molecular formula C12H20O4Sn B3426576 Dibutyltin maleate CAS No. 53507-04-3

Dibutyltin maleate

Cat. No.: B3426576
CAS No.: 53507-04-3
M. Wt: 346.99 g/mol
InChI Key: ZBBLRPRYYSJUCZ-UHFFFAOYSA-L
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Description

Dibutyltin maleate is a useful research compound. Its molecular formula is C12H20O4Sn and its molecular weight is 346.99 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- is 348.038362 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4O4.2C4H9.Sn/c5-3(6)1-2-4(7)8;2*1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBLRPRYYSJUCZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029599
Record name Dibutyltin maleate
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Molecular Weight

346.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-
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CAS No.

78-04-6, 53507-04-3
Record name Dibutyltin maleate
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Record name 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-
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Record name Dibutyltin maleate
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Record name Dibutyltin maleate
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Record name 2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione
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Foundational & Exploratory

Dibutyltin maleate CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dibutyltin (B87310) Maleate (B1232345)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyltin maleate (DBTM) is an organotin compound with the chemical formula C₁₂H₂₀O₄Sn.[1][2] It is a versatile chemical primarily utilized as a heat stabilizer for polyvinyl chloride (PVC) resins and as a condensation catalyst in the synthesis of polymers and other organic compounds.[1][3][4][5][6] This guide provides a comprehensive overview of its chemical and physical properties, synthesis and analytical protocols, and its biological interactions, particularly its effects on cellular signaling pathways.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. It is typically a white amorphous powder or a colorless to pale yellow liquid.[3][7][8] It exhibits low volatility and is slightly soluble in organic solvents like benzene (B151609) and toluene, while being insoluble in water.[3][5][7]

PropertyValueReferences
CAS Number 78-04-6[1][2][3][7]
Molecular Formula C₁₂H₂₀O₄Sn[1][2][3]
Molecular Weight 346.99 g/mol [1][7]
Appearance White powder or colorless to pale yellow liquid[3][7][8]
Melting Point 108-113 °C or 110 °C or 135-138 °C[7][8][9]
Solubility Slightly soluble in benzene and toluene; Insoluble in water[7]
Flash Point 204 °C[8]
Tin Content ~34.2%[8][9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of dibutyltin oxide with maleic anhydride (B1165640).[9]

Materials:

  • Dibutyltin oxide, finely divided

  • Maleic anhydride

  • Inert cycloaliphatic hydrocarbon solvent (e.g., cyclohexane)[9]

  • Tumbling type mixing apparatus

  • Reaction vessel with heating and cooling capabilities[9]

Procedure:

  • A mixture of finely divided dibutyltin oxide (3 moles) and maleic anhydride (1.5 moles) is blended in a tumbling type mixing apparatus.

  • Alternatively, substantially stoichiometric amounts of maleic anhydride and dibutyltin oxide are reacted in the presence of an inert cycloaliphatic hydrocarbon solvent (with a boiling point of at least 75°C) as a reaction medium.[9]

  • The reaction mixture is heated. The reaction can be maintained at a temperature between 60°C and 130°C.[9]

  • The progress of the reaction can be monitored by differential thermal analysis, which will indicate the formation of non-stoichiometric this compound.

  • After the completion of the reaction, the reaction medium is cooled to approximately 15°C to 35°C to crystallize the this compound product.[9]

  • The crystallized product is then recovered by filtration.[9]

  • The recovered product can be dried on trays at a temperature of 50°C to 90°C.[9]

Analysis of this compound in PVC Products by GC/MS

This protocol describes the analysis of dibutyltin compounds in PVC products, adapted from Japan's Food Sanitation Act.[10]

Materials:

  • PVC sample

  • Hydrochloric acid

  • Sodium tetraethylborate

  • Acetic acid/sodium acetate (B1210297) buffer solution

  • Hexane (B92381)

  • Gas chromatograph-mass spectrometer (GC/MS)

Sample Preparation:

  • A small piece of the PVC sample (e.g., 5 mm) is subjected to solvent extraction under acidic conditions using hydrochloric acid.[10]

  • The extract is then derivatized using sodium tetraethylborate. This is done by adding an acetic acid/sodium acetate buffer solution and a sodium tetraethylborate aqueous solution, followed by vigorous shaking.[10]

  • The hexane layer containing the derivatized dibutyltin is collected for GC/MS analysis.[10]

GC/MS Analysis:

  • The derivatized sample is injected into the GC/MS system.[10]

  • The analysis is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[10]

  • Quantitation is achieved by comparing the peak area of the derivatized dibutyltin in the sample to that of a standard solution of known concentration.[10]

Biological Activity and Signaling Pathways

Dibutyltin compounds, including this compound, have been shown to exert significant biological effects, including immunotoxicity and developmental toxicity.[6][11][12][13] Notably, these compounds are identified as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor alpha (RXRα), which are key regulators of adipogenesis and inflammation.[11][14]

PPARγ/RXRα Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in activating the PPARγ/RXRα signaling pathway, leading to adipogenesis.

PPAR_Signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBTM This compound PPARg PPARγ DBTM->PPARg Binds to RXRa RXRa DBTM->RXRa Binds to PPARg_RXRa_Complex PPARγ/RXRα Heterodimer PPARg->PPARg_RXRa_Complex RXR RXR a RXRα a->PPARg_RXRa_Complex PPRE PPRE (PPAR Response Element) PPARg_RXRa_Complex->PPRE Binds to Adipogenic_Genes Adipogenic Gene Transcription PPRE->Adipogenic_Genes Activates Adipogenesis Adipogenesis Adipogenic_Genes->Adipogenesis Leads to

Caption: Activation of the PPARγ/RXRα pathway by this compound.

Experimental and Analytical Workflows

The following diagram outlines a general workflow for the synthesis and subsequent analysis of this compound.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Dibutyltin Oxide + Maleic Anhydride Reaction Reaction in Solvent Reactants->Reaction Crystallization Crystallization Reaction->Crystallization Recovery Filtration & Drying Crystallization->Recovery Product This compound Recovery->Product Sample_Prep Sample Preparation (Extraction & Derivatization) Product->Sample_Prep For analysis GCMS GC/MS Analysis Sample_Prep->GCMS Data_Analysis Data Analysis & Quantitation GCMS->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Caption: General workflow for synthesis and analysis of this compound.

Conclusion

This compound is a commercially significant organotin compound with well-defined applications in the polymer industry. Its synthesis and analysis are achievable through established chemical protocols. However, its biological activity, particularly its role as an endocrine disruptor through the activation of the PPARγ/RXRα signaling pathway, warrants careful consideration in its handling and application, especially for professionals in drug development and life sciences. Further research is necessary to fully elucidate the long-term health effects of exposure to dibutyltin compounds.[13]

References

Dibutyltin maleate molecular structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, synthesis, and key properties of dibutyltin (B87310) maleate (B1232345). The information is intended to support research, development, and application activities involving this organotin compound.

Molecular Structure

Dibutyltin maleate, with the chemical formula C₁₂H₂₀O₄Sn, is an organotin compound where a dibutyltin cation is coordinated with a maleate anion. The structure features a central tin atom bonded to two butyl groups and two oxygen atoms from the maleate ligand, forming a heterocyclic ring.[1]

Structural Details:

  • Chemical Name: 2,2-Dibutyl-1,3,2-dioxastannepine-4,7-dione

  • CAS Number: 78-04-6

  • Molecular Weight: 346.99 g/mol [1][2]

  • SMILES: CCCC[Sn]1(CCCC)OC(=O)C=CC(=O)O1

The coordination of the dibutyltin moiety with maleic acid results in a compound that typically appears as a white powder or a colorless to pale yellow liquid.[1][3] It exhibits low volatility and is moderately soluble in organic solvents, while being insoluble in water.[3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₂H₂₀O₄Sn[1][2]
Molecular Weight 346.99 g/mol [1][2]
Appearance White powder or colorless to pale yellow liquid[1][3]
Melting Point 108-113 °C or 135-140 °C (literature)[3]
Solubility Soluble in benzene (B151609) and toluene; Insoluble in water[3][4]
Tin Content ~34.2% (theoretical)[5][6]
Saponification Number ~323 (theoretical)[5]

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are best sourced from dedicated databases, the available literature indicates the use of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for its characterization.[2][7][8]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and industrially relevant processes involve the reaction of dibutyltin oxide with maleic anhydride (B1165640) or maleic acid. Two primary experimental protocols are detailed below.

Method 1: Solvent-Free Reaction of Dibutyltin Oxide and Maleic Anhydride

This method provides a direct route to this compound without the need for a solvent, which can be advantageous in terms of process efficiency and environmental considerations.

Experimental Protocol:

  • Reactant Preparation: Finely divide 747 g (3 moles) of dibutyltin oxide and 147.5 g (1.5 moles) of maleic anhydride.

  • Mixing: The reactants are blended in a tumbling-type mixing apparatus, such as a Twin-Shell Dry Blender.

  • Initial Reaction: The mixture is tumbled at ambient temperature for one hour.

  • Heating: The walls of the mixing chamber are then heated. After one hour of heating, the temperature of the material should reach approximately 54°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as differential thermal analysis to confirm the formation of this compound. The reaction is typically complete at this stage.

  • Further Heating (Optional): Additional heating for several hours generally does not result in significant changes to the product.

Method 2: Synthesis in an Inert Cycloaliphatic Hydrocarbon Solvent

This process utilizes a solvent to facilitate the reaction and subsequent purification of the product through crystallization.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, charge 100 parts by weight of an inert cycloaliphatic hydrocarbon solvent with a boiling point of at least 75°C.

  • Addition of Dibutyltin Oxide: Add 100 parts by weight of dibutyltin oxide to the solvent.

  • Addition of Maleic Anhydride: Add 37.2-42.0 parts by weight (preferably 39.9 parts) of maleic anhydride to the reaction mixture. The recommended weight ratio of solvent to maleic anhydride is between 1.5:1 and 12:1 (preferably 2.5:1).

  • Reaction Conditions: The mixture is heated to 55-70°C (preferably 60°C). The reaction is exothermic, and the temperature may rise to 100-110°C. The reaction is typically held at this temperature for about one hour.

  • Crystallization: After the reaction is complete, the mixture is cooled to 15-40°C to induce crystallization of the this compound product.[5]

  • Filtration and Washing: The crystallized product is recovered by filtration. The filter cake is then washed with the solvent.

  • Drying: The isolated product is dried at 50-60°C to yield the final this compound. This process can achieve a yield of approximately 97.9%.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the solvent-based synthesis of this compound.

SynthesisWorkflow Reactants Reactants: Dibutyltin Oxide Maleic Anhydride Inert Solvent ReactionVessel Reaction at 55-70°C Reactants->ReactionVessel Cooling Cooling to 15-40°C ReactionVessel->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying at 50-60°C Filtration->Drying Product This compound Product Drying->Product

Caption: Solvent-based synthesis of this compound.

Applications and Safety Considerations

This compound is primarily used as a heat stabilizer for polyvinyl chloride (PVC) and as a catalyst in the production of polyurethanes. It is important to note that organotin compounds, including this compound, can be hazardous. This compound is classified as toxic and may cause severe skin burns, eye damage, and may have adverse effects on fertility or the unborn child.[4] Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential when handling this chemical.[6][9]

References

A Technical Guide to the Solubility of Dibutyltin Maleate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibutyltin (B87310) maleate (B1232345) in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and provides a detailed, adaptable experimental protocol for its quantitative determination. Furthermore, it elucidates the known toxicological signaling pathways of dibutyltin compounds, offering critical insights for safety and mechanism-of-action studies.

Introduction to Dibutyltin Maleate

This compound (DBTM), with the chemical formula C₁₂H₂₀O₄Sn, is an organotin compound primarily used as a heat stabilizer for polyvinyl chloride (PVC) resins and as a catalyst in various chemical reactions.[1][2][3] Its physical form is typically a white amorphous powder.[3][4] Understanding its solubility in organic solvents is crucial for its application in polymer processing, formulation development, and for assessing its environmental fate and toxicological profile.

Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolventSolubility DescriptionCitations
Aromatic Hydrocarbons BenzeneSoluble[2][4]
TolueneSlightly Soluble[3]
Ketones AcetoneSoluble[4]
Alcohols EthanolSoluble[4]
Esters Organic EstersSoluble[2][4]
Aqueous WaterInsoluble[3][4]

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method, a standard approach for solubility measurement.[5]

3.1. Principle

An excess amount of solid this compound is agitated in the solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined using a suitable analytical technique.

3.2. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Glass vials or flasks with screw caps

  • Centrifuge

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another appropriate quantitative analytical instrument.

  • Volumetric flasks and pipettes

3.3. Experimental Workflow

The general workflow for determining the solubility of this compound is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess DBTM B Add solvent to vials A->B Add to solvent C Incubate and agitate at constant temperature B->C Seal and place in shaker D Monitor for equilibrium C->D Periodically sample E Centrifuge to pellet solid D->E Once equilibrium is reached F Filter supernatant E->F Carefully collect supernatant G Prepare dilutions F->G Dilute if necessary H Quantify by HPLC G->H Inject into analytical instrument I Calculate solubility H->I Compare to calibration curve

Figure 1: Experimental workflow for solubility determination.

3.4. Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Accurately dispense a known volume of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by measuring the concentration at different time points until it becomes constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid, centrifuge the vials at the experimental temperature.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC.

    • Accurately dilute the filtered supernatant with the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

Toxicological Signaling Pathways

Organotin compounds, including dibutyltin derivatives, are known to exert toxicity through various mechanisms at the cellular level. Understanding these pathways is crucial for risk assessment and in the context of drug development, where off-target effects are a major concern.

4.1. Nuclear Receptor Agonism

Studies have shown that dibutyltin compounds, including this compound, can act as partial agonists for the nuclear receptors Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor alpha (RXRα).[6][7] These receptors are key regulators of adipogenesis (fat cell formation) and inflammation.

G cluster_effects Cellular Effects DBTM This compound PPARg PPARγ DBTM->PPARg partial agonist RXR RXR DBTM->RXR Adipogenesis Adipogenesis Induction PPARg->Adipogenesis Inflammation Repression of Inflammatory Genes PPARg->Inflammation a partial agonist a->Adipogenesis a->Inflammation

Figure 2: DBTM interaction with PPARγ and RXRα signaling.

As illustrated in Figure 2, the binding of this compound to PPARγ and RXRα can trigger downstream events, leading to the induction of adipogenesis and the suppression of certain inflammatory genes.[6][7] This endocrine-disrupting activity is a significant aspect of its toxicological profile.

4.2. Ion Pump Inhibition

Another recognized mechanism of organotin toxicity is the inhibition of essential ion pumps in cell membranes, such as Na+/K+-ATPase and H+/K+-ATPase.[8][9][10] These pumps are vital for maintaining cellular ion gradients, membrane potential, and pH homeostasis.

G cluster_pumps Membrane Ion Pumps cluster_consequences Cellular Consequences Organotin Organotin Compounds (e.g., Dibutyltin) NaK_ATPase Na+/K+-ATPase Organotin->NaK_ATPase Inhibition HK_ATPase H+/K+-ATPase Organotin->HK_ATPase Inhibition Ion_Gradient Disruption of Ion Gradients NaK_ATPase->Ion_Gradient Membrane_Potential Altered Membrane Potential NaK_ATPase->Membrane_Potential HK_ATPase->Ion_Gradient pH_Imbalance pH Imbalance HK_ATPase->pH_Imbalance

Figure 3: Inhibition of ion pumps by organotin compounds.

The inhibition of these ATPases by organotin compounds disrupts critical cellular functions, leading to a cascade of detrimental effects, including altered nerve function, cell swelling, and apoptosis.[8][9] This mechanism contributes significantly to the broad-spectrum toxicity of this class of chemicals.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, its qualitative solubility profile indicates good solubility in common organic solvents like benzene, acetone, ethanol, and various esters. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific needs. Furthermore, the elucidation of its interactions with key cellular signaling pathways, namely as a nuclear receptor agonist and an ion pump inhibitor, provides critical knowledge for professionals in drug development and toxicology. These insights are essential for both harnessing its catalytic properties safely and for mitigating its potential adverse health effects.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyltin (B87310) maleate (B1232345) (DBTM) is an organotin compound with the chemical formula C₁₂H₂₀O₄Sn.[1][2][3] It is widely utilized as a heat stabilizer for polyvinyl chloride (PVC) resins and as a condensation catalyst.[4][5] Understanding the thermal stability and degradation profile of DBTM is critical for its application in polymer processing, chemical synthesis, and for assessing its environmental and toxicological impact. This technical guide provides a comprehensive overview of the thermal behavior of dibutyltin maleate, including its decomposition pathways and methodologies for its analysis.

Physicochemical Properties

This compound typically presents as a white amorphous powder.[4] There is notable variability in the reported melting point of this compound, with ranges cited as 108-113 °C and 135-140 °C.[6][7] This discrepancy may be attributed to variations in the purity of the substance or the possibility that it undergoes decomposition upon melting.

Thermal Stability and Degradation

This compound is stable under standard storage conditions. However, it is susceptible to degradation when exposed to heat. The thermal decomposition of organotin compounds like this compound involves the cleavage of the tin-carbon bonds.[8]

Thermogravimetric Analysis (TGA)

Table 1: Anticipated Thermal Decomposition Profile of this compound

Decomposition StageTemperature Range (°C)Mass Loss (%)Probable Lost Fragments
1150 - 250VariableButyl groups
2250 - 400VariableMaleate moiety
3> 400VariableFurther fragmentation
Final Residue > 700 Remaining Mass Tin oxides

Note: The data in this table is hypothetical and based on the thermal behavior of similar organotin compounds. Actual values for this compound may vary and require experimental verification.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry can be employed to determine the thermal transitions of this compound. The varied melting points reported in the literature suggest that DSC analysis would likely reveal a complex thermal profile, potentially showing an endothermic event associated with melting, immediately followed by exothermic decomposition.

Table 2: Reported Melting Points of this compound

Melting Point Range (°C)Source
108-113[7]
135-140[6]

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is proposed to proceed through a multi-step mechanism involving the sequential loss of its organic ligands. The initial step is likely the cleavage of the tin-carbon bonds, releasing the butyl groups as volatile hydrocarbons. This is followed by the decomposition of the maleate group, which can fragment into carbon dioxide and other smaller organic molecules. The final, non-volatile product is expected to be tin(IV) oxide.

DBTM This compound (C₁₂H₂₀O₄Sn) Intermediate1 Intermediate Species (Loss of Butyl Groups) DBTM->Intermediate1 Heat (Δ) ~150-250°C Intermediate2 Intermediate Tin-Maleate Complex Intermediate1->Intermediate2 Volatile1 Volatile Hydrocarbons (e.g., Butane, Butene) Intermediate1->Volatile1 Volatile2 Carbon Dioxide (CO₂) & Other Organic Fragments Intermediate2->Volatile2 Residue Tin(IV) Oxide (SnO₂) Intermediate2->Residue Heat (Δ) ~250-400°C

Proposed thermal degradation pathway of this compound.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.

  • TGA Parameters:

    • Temperature Program: Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

    • Atmosphere: Purge with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, peak degradation temperatures, and the percentage of residual mass.

G cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 2-5 mg of DBTM seal Seal in Aluminum Pan weigh->seal instrument Place in DSC Instrument seal->instrument heat Heat from 30°C to 200°C at 10°C/min under N₂ instrument->heat record Record Heat Flow vs. Temperature heat->record analyze Identify Endothermic & Exothermic Peaks record->analyze

References

The Core Catalytic Action of Dibutyltin Maleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin (B87310) maleate (B1232345) (DBTM) is a versatile organotin compound widely employed as a catalyst in numerous industrial polymerization and esterification reactions. Its efficacy stems from the Lewis acidic nature of the tin center, which facilitates the activation of carbonyl-containing substrates. This technical guide provides a comprehensive overview of the core mechanism of action of dibutyltin maleate as a catalyst in key chemical transformations, including polyesterification, polyurethane formation, and ring-opening polymerization. Detailed mechanistic pathways, supported by available kinetic data, are presented. Furthermore, this document furnishes detailed experimental protocols for representative reactions and summarizes quantitative data to aid in catalyst evaluation and process optimization.

Introduction: The Role of Organotin Catalysts

Organotin compounds, particularly dialkyltin dicarboxylates like this compound, are crucial catalysts in polymer chemistry.[1][2] Their primary function is to accelerate reactions involving alcohols and carbonyl compounds, such as carboxylic acids, esters, and isocyanates.[1][2] The catalytic prowess of these compounds is attributed to the electrophilic nature of the tin(IV) center, which possesses vacant d-orbitals, allowing it to act as a potent Lewis acid.[1][3] This Lewis acidity enables the coordination and subsequent activation of reactants, thereby lowering the activation energy of the reaction.[1][3]

This compound is utilized in a range of applications, including:

  • Esterification and Transesterification: Catalyzing the formation of polyesters and plasticizers.[2]

  • Polyurethane Production: Promoting the reaction between polyols and isocyanates.[1][4]

  • Ring-Opening Polymerization (ROP): Initiating the polymerization of cyclic esters like ε-caprolactone.[5]

  • PVC Stabilization: Acting as a heat stabilizer in polyvinyl chloride formulations.[1]

This guide will focus on its catalytic role, elucidating the fundamental mechanisms that underpin its activity.

Core Mechanism of Action: Lewis Acid Catalysis

The central theme of this compound's catalytic activity is its function as a Lewis acid.[1] The tin atom coordinates to the carbonyl oxygen of a carboxylic acid, ester, or isocyanate. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.[1][3]

Two primary mechanistic pathways are generally proposed for organotin-catalyzed reactions:

  • Lewis Acid Mechanism: The tin compound directly activates the carbonyl-containing substrate through coordination. This is the most commonly accepted mechanism for esterification and transesterification reactions where ligand exchange with the alcohol is not favored.[3]

  • Coordination-Insertion Mechanism: This pathway is predominant in the ring-opening polymerization of lactones and is also relevant in polyurethane formation. It involves the initial reaction of the catalyst with an alcohol (or initiator) to form a tin alkoxide. The monomer then coordinates to the tin center and inserts into the Sn-O bond of the alkoxide.[5][6]

The following sections will detail these mechanisms in the context of specific reaction types.

Application in Polyesterification and Transesterification

In polyesterification and transesterification reactions, this compound catalyzes the formation of an ester linkage by activating the carboxylic acid or ester substrate.

Mechanistic Pathway

The catalytic cycle for esterification generally proceeds through the following steps:

  • Coordination: The Lewis acidic tin center of this compound coordinates with the carbonyl oxygen of the carboxylic acid.

  • Activation: This coordination enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton is transferred, and a water molecule is eliminated, yielding the ester product.

  • Catalyst Regeneration: The catalyst is regenerated and can participate in a new cycle.

dot graph TD { rankdir="LR"; node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "General Lewis Acid Mechanism for DBTM-Catalyzed Esterification."

Quantitative Data

While specific kinetic data for this compound in esterification is sparse in the reviewed literature, comparative studies of organotin catalysts highlight the factors influencing reactivity. The Lewis acidity, governed by the substituents on the tin atom, is paramount.

CatalystChemical FormulaReactivity OrderApparent Rate Constant (k_ap) h⁻¹
Butyltin trichlorideBuSnCl₃1-0.6237
Dibutyltin dilaurateBu₂(Sn(Lau)₂2Not Reported
Dibutyltin dichlorideBu₂SnCl₂3Not Reported
Dibutyltin oxideBu₂SnO4Not Reported
Butylstannoic acidBuSnO(OH)5Not Reported
Table 1: Comparative reactivity of various organotin catalysts in the esterification of oleic acid and glycerol (B35011) at 180°C.[1] This data illustrates that stronger Lewis acids (e.g., butyltin trichloride) can exhibit higher activity.

Application in Polyurethane Formation

This compound and related compounds are effective catalysts for the synthesis of polyurethanes, which involves the reaction of a diisocyanate with a polyol.

Mechanistic Pathway

The mechanism for polyurethane formation is believed to involve the formation of a ternary complex between the tin catalyst, the alcohol (polyol), and the isocyanate. This brings the reactants into close proximity and facilitates the reaction.

  • Complex Formation: The catalyst coordinates with both the hydroxyl group of the polyol and the isocyanate group.

  • Activation: The coordination activates both reactants, lowering the activation energy for the nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbon of the isocyanate.

  • Urethane (B1682113) Formation: The reaction proceeds to form the urethane linkage.

  • Catalyst Release: The catalyst is released and can engage in another catalytic cycle.

dot graph TD { rankdir="LR"; node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Mechanism of DBTM-Catalyzed Polyurethane Formation."

Quantitative Data

Kinetic studies on polyurethane formation often use dibutyltin dilaurate (DBTDL) as a model catalyst. The reaction rate is dependent on the catalyst concentration. For the reaction between 4,4'-diphenylmethane diisocyanate (MDI) and various alcohols in DMF, the reaction rate is proportional to the square root of the DBTDL concentration, suggesting a mechanism where the catalyst dissociates into an active species.[7]

AlcoholTemperature (°C)k₂ (L mol⁻¹ min⁻¹) at [DBTDL] = 0.5 x 10⁻⁴ mol/Lk₂ (L mol⁻¹ min⁻¹) at [DBTDL] = 2.0 x 10⁻⁴ mol/L
Methanol25.10.0570.098
Ethanol25.10.0260.046
1-Propanol25.10.0230.041
1-Butanol25.10.0250.043
Table 2: Second-order rate constants (k₂) for the reaction of MDI with various alcohols catalyzed by Dibutyltin Dilaurate (DBTDL) in DMF.[7] This data indicates an increase in reaction rate with higher catalyst concentration.

Application in Ring-Opening Polymerization (ROP)

This compound has been successfully employed as an initiator for the ring-opening polymerization of cyclic esters, such as ε-caprolactone (ε-CL), to produce biodegradable polyesters like polycaprolactone (B3415563) (PCL).[5]

Mechanistic Pathway

The polymerization proceeds via a coordination-insertion mechanism.

  • Initiation: The this compound (DBTML) initiator reacts with the ε-CL monomer. The carbonyl oxygen of the ε-CL coordinates to the tin atom of DBTML.

  • Ring-Opening: The ester bond of the ε-CL is cleaved, and the monomer is inserted into a Sn-O bond of the initiator. This forms a new, longer-chain tin alkoxide.

  • Propagation: Subsequent ε-CL monomers coordinate to the tin center of the growing chain and insert into the tin-alkoxide bond, propagating the polymer chain.

  • Termination: The polymerization is typically terminated by the addition of a proton source (e.g., from hydrolysis) which cleaves the tin-alkoxide bond, releasing the final polymer chain with a hydroxyl end-group.

dot graph TD { rankdir="LR"; node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Coordination-Insertion Mechanism for ROP of ε-Caprolactone."

Quantitative Data

Non-isothermal DSC has been used to study the kinetics of ε-CL polymerization initiated by DBTM. The activation energy (Ea) can be determined using methods like the Kissinger equation.

Initiator Concentration (mol%)Heating Rate (°C/min)Peak Temperature (Tm, K)Activation Energy (Ea, kJ/mol)
3.04465.3125.8
3.06470.1125.8
3.08473.4125.8
3.010476.3125.8
4.04458.2114.7
4.06463.3114.7
4.08467.4114.7
4.010470.5114.7
Table 3: Kinetic parameters for the non-isothermal ROP of ε-caprolactone initiated by this compound (DBTM), determined by the Kissinger method.[5] The data shows that a higher initiator concentration leads to a lower activation energy.

Experimental Protocols

The following are generalized experimental protocols for reactions catalyzed by dibutyltin compounds. Researchers should optimize these procedures for their specific substrates and equipment.

Protocol for Polyesterification of Adipic Acid

This protocol describes a general procedure for melt polycondensation to synthesize polyesters.

G

Methodology:

  • Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Charging Reactants: Charge the flask with equimolar amounts of adipic acid and a diol (e.g., 1,4-butanediol).

  • Catalyst Addition: Add this compound (typically 0.1-0.5% by weight of the reactants).

  • First Stage (Esterification): Heat the mixture under a nitrogen atmosphere to 150-190°C with constant stirring. Water produced during the reaction will be distilled off.

  • Second Stage (Polycondensation): Once the initial water evolution ceases, gradually apply a vacuum (e.g., down to <15 mbar).

  • Monitoring: Periodically take samples to determine the acid value by titration with a standardized solution of KOH. The reaction is considered complete when the acid value reaches a predetermined low level.[8]

  • Isolation: Once the desired molecular weight is achieved (indicated by melt viscosity or acid number), cool the reactor and isolate the polyester (B1180765) product.

Protocol for Polyurethane Synthesis

This protocol outlines the synthesis of polyurethane from a diisocyanate and a polyol.

Methodology:

  • Reactant Preparation: In a reaction vessel under a dry nitrogen atmosphere, add the polyol (e.g., polypropylene (B1209903) glycol) and any chain extender (e.g., 1,4-butanediol) dissolved in a dry solvent (e.g., dimethyl sulfoxide).

  • Prepolymer Formation: Heat the mixture to ~70°C and add the diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate). Stir for 1-2 hours to form the prepolymer.

  • Catalyst Addition: Lower the temperature to below 50°C and add the this compound catalyst (a small quantity, e.g., 0.05-0.1% by weight).[9]

  • Curing: Increase the temperature to ~90°C and continue stirring. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) using in-situ FTIR spectroscopy.

  • Isolation: Once the isocyanate is consumed, the reaction is complete. The polyurethane can be isolated by precipitation in a non-solvent like water, followed by filtration and drying in a vacuum oven.[9]

Protocol for Ring-Opening Polymerization of ε-Caprolactone

This protocol is based on the solvent-free bulk polymerization of ε-caprolactone.[5]

Methodology:

  • Preparation: Dry ε-caprolactone and this compound under vacuum before use.

  • Reaction Setup: In a flame-dried reaction vial under a nitrogen atmosphere, add the desired amount of this compound initiator (e.g., 3-4 mol%).

  • Monomer Addition: Add the ε-caprolactone monomer to the vial via syringe.

  • Polymerization: Place the sealed vial in a preheated oil bath at the desired polymerization temperature (e.g., 150°C).

  • Monitoring (Optional): The polymerization kinetics can be studied by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy or by using non-isothermal Differential Scanning Calorimetry (DSC).[5]

  • Termination and Isolation: After the desired time, cool the reaction to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., cold methanol).

  • Purification: Collect the precipitated polycaprolactone by filtration and dry it under vacuum to a constant weight.

Conclusion

This compound serves as a highly effective and versatile catalyst for a range of industrially significant reactions. Its mechanism of action is fundamentally rooted in its Lewis acidity, which allows it to activate carbonyl-containing substrates towards nucleophilic attack. In polyesterification, it follows a classic Lewis acid pathway. In polyurethane formation, it facilitates the reaction through the formation of a ternary complex. For the ring-opening polymerization of lactones, it acts as an initiator via a coordination-insertion mechanism. Understanding these core mechanisms is essential for researchers and process chemists to optimize reaction conditions, control polymer properties, and develop novel synthetic routes. The provided data and protocols offer a foundational guide for the practical application of this important organotin catalyst.

References

An In-Depth Technical Guide to the Health and Safety of Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for Dibutyltin (B87310) maleate (B1232345), a compound utilized in various industrial applications and of interest to the research and drug development sectors. This document outlines the toxicological profile, safe handling procedures, and emergency protocols associated with this organotin compound. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided for key toxicological assessments. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanisms of action and the procedures for its evaluation.

Toxicological Profile

Dibutyltin maleate exhibits a range of toxic effects, with the primary routes of exposure being inhalation, ingestion, and dermal contact. The severity of its health effects necessitates strict adherence to safety protocols.

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral, dermal, and inhalation routes, with the following quantitative data summarized in the table below.

Toxicity Endpoint Test Guideline Species Route Value Classification
LD50OECD 401Rat (male)Oral422 mg/kgHarmful if swallowed[1][2]
LD50OECD 402Rat (male and female)Dermal> 2000 mg/kgNot classified as acutely toxic by dermal route[1]
LC50-Rat (male)Inhalation (4h)313 mg/m³Fatal if inhaled[1][2]
Skin and Eye Irritation

This compound is corrosive to the skin and poses a risk of serious eye damage.

Endpoint Test Guideline Species Result Classification
Skin Corrosion/IrritationOECD 404RatCauses burnsCauses severe skin burns and eye damage[1]
Serious Eye Damage/IrritationOECD 405RabbitRisk of serious damage to eyesCauses serious eye damage[1]
Other Health Effects

Beyond acute toxicity and local effects, this compound is associated with several other significant health hazards:

  • Skin Sensitization: May cause an allergic skin reaction.[2][3]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[2][3]

  • Reproductive Toxicity: May damage fertility or the unborn child.[2][3]

  • Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[2][3]

Mechanisms of Toxicity: Signaling Pathways

The toxicity of dibutyltin compounds, including this compound, is mediated through interference with several key cellular signaling pathways. These disruptions can lead to immunotoxicity, neurotoxicity, and other adverse health effects.

PPARγ/RXRα Pathway Disruption

Dibutyltin compounds, including this compound, can act as partial agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] This interaction can disrupt normal adipogenesis and inflammatory responses.[4][5] The binding of this compound to the PPARγ/RXRα heterodimer can alter gene expression related to lipid metabolism and immune function.

PPAR_Signaling cluster_cell Cell DBTM This compound PPARg_RXR PPARγ/RXRα Heterodimer DBTM->PPARg_RXR Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds Target_Genes Target Genes (Adipogenesis, Inflammation) PPRE->Target_Genes Regulates Transcription Altered_Function Altered Cellular Function (Immunotoxicity, Adipogenesis) Target_Genes->Altered_Function

This compound activation of the PPARγ/RXRα signaling pathway.
Glucocorticoid Receptor Signaling Interference

Dibutyltin compounds can inhibit the function of the glucocorticoid receptor (GR).[1][6] This interference can disrupt the anti-inflammatory actions of glucocorticoids, leading to immune dysregulation. Dibutyltin has been shown to inhibit ligand binding to the GR and its subsequent transcriptional activity.[6]

GR_Signaling cluster_cell Immune Cell DBT Dibutyltin GR Glucocorticoid Receptor (GR) DBT->GR Inhibits Glucocorticoid Glucocorticoid Glucocorticoid->GR Activates GRE Glucocorticoid Response Element GR->GRE Binds Anti_Inflammatory_Genes Anti-Inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Initiates Inflammation Inflammation Anti_Inflammatory_Genes->Inflammation Suppresses

Interference of Dibutyltin with Glucocorticoid Receptor signaling.
MAPK Signaling Pathway Activation

Dibutyltin has been shown to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways in immune cells, such as natural killer (NK) cells.[2] This aberrant activation can interfere with the normal function of these cells, contributing to immunotoxicity.

MAPK_Signaling cluster_cell Natural Killer (NK) Cell DBT Dibutyltin MAP2K MAP2Ks (MEK1/2, MKK3/6) DBT->MAP2K Activates MAPK MAPKs (p44/42, p38, JNK) MAP2K->MAPK Phosphorylates & Activates Cellular_Response Altered Cellular Response (e.g., Cytokine Production, Cytotoxicity) MAPK->Cellular_Response Leads to

Activation of MAPK signaling by Dibutyltin in immune cells.
Induction of Apoptosis

Dibutyltin compounds can induce apoptosis, or programmed cell death, particularly in neuronal cells.[3][7] This process is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

Apoptosis_Pathway cluster_cell Neuronal Cell DBT Dibutyltin Mitochondrion Mitochondrion DBT->Mitochondrion Induces Stress Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondria-mediated apoptosis induced by Dibutyltin.

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments of this compound, based on OECD guidelines.

Workflow for Acute Toxicity Testing

Acute_Toxicity_Workflow cluster_workflow Acute Toxicity Testing Workflow start Start animal_prep Animal Preparation (Acclimatization, Fasting) start->animal_prep dose_admin Dose Administration (Oral, Dermal, or Inhalation) animal_prep->dose_admin observation Observation Period (e.g., 14 days) dose_admin->observation clinical_signs Record Clinical Signs (Mortality, Morbidity, Behavioral Changes) observation->clinical_signs body_weight Record Body Weight observation->body_weight necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (e.g., LD50/LC50 Calculation) necropsy->data_analysis end End data_analysis->end

General workflow for acute toxicity studies.
OECD Guideline 401: Acute Oral Toxicity

  • Test Animal: Young adult rats (e.g., Wistar or Sprague-Dawley strain), typically of a single sex (females preferred).

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 30-70%.[8]

  • Preparation: Animals are fasted overnight prior to dosing.[8]

  • Dose Administration: The test substance is administered in a single dose by gavage. The vehicle should be inert (e.g., corn oil or water).[8]

  • Observation Period: Animals are observed for at least 14 days.[9]

  • Parameters Observed: Mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior), and body weight are recorded.

  • Pathology: A gross necropsy is performed on all animals.

  • Data Analysis: The LD50 is calculated using a recognized statistical method.

OECD Guideline 402: Acute Dermal Toxicity
  • Test Animal: Young adult rats (e.g., Wistar strain), typically 5 males and 5 females per group.[2]

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[3]

  • Dose Administration: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[3]

  • Observation Period: Animals are observed for 14 days.[2]

  • Parameters Observed: Mortality, clinical signs of toxicity, and local skin reactions at the application site are recorded. Body weights are measured weekly.

  • Pathology: A gross necropsy is performed on all animals.

  • Data Analysis: The LD50 is determined. For a limit test, if no mortality is observed at 2000 mg/kg, further testing may not be necessary.[2]

OECD Guideline 404: Acute Dermal Irritation/Corrosion
  • Test Animal: Albino rabbits are the preferred species.[10]

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Dose Administration: 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and non-irritating tape.[10]

  • Exposure Period: 4 hours.[10]

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended to 14 days to assess the reversibility of effects.[10]

  • Scoring: Dermal reactions are scored according to a standardized grading system (e.g., Draize scale).

OECD Guideline 405: Acute Eye Irritation/Corrosion
  • Test Animal: Albino rabbits.[11]

  • Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[11]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[11]

  • Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system. The reversibility of the lesions is also assessed.

Safe Handling and Personal Protective Equipment (PPE)

Given the significant health hazards of this compound, strict adherence to the following handling procedures and use of appropriate PPE is mandatory.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment
  • Eye Protection: Chemical safety goggles or a face shield are required.[6]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential for significant exposure, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

General Hygiene Practices
  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures
  • Small Spills: Carefully scoop up the material and place it into a suitable container for disposal. Avoid generating dust. Clean the spill area with a suitable decontaminating agent.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

  • Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. This material may be classified as a hazardous waste.

This technical guide is intended to provide essential health and safety information for professionals working with this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines before handling this chemical.

References

An In-depth Technical Guide to the Environmental Impact of Organotin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Organotin compounds (OTCs) are a class of organometallic chemicals characterized by at least one tin-carbon bond. Their versatile properties have led to their widespread use as PVC stabilizers, catalysts, agricultural pesticides, and most notably, as biocides in antifouling paints for marine vessels.[1] However, the extensive use of OTCs, particularly tributyltin (TBT) and triphenyltin (B1233371) (TPT), has resulted in significant environmental contamination, posing a substantial threat to aquatic ecosystems and potentially human health.[2] Trisubstituted organotins are recognized as highly toxic, persistent, and bioaccumulative endocrine disruptors.[2] This guide provides a comprehensive technical overview of the environmental impact of organotin compounds, focusing on their toxicity, mechanisms of action, and the analytical and experimental methodologies used for their assessment.

Introduction to Organotin Compounds

Organotin compounds are classified based on the number of organic groups attached to the tin atom: mono-, di-, tri-, and tetra-substituted organotins. The nature and number of these organic moieties determine the compound's physicochemical properties and toxicity.[1] While inorganic tin is relatively non-toxic, the organic derivatives exhibit a wide range of biological activities.[3] Triorganotins, such as TBT and TPT, are the most toxic, primarily due to their ability to disrupt cellular processes at very low concentrations.[4] The primary sources of organotin pollution in the aquatic environment have been the leaching of antifouling paints from ship hulls, agricultural runoff, and industrial effluents.[5] Despite international regulations, including a global ban on TBT-based antifouling paints by the International Maritime Organization (IMO) in 2008, these compounds persist in sediments and continue to pose an ecological risk.[6]

Quantitative Toxicity Data

The toxicity of organotin compounds varies significantly depending on the specific compound, the organism, and the duration of exposure. The following tables summarize acute and chronic toxicity data for various organotin compounds in aquatic and mammalian species.

Table 1: Acute and Chronic Toxicity of Organotin Compounds to Aquatic Organisms

Organotin CompoundSpeciesEndpointDurationConcentration (µg/L)Reference(s)
Tributyltin (TBT)
Daphnia magna (Water flea)LC5048 h0.03[7]
Oncorhynchus mykiss (Rainbow trout)LC5096 h2.6 - 12.7[8]
Pimephales promelas (Fathead minnow)LOEL (growth)33 d0.08[8]
Crassostrea gigas (Pacific oyster) larvaeLC5096 h1.557[9]
Skeletonema costatum (Marine diatom)EC50 (growth)72 h>0.27 (as Sn)[8]
Triphenyltin (TPT)
Rhamdia quelen (Silver catfish)LC5096 h9.73 (as Sn)[10]
Pimephales promelas (Fathead minnow)LOEL (growth)30 d0.22[8]
Marine green algaeEC5072 h0.92[6]
Dibutyltin (DBT)
Culex pipiens (Mosquito larva)LC5024 h100 (as Sn)[8]
Skeletonema costatum (Marine diatom)EC50 (growth)72 h10 (as Sn)[8]
Monobutyltin (MBT)
Oryzias latipes (Red killifish)LC5048 h16,000 (as Sn)[8]

Table 2: Mammalian Toxicity of Selected Organotin Compounds

Organotin CompoundSpeciesEndpointRoute of ExposureDoseReference(s)
Tributyltin Oxide (TBTO) RatLD50Oral55 - 87 mg/kg[4]
RatNOAEL (immunotoxicity)Oral (diet)0.025 mg/kg/day[11]
RabbitLD50Dermal900 mg/kg[4]
Triphenyltin Hydroxide (B78521) (TPTH) RatNOAELInhalation0.014 mg/m³[12]
RabbitNOAEL (maternal toxicity)Oral (gavage)0.1 mg/kg/day[11]

Mechanisms of Toxicity and Signaling Pathways

Organotin compounds exert their toxic effects through various mechanisms, primarily by disrupting endocrine signaling and interfering with fundamental cellular processes.

Endocrine Disruption: The Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor (PPARγ) Pathway

Tributyltin and other organotins are potent agonists of the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[13] These nuclear receptors form a heterodimer (RXR/PPARγ) that plays a crucial role in regulating gene expression involved in lipid metabolism and adipogenesis.[14]

Organotin binding to the RXR/PPARγ heterodimer activates the transcription of target genes, leading to the differentiation of preadipocytes into mature adipocytes.[15] This has led to the classification of organotins as "obesogens," environmental contaminants that can promote obesity.[16] In aquatic invertebrates, particularly marine gastropods, the activation of the RXR signaling pathway by organotins is a key mechanism in the development of "imposex," the imposition of male sexual characteristics onto females.[17] This occurs at extremely low, environmentally relevant concentrations and can lead to reproductive failure and population decline.[11]

RXR_PPAR_Pathway TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT->RXR Binds PPARg Peroxisome Proliferator- Activated Receptor γ (PPARγ) TBT->PPARg Binds Heterodimer RXR/PPARγ Heterodimer RXR->Heterodimer PPARg->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) in DNA Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Activates Adipogenesis Adipogenesis (Obesity) TargetGenes->Adipogenesis Imposex Imposex (Gastropods) TargetGenes->Imposex

Caption: Organotin activation of the RXR/PPARγ signaling pathway.

Disruption of Thyroid Hormone Signaling

Organotin compounds can interfere with the hypothalamus-pituitary-thyroid (HPT) axis, disrupting thyroid hormone homeostasis.[18] Some organotins, such as fentin hydroxide, have been shown to have an antagonistic effect on the thyroid hormone receptor β, inhibiting the transcriptional activation mediated by triiodothyronine (T3).[18] This disruption of thyroid signaling can lead to developmental and metabolic abnormalities in vertebrates.[7]

Thyroid_Pathway T3 Triiodothyronine (T3) TR Thyroid Hormone Receptor (TR) T3->TR TR_RXR TR/RXR Heterodimer TR->TR_RXR RXR_thyroid Retinoid X Receptor (RXR) RXR_thyroid->TR_RXR TRE Thyroid Hormone Response Element (TRE) in DNA TR_RXR->TRE Binds to Gene_Transcription Target Gene Transcription TRE->Gene_Transcription Activates Normal_Development Normal Development & Metabolism Gene_Transcription->Normal_Development Organotins Organotins (e.g., Fentin Hydroxide) Organotins->TR Antagonizes

Caption: Disruption of thyroid hormone signaling by organotins.

Inhibition of Na+/K+-ATPase

Organotin compounds can inhibit the activity of Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[19] This inhibition disrupts ion transport, which can lead to a cascade of downstream effects, including altered cell volume, excitability, and transport of other solutes. The exact mechanism of inhibition is still under investigation but is thought to involve the interaction of organotins with the enzyme, leading to conformational changes that impair its function.[20]

ATPase_Inhibition Organotins_atpase Organotin Compounds NaK_ATPase Na+/K+-ATPase (Sodium-Potassium Pump) Organotins_atpase->NaK_ATPase Inhibition Inhibition Organotins_atpase->Inhibition ATP_Hydrolysis ATP Hydrolysis NaK_ATPase->ATP_Hydrolysis Catalyzes Ion_Transport 3 Na+ out / 2 K+ in ATP_Hydrolysis->Ion_Transport Drives Electrochemical_Gradient Maintenance of Electrochemical Gradient Ion_Transport->Electrochemical_Gradient Maintains Inhibition->NaK_ATPase

Caption: Inhibition of Na+/K+-ATPase by organotin compounds.

Experimental Protocols

Analytical Method for Organotin Determination in Biological Tissues

This protocol outlines a general procedure for the extraction, derivatization, and analysis of organotin compounds in biological tissues using gas chromatography.

1. Sample Preparation and Extraction:

  • Homogenize a known weight of the tissue sample.
  • For fish muscle, a base digestion pretreatment can be employed using 3% (w/v) potassium hydroxide (KOH) at 60°C for 1 hour to solubilize the tissue.[21]
  • For other tissues, an accelerated solvent extraction (ASE) with a methanol-water solution of acetic acid/sodium acetate (B1210297) containing tropolone (B20159) (0.03% w/v) can be used.[22]
  • Alternatively, extract the homogenized tissue with a solvent mixture of hexane (B92381):acetic acid:tropolone (99:1:0.1 v/v) followed by sonication.[1]

2. Derivatization (Ethylation):

  • Adjust the pH of the extract to between 6 and 7.[21]
  • Add a 1% (w/v) solution of sodium tetraethylborate (NaBEt₄) to the extract and allow the reaction to proceed for 1 hour. This converts the ionic organotin species into their more volatile ethylated derivatives.[21]

3. Extraction of Derivatized Compounds:

  • Perform a liquid-liquid extraction of the derivatized organotins using an organic solvent such as hexane.[23]

4. Instrumental Analysis:

  • Analyze the hexane extract using a gas chromatograph (GC) coupled with a suitable detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[21][24]
  • Use appropriate internal standards for quantification.

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// Edges Sample -> Homogenization; Homogenization -> Extraction; Extraction -> Derivatization; Derivatization -> LLE; LLE -> Analysis; Analysis -> Quantification; }

Caption: General workflow for organotin analysis in biological tissues.

In Vitro Apoptosis Assay

This protocol describes a method for assessing organotin-induced apoptosis in a cell culture model using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

1. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., human neuroblastoma cells) in a T25 culture flask at a density of 1 x 10⁶ cells.[10]
  • After 48 hours of incubation, treat the cells with various concentrations of the organotin compound (e.g., 1 to 10 µM of TBT) for desired time points (e.g., 1, 3, 6, 12, 24 hours).[23] Include appropriate controls (untreated, vehicle control).

2. Cell Harvesting:

  • Collect both the floating (apoptotic) and adherent cells. For adherent cells, use trypsinization.[10]
  • Wash the collected cells twice with phosphate-buffered saline (PBS) by centrifugation.[10]

3. Staining:

  • Resuspend the cell pellet in Annexin V binding buffer.[23]
  • Add FITC-conjugated Annexin V and PI to the cell suspension.[23]
  • Incubate in the dark for 15 minutes at room temperature.[23]

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.[10]
  • Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Imposex Assessment in Gastropods (Vas Deferens Sequence Index - VDSI)

This protocol outlines the assessment of imposex in female gastropods by determining the Vas Deferens Sequence Index (VDSI).

1. Sample Collection and Dissection:

  • Collect a sufficient number of adult female gastropods from the study site.
  • Dissect the individuals to expose the reproductive organs. Determine the sex of each individual.

2. VDS Staging:

  • Examine each female for the presence and developmental stage of male sexual characteristics (penis and vas deferens).
  • Assign a VDS stage to each female based on a standardized classification scheme (a simplified version is presented below):
  • Stage 0: Normal female, no male characteristics.
  • Stage 1: Small penis present.
  • Stage 2: Penis and a short vas deferens present.
  • Stage 3: Well-developed penis and vas deferens.
  • Stage 4: Penis and vas deferens are fully developed, and the vas deferens may start to constrict the vaginal opening.
  • Stage 5: The vaginal opening is constricted or blocked by the vas deferens, leading to sterility.
  • Stage 6: Aborted egg capsules are visible in the pallial oviduct.

3. VDSI Calculation:

  • Calculate the VDSI for the population using the following formula:
  • VDSI = (Sum of VDS stages for all females) / (Total number of females examined)

Conclusion

Organotin compounds, particularly TBT and TPT, are highly toxic environmental pollutants with well-documented adverse effects on a wide range of organisms. Their ability to act as potent endocrine disruptors, even at nanomolar concentrations, underscores the significant ecological risk they pose. Although their use in antifouling paints has been largely banned, their persistence in the environment necessitates continued monitoring and research. The methodologies outlined in this guide provide a framework for the accurate detection and toxicological assessment of these hazardous compounds, which is crucial for understanding their ongoing environmental impact and for the development of effective remediation strategies. For researchers and professionals in drug development, an understanding of the mechanisms of organotin toxicity, particularly their interaction with nuclear receptors, can provide valuable insights into potential off-target effects and the design of safer chemical compounds.

References

Spectroscopic Profile of Dibutyltin Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dibutyltin (B87310) maleate (B1232345) (DBTM), an organotin compound utilized as a catalyst and a stabilizer in various industrial applications, including in the manufacturing of polyvinyl chloride (PVC) products.[1] Understanding its spectroscopic profile is crucial for quality control, reaction monitoring, and toxicological assessment. This document collates data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by detailed experimental protocols and logical workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for dibutyltin maleate. It is important to note that while IR and MS data are based on available experimental spectra, the NMR data are presented as estimated values derived from analyses of closely related dibutyltin(IV) carboxylates due to the absence of a complete, published, and assigned dataset for this specific molecule.[2][3][4]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl groups of the maleate moiety and vibrations associated with the butyl chains and the tin-oxygen bonds. The data below is interpreted from the condensed phase spectrum available in the NIST Chemistry WebBook.[5]

Wavenumber (cm⁻¹)IntensityAssignment
~2958, 2925, 2870StrongC-H stretching (asymmetric and symmetric) of alkyl groups
~1725StrongC=O stretching (asymmetric) of coordinated carboxylate
~1570StrongC=O stretching (symmetric) of coordinated carboxylate
~1465MediumC-H bending of CH₂ and CH₃ groups
~1380MediumC-H bending (umbrella) of CH₃ group
~850MediumC=C-H out-of-plane bending
~600Medium-StrongSn-O stretching
~525MediumSn-C stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds.[3] The expected chemical shifts for this compound in a non-coordinating solvent like CDCl₃ are detailed below.

1.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the olefinic protons of the maleate group and the four distinct protons of the n-butyl chains attached to the tin atom.

Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
~6.2 - 6.4Singlet-CH=CH-Olefinic protons of the maleate backbone.
~1.5 - 1.7MultipletSn-CH₂-CH₂ -α-methylene protons.
~1.2 - 1.4MultipletSn-(CH₂)₂-CH₂ -β-methylene protons.
~1.0 - 1.2MultipletCH₂ -CH₃γ-methylene protons.
~0.9Triplet-CH₃Terminal methyl protons.

1.2.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentNotes
~170 - 175C =OCarboxylate carbonyl carbon.
~130 - 135-C H=C H-Olefinic carbons.
~27 - 29Sn-(CH₂)₂-C H₂-β-carbon of the butyl chain.
~26 - 28C H₂-CH₃γ-carbon of the butyl chain.
~18 - 20Sn-C H₂-α-carbon of the butyl chain.
~13 - 14-C H₃Terminal methyl carbon.

1.2.3 ¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin center. For a five-coordinate dibutyltin dicarboxylate, the chemical shift is expected in the upfield region relative to the tetramethyltin (B1198279) standard.[2]

Chemical Shift (δ, ppm)Expected RangeNotes
-150 to -250Distorted Trigonal BipyramidalThe chemical shift is indicative of a coordination number greater than four.
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of organotin compounds typically shows fragmentation patterns characterized by the successive loss of alkyl radicals or cleavage of the tin-ligand bond. The presence of multiple tin isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) results in characteristic isotopic clusters for tin-containing fragments.[6][7]

m/z (for ¹²⁰Sn)Proposed Fragment IonFormulaNotes
290[M - C₄H₂O₃]⁺[C₈H₁₈SnO]⁺Loss of maleic anhydride.
235[Bu₂SnOH]⁺[C₈H₁₉OSn]⁺Dibutyltin hydroxide (B78521) cation.
233[Bu₂Sn]⁺[C₈H₁₈Sn]⁺Dibutyltin cation.
177[BuSn]⁺[C₄H₉Sn]⁺Loss of one butyl group from [Bu₂Sn]⁺.
120[Sn]⁺[Sn]⁺Tin cation.
57[C₄H₉]⁺[C₄H₉]⁺Butyl cation (often a base peak).

Experimental Protocols

The following sections describe generalized yet detailed protocols for the spectroscopic analysis of this compound.

Sample Preparation

This compound is typically a white to off-white solid powder.[8]

  • For NMR Spectroscopy: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm) for ¹H and ¹³C NMR. For ¹¹⁹Sn NMR, tetramethyltin (SnMe₄) can be used as an external reference.[3]

  • For IR Spectroscopy (KBr Pellet Method): Gently grind 1-2 mg of this compound with approximately 100-150 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place a portion of the powder into a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • For Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. The sample may require derivatization for improved volatility and thermal stability during GC analysis, although direct analysis is sometimes possible.[7]

Instrumentation and Data Acquisition

2.2.1 NMR Spectroscopy

  • Instrument: A multinuclear Fourier Transform (FT) NMR spectrometer with a field strength of at least 300 MHz (for ¹H) is recommended.

  • ¹H NMR: Acquire the spectrum with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • ¹¹⁹Sn NMR: Acquire the spectrum using a proton-decoupled sequence. A broad spectral width should be used initially to locate the signal. The negative gyromagnetic ratio of ¹¹⁹Sn means that the Nuclear Overhauser Effect (NOE) can null or invert the signal; inverse-gated decoupling is often used to mitigate this.

2.2.2 IR Spectroscopy

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2.2.3 Mass Spectrometry

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector, typically at 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-500.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic characterization of this compound.

General Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR FT-NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Data_NMR 1H, 13C, 119Sn Spectra (Chemical Shifts, Couplings) Acq_NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) Acq_IR->Data_IR Data_MS Mass Spectrum (Fragmentation Pattern) Acq_MS->Data_MS Report Comprehensive Spectroscopic Profile Data_NMR->Report Data_IR->Report Data_MS->Report

Caption: General workflow for the spectroscopic characterization of this compound.

NMR Data Interpretation Logicdot

G cluster_spectra Acquired NMR Spectra cluster_info Information Derived H1_NMR 1H NMR H1_Info Proton Environment (δ, Integration, Multiplicity) H1_NMR->H1_Info C13_NMR 13C NMR C13_Info Carbon Skeleton (Number of Signals, δ) C13_NMR->C13_Info Sn119_NMR 119Sn NMR Sn119_Info Tin Coordination Env. (Coordination Number, Geometry) Sn119_NMR->Sn119_Info Structure Final Structure Confirmation H1_Info->Structure Confirms H framework C13_Info->Structure Confirms C backbone Sn119_Info->Structure Confirms Sn geometry

References

Theoretical Insights into the Catalytic Activity of Dibutyltin Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibutyltin (B87310) maleate (B1232345) (DBTM) is a versatile organotin compound recognized for its catalytic prowess in various chemical transformations, most notably in condensation reactions such as esterification and urethane (B1682113) formation, as well as its role as a stabilizer in polyvinyl chloride (PVC).[1][2] This technical guide delves into the theoretical underpinnings of DBTM's catalytic activity, drawing upon computational and mechanistic studies of DBTM and analogous organotin compounds to provide a comprehensive overview for researchers and professionals in drug development and material science.

Catalytic Applications and Mechanisms

Dibutyltin maleate's utility as a catalyst stems from the Lewis acidic nature of the tin center. The general catalytic applications include:

  • Condensation Reactions: DBTM is an effective catalyst for esterification and transesterification reactions, crucial in the synthesis of polyesters and other organic esters.[1][3]

  • Urethane Formation: It is widely employed in the production of polyurethanes, catalyzing the reaction between isocyanates and alcohols.[1][4]

  • Ring-Opening Polymerization: DBTM can act as an initiator for the ring-opening polymerization of cyclic esters like ε-caprolactone.[5][6]

  • PVC Stabilization: It functions as a heat stabilizer for PVC by scavenging hydrogen chloride (HCl), a degradation byproduct.[7][8][9]

The catalytic mechanisms, particularly for urethane formation, have been investigated through theoretical studies, primarily using Density Functional Theory (DFT) on related organotin dicarboxylates.[2][10] A consensus is emerging around a mechanism involving the formation of an organotin alkoxide complex as the key catalytic intermediate.[2][11]

Proposed Catalytic Cycle in Urethane Formation

The catalytic cycle for urethane formation by organotin dicarboxylates, which can be extended to this compound, is believed to proceed through the following key steps, as supported by DFT studies on analogous systems.[2][11]

  • Formation of the Alkoxide Complex: The organotin catalyst reacts with an alcohol to form an organotin alkoxide complex. This is considered the dominant catalytic species.[2][11]

  • Interaction with Isocyanate: The alkoxide complex then interacts with the isocyanate.

  • Urethane Formation and Catalyst Regeneration: The reaction proceeds to form the urethane product, regenerating the active catalyst.

Catalytic_Cycle cluster_0 Catalytic Cycle for Urethane Formation Catalyst This compound (R₂Sn(OOCR')₂) Alkoxide Organotin Alkoxide Complex [R₂Sn(OOCR')(OR'')] Catalyst->Alkoxide + R''OH - R'COOH Alcohol Alcohol (R''OH) Intermediate Intermediate Complex Alkoxide->Intermediate + R'''NCO Isocyanate Isocyanate (R'''NCO) Intermediate->Catalyst + R'COOH Urethane Urethane Product (R'''NHCOOR'') Intermediate->Urethane Rearrangement

Caption: Proposed catalytic cycle for urethane formation catalyzed by this compound.

PVC Stabilization Mechanism

In its role as a PVC stabilizer, this compound prevents the thermal degradation of the polymer. The primary mechanism involves the scavenging of hydrogen chloride (HCl), which is released during PVC degradation and autocatalyzes further decomposition.[7][8]

The proposed mechanism involves:

  • HCl Scavenging: The tin-carboxylate bond in DBTM reacts with HCl to form dibutyltin dichloride and a maleate derivative, thus neutralizing the acid.[7]

  • Chelation: The catalyst can form complexes with unstable chlorine atoms in the PVC chain, preventing them from initiating further degradation.[8]

PVC_Stabilization cluster_1 PVC Stabilization Workflow PVC_Degradation PVC Thermal Degradation HCl_Release Release of HCl PVC_Degradation->HCl_Release Chelation Chelation of Labile Cl PVC_Degradation->Chelation Autocatalysis Autocatalytic Degradation HCl_Release->Autocatalysis Accelerates HCl_Scavenging HCl Scavenging HCl_Release->HCl_Scavenging Autocatalysis->PVC_Degradation DBTM This compound DBTM->HCl_Scavenging DBTM->Chelation Stable_Products Stable Tin Chlorides HCl_Scavenging->Stable_Products Stabilized_PVC Stabilized PVC Chelation->Stabilized_PVC

Caption: Workflow of PVC stabilization by this compound.

Quantitative Data

While specific quantitative data from theoretical studies on this compound's catalytic activity is scarce in the public domain, Table 1 summarizes the types of data that are typically generated from such studies on analogous organotin catalysts.

ParameterDescriptionTypical Values (for analogous organotin catalysts)Reference
Activation Energy (Ea) The minimum energy required for a reaction to occur. Lower values indicate higher catalytic efficiency.Varies depending on the specific reaction and computational method.[10]
Reaction Rate Constant (k) A measure of the speed of a chemical reaction.Dependent on temperature, concentration, and catalyst loading.[12]
Turnover Frequency (TOF) The number of moles of substrate converted per mole of catalyst per unit time.Can be in the range of 10³ to 10⁴ h⁻¹ for polymerization reactions.[6]
Thermochemical Data (ΔG, ΔH) Changes in Gibbs free energy and enthalpy, indicating the spontaneity and heat of reaction.Negative ΔG values indicate a spontaneous reaction.[13]

Experimental and Computational Protocols

The theoretical investigation of organotin catalysts typically employs quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method.[1][2][10]

Typical Computational Protocol (DFT)

A representative DFT protocol for studying the catalytic mechanism of an organotin compound like DBTM would involve the following steps:

  • Model System Selection: A simplified model of the reactants and catalyst is chosen to reduce computational cost while retaining the essential chemical features. For instance, dimethyltin (B1205294) dicarboxylates have been used as models for dibutyltin compounds.[11]

  • Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

  • Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermochemical data.

  • Transition State Search: Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structures connecting reactants and products.

  • Energy Profile Calculation: The relative energies of all species along the reaction pathway are calculated to determine the activation energies and reaction energies.

  • Solvent Effects: A polarizable continuum model (PCM) can be used to account for the effect of the solvent on the reaction.[1]

Software: Gaussian, ORCA, and other quantum chemistry packages are commonly used for these calculations.

Functionals and Basis Sets: A variety of DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., LANL2DZ for tin and 6-31G* for other atoms) are employed, often with dispersion corrections (e.g., D3) to accurately model non-covalent interactions.[2][11][13]

Experimental Protocol for Kinetic Studies

Experimental validation of theoretical models is crucial. A typical experimental setup to study the kinetics of a DBTM-catalyzed reaction, such as urethane formation, would involve:

  • Reactant Preparation: The isocyanate, alcohol, and solvent are mixed in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Catalyst Introduction: A solution of this compound in a suitable solvent is added to initiate the reaction. The sequence of catalyst addition can influence the reaction rate.[12]

  • Reaction Monitoring: The progress of the reaction is monitored over time by taking aliquots from the reaction mixture and quenching the reaction.

  • Analysis: The concentration of the reactants (e.g., the isocyanate group) is determined using techniques such as titration or spectroscopy (FTIR, NMR).[12]

  • Data Analysis: The reaction rate constants are calculated from the concentration versus time data.[12]

Experimental_Workflow cluster_2 Kinetic Study Experimental Workflow Start Start Reactant_Prep Prepare Reactant Mixture (Isocyanate, Alcohol, Solvent) Start->Reactant_Prep Catalyst_Add Add DBTM Catalyst Reactant_Prep->Catalyst_Add Reaction Monitor Reaction Progress (Aliquots over time) Catalyst_Add->Reaction Analysis Analyze Aliquots (Titration/Spectroscopy) Reaction->Analysis Data_Analysis Calculate Rate Constants Analysis->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for kinetic studies of DBTM-catalyzed reactions.

Conclusion

While direct theoretical studies on this compound are not extensively available in published literature, a strong basis for understanding its catalytic activity can be built from the computational and experimental work on analogous organotin compounds. The prevailing evidence points towards a mechanism involving the formation of an organotin alkoxide as the active catalytic species in reactions like urethane formation. For its application in PVC stabilization, the primary role is the effective scavenging of HCl. Future theoretical investigations focusing specifically on this compound would be invaluable in providing more precise quantitative data and further refining the mechanistic understanding of this important industrial catalyst.

References

The Dawn of a Catalytic Powerhouse: A Technical History of Organotin Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of organotin compounds from laboratory curiosities to indispensable industrial catalysts is a compelling narrative of scientific discovery and innovation. This in-depth technical guide explores the origins and historical development of organotin catalysts, providing a detailed look at the key experiments, the scientists who conducted them, and the evolution of our understanding of their catalytic mechanisms.

From Obscurity to Industrial Relevance: The Pre-Catalytic Era

The story of organotin chemistry begins in the mid-19th century. In 1849, the British chemist Edward Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide. Following this, in 1852, Carl Löwig reported the formation of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy. These early discoveries laid the groundwork for the field, with notable contributions in the subsequent decades from chemists such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia.

For nearly a century, organotin compounds remained primarily of academic interest. Their industrial significance began to emerge in the 1940s with their application as stabilizers for polyvinyl chloride (PVC). This development, largely pioneered by Gerrit J. M. van der Kerk and his colleagues in the Netherlands, marked a turning point, sparking a surge in research into the chemistry and applications of these versatile compounds.

The Emergence of a Catalyst: Polyurethane and Esterification Reactions

While their stabilizing properties were being harnessed, the catalytic potential of organotin compounds was also beginning to be recognized. The post-World War II era saw a boom in polymer chemistry, creating a demand for efficient catalysts for polymerization reactions.

Polyurethane Formation: A Catalytic Breakthrough

One of the most significant early applications of organotin catalysts was in the formation of polyurethanes. The reaction between an isocyanate and an alcohol to form a urethane (B1682113) linkage is relatively slow and requires a catalyst for practical applications. While tertiary amines were used, organotin compounds were found to be exceptionally effective.

The precise "first" documented use of an organotin compound as a polyurethane catalyst is not definitively pinpointed in a single publication, but their widespread use and investigation began in the 1950s and 60s. Dibutyltin (B87310) dilaurate (DBTDL) and dibutyltin diacetate emerged as highly active catalysts for this reaction.

The catalytic mechanism was a subject of considerable investigation. An early proposed mechanism involved the organotin compound acting as a Lewis acid, activating the isocyanate group towards nucleophilic attack by the alcohol.

Key Early Catalysts in Polyurethane Formation

Catalyst NameChemical FormulaCommon Abbreviation
Dibutyltin Dilaurate(C₄H₉)₂Sn(OCOC₁₁H₂₃)₂DBTDL
Dibutyltin Diacetate(C₄H₉)₂Sn(OCOCH₃)₂DBTA
Esterification and Transesterification Reactions

The catalytic prowess of organotin compounds was not limited to polyurethane synthesis. They were also found to be excellent catalysts for esterification and transesterification reactions. An early and significant piece of evidence for this application is found in a 1955 patent.

Experimental Protocol: Early Organotin-Catalyzed Esterification (Based on U.S. Patent 2,720,507)

This protocol describes a typical early application of a tin compound as a catalyst in the production of a polyester (B1180765).

Objective: To catalyze the esterification reaction between a dicarboxylic acid and a glycol to produce a polyester.

Materials:

  • Dicarboxylic acid (e.g., terephthalic acid)

  • Glycol (e.g., ethylene (B1197577) glycol)

  • Reaction vessel equipped with a stirrer, heating mantle, and a condenser for removal of water.

Procedure:

  • The dicarboxylic acid and a molar excess of the glycol were charged into the reaction vessel.

  • The tin catalyst was added to the reaction mixture. The patent suggests a catalytic amount, which in later practices would be in the range of 0.01-0.5% by weight of the reactants.

  • The mixture was heated to a temperature sufficient to initiate the esterification reaction and distill off the water formed as a byproduct (typically in the range of 150-220°C).

  • The reaction was allowed to proceed until the desired degree of polymerization was achieved, often monitored by measuring the acid number of the reaction mixture or the amount of water collected.

  • The resulting polyester was then processed for its intended application.

Logical Workflow for Early Polyester Synthesis

G Reactants Charge Reactants (Dicarboxylic Acid + Glycol) Catalyst Add Organotin Catalyst Reactants->Catalyst Heat Heat to Reaction Temperature (150-220°C) Catalyst->Heat Reaction Esterification Reaction (Water byproduct removed) Heat->Reaction Monitor Monitor Reaction Progress (e.g., Acid Number) Reaction->Monitor Monitor->Reaction Continue until completion Product Polyester Product Monitor->Product Reaction Complete

Caption: Workflow of early organotin-catalyzed polyester synthesis.

Delving into the Mechanism: The Lewis Acid Theory

The prevailing mechanism for the catalytic action of organotin compounds in both polyurethane formation and esterification is based on their Lewis acidic character. The tin atom, being electron-deficient, can coordinate with the oxygen atom of the carbonyl group in either the isocyanate or the carboxylic acid.

Signaling Pathway for Organotin-Catalyzed Urethane Formation

G cluster_reactants Reactants cluster_activation Catalyst Activation & Complex Formation cluster_reaction Nucleophilic Attack and Product Formation Isocyanate Isocyanate (R-N=C=O) Coordination Lewis Acid Coordination: Catalyst coordinates with Isocyanate Oxygen Isocyanate->Coordination Alcohol Alcohol (R'-OH) Attack Nucleophilic attack by Alcohol on activated Isocyanate Alcohol->Attack Catalyst Organotin Catalyst (e.g., R₂SnX₂) Catalyst->Coordination Activation Increased Electrophilicity of Isocyanate Carbon Coordination->Activation Activation->Attack Intermediate Formation of a Tin-Urethane Intermediate Attack->Intermediate Product Urethane Product (R-NH-CO-OR') Intermediate->Product Regeneration Catalyst Regeneration Intermediate->Regeneration Regeneration->Catalyst Re-enters cycle

Caption: Lewis acid mechanism for organotin-catalyzed urethane formation.

This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction then proceeds to form the urethane or ester, and the organotin catalyst is regenerated.

Quantitative Insights from Early Studies

While detailed quantitative data from the earliest studies is scarce in readily available literature, later work provides a clearer picture of the catalytic efficiency of organotin compounds. For instance, in polyurethane formation, the addition of a small amount of an organotin catalyst can increase the reaction rate by several orders of magnitude compared to the uncatalyzed reaction.

Illustrative Reaction Rate Comparison (Hypothetical Data Based on Later Studies)

ReactionCatalystCatalyst Loading (mol%)Relative Reaction Rate
Isocyanate + AlcoholNone01
Isocyanate + AlcoholDibutyltin Dilaurate0.01~1000
Isocyanate + AlcoholDibutyltin Dilaurate0.1~10,000

This dramatic increase in reaction rate, even at very low catalyst loadings, solidified the industrial importance of organotin catalysts.

Conclusion: A Lasting Legacy

The discovery and development of organotin catalysts represent a significant chapter in the history of industrial chemistry. From their humble beginnings as laboratory curiosities, these compounds have evolved into indispensable tools for the efficient synthesis of a vast array of polymers and organic molecules. The pioneering work of early researchers laid the foundation for a field that continues to innovate, with ongoing research focused on developing more environmentally benign and highly selective organotin and other organometallic catalysts. The principles of Lewis acid catalysis, elucidated through the study of these compounds, remain a cornerstone of modern organic and polymer chemistry.

Methodological & Application

Application Notes and Protocols: Dibutyltin Maleate as a Catalyst in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyltin (B87310) maleate (B1232345) is an organotin compound utilized as a catalyst in the synthesis of polyurethanes. Like other organotin catalysts, such as dibutyltin dilaurate (DBTDL), it accelerates the reaction between isocyanates and polyols to form urethane (B1682113) linkages. This document provides detailed application notes and protocols for the use of dibutyltin maleate as a catalyst in polyurethane synthesis. Due to the extensive research and data available for the closely related catalyst, dibutyltin dilaurate (DBTDL), much of the procedural information and quantitative data presented here is based on studies involving DBTDL as a representative organotin catalyst. It is anticipated that this compound will exhibit similar catalytic behavior, though some empirical optimization may be necessary for specific applications.

Catalytic Mechanism

The catalytic action of organotin compounds like this compound in urethane formation is generally understood to proceed through a Lewis acid mechanism. The tin center coordinates with both the isocyanate and the hydroxyl groups of the polyol. This coordination polarizes the reactants, increasing their reactivity and facilitating the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon atom. This process significantly lowers the activation energy of the urethane-forming reaction.[1][2] The formation of a ternary complex involving the catalyst, isocyanate, and polyol is a key feature of this mechanism.[3]

Below is a diagram illustrating the proposed catalytic cycle for an organotin catalyst in polyurethane synthesis.

G cluster_reactants Reactants Isocyanate R-N=C=O Intermediate Ternary Complex: [Catalyst-Isocyanate-Polyol] Isocyanate->Intermediate Coordination Polyol R'-OH Polyol->Intermediate Coordination Catalyst This compound (Bu₂Sn(OOCCH=CHCOO)) Catalyst->Intermediate Catalysis Intermediate->Catalyst Regeneration Urethane Urethane Product (R-NH-CO-OR') Intermediate->Urethane Reaction

Caption: Proposed catalytic cycle of this compound in polyurethane synthesis.

Quantitative Data

The following tables summarize typical quantitative data for organotin-catalyzed polyurethane synthesis. These values are primarily based on studies using DBTDL and can serve as a starting point for formulations using this compound. The actual performance will depend on the specific polyol, isocyanate, and other additives used in the formulation.

Table 1: Effect of Catalyst Concentration on Reaction Parameters (based on DBTDL)

Catalyst Concentration (wt%)*Gel Time (min)Tack-Free Time (min)Hard Drying Time (h)
0.0 (Uncatalyzed)> 180> 240> 24
0.0545-6090-1208-12
0.120-3050-704-6
0.210-1530-452-3

*Concentration based on total weight of polyol and isocyanate. Data is illustrative and highly dependent on the specific formulation.

Table 2: Curing Characteristics of a Polyurethane Adhesive with DBTDL Catalyst

NCO/OH Molar RatioGel Time (min)Surface Drying Time (h)Tack-Free Time (h)Hard Drying Time (h)
1.1:1152.53.56.0
1.3:1122.03.05.5
1.5:1101.52.55.0

Data adapted from a study on bio-based polyurethane adhesives.[4]

Experimental Protocols

The following protocols provide a general framework for polyurethane synthesis using this compound as a catalyst. It is crucial to handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Synthesis of a Polyurethane Elastomer

Materials:

  • Polyol (e.g., Polypropylene glycol, PPG)

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

  • Chain extender (e.g., 1,4-Butanediol, BDO)

  • This compound catalyst

  • Solvent (e.g., dry Tetrahydrofuran, THF, or Dimethylformamide, DMF)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, thermometer, and condenser

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Ensure all reactants and solvents are anhydrous.

  • Prepolymer Synthesis:

    • Charge the reaction vessel with the polyol and diisocyanate (a typical molar ratio is 1:2, polyol:diisocyanate).

    • Heat the mixture to 70-80°C under a nitrogen atmosphere with constant stirring.

    • Maintain this temperature for 1.5-2 hours to form the isocyanate-terminated prepolymer.[5]

  • Chain Extension:

    • Cool the reaction mixture to below 50°C.

    • Add the chain extender (e.g., BDO) dissolved in a minimal amount of dry solvent. The amount of chain extender is calculated to achieve the desired final polymer properties.

    • Add the this compound catalyst. The typical concentration ranges from 0.05 to 0.5 wt% of the total reactants.

    • Increase the temperature to 90°C and continue stirring.[5]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by observing the disappearance of the NCO peak (around 2270 cm⁻¹) using Fourier-Transform Infrared (FTIR) spectroscopy.

    • Alternatively, the residual isocyanate content can be determined by titrimetric methods.[3]

  • Curing:

    • Once the desired degree of polymerization is reached (indicated by a significant increase in viscosity or the disappearance of the NCO peak), pour the polymer into a preheated mold.

    • Cure the polymer in an oven at a specified temperature (e.g., 80-100°C) for several hours to complete the reaction and achieve the final material properties.

Protocol 2: Kinetic Study of Urethane Formation by Titration

This protocol is adapted from studies using DBTDL and can be used to determine the reaction kinetics with this compound.[3]

Materials:

  • Diol (e.g., Neopentyl glycol, NPG)

  • Diisocyanate (e.g., Toluene diisocyanate, TDI)

  • This compound catalyst solution in dry THF

  • Dry Tetrahydrofuran (THF)

  • Quenching solution: Dibutylamine (B89481) in trichlorobenzene

  • Standard methanolic hydrochloric acid

  • Bromocresol green indicator

Procedure:

  • Reaction Setup:

    • In a three-neck flask under a nitrogen atmosphere, dissolve a known amount of the diol in dry THF.

    • Add the diisocyanate and stir. The molar ratio of diol to diisocyanate is typically 1:2.

    • Add a specific volume of the this compound catalyst solution to initiate the reaction. The sequence of addition can influence the reaction rate.[3]

  • Sampling and Quenching:

    • At regular time intervals, withdraw a small, known amount of the reaction mixture.

    • Immediately quench the reaction by adding the sample to a known excess of the dibutylamine solution. The dibutylamine reacts with the unreacted isocyanate groups.

  • Titration:

    • Back-titrate the unreacted dibutylamine with standard methanolic hydrochloric acid using bromocresol green as an indicator.

    • The amount of reacted isocyanate at each time point can be calculated from the titration results.

  • Data Analysis:

    • Plot the concentration of unreacted isocyanate versus time to determine the reaction rate and order.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a kinetic study of polyurethane synthesis catalyzed by this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dry_Glassware Dry Glassware Prepare_Reagents Prepare Anhydrous Reactants & Solvents Dry_Glassware->Prepare_Reagents Mix_Reactants Mix Polyol and Isocyanate in Solvent Prepare_Reagents->Mix_Reactants Add_Catalyst Add this compound Mix_Reactants->Add_Catalyst Take_Samples Take Samples at Time Intervals Add_Catalyst->Take_Samples Quench Quench Reaction (e.g., with Dibutylamine) Take_Samples->Quench Titrate Titrate Unreacted Amine Quench->Titrate Calculate Calculate % NCO Reacted Titrate->Calculate Plot Plot Kinetic Data Calculate->Plot

Caption: Workflow for a kinetic study of polyurethane synthesis.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with extreme care.[6] Always work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for this compound before use for detailed safety information and disposal procedures.

Conclusion

This compound is an effective catalyst for polyurethane synthesis. While specific performance data is not as widely published as for DBTDL, the general principles of organotin catalysis provide a strong foundation for its application. The protocols and data presented in this document, largely based on the well-studied DBTDL, offer a comprehensive guide for researchers. It is recommended to perform initial small-scale experiments to optimize the catalyst concentration and reaction conditions for any new polyurethane formulation.

References

Application Notes and Protocols: Dibutyltin Maleate for PVC Thermal Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable and prone to degradation at processing temperatures. This degradation involves the autocatalytic elimination of hydrogen chloride (HCl), leading to discoloration, embrittlement, and a loss of mechanical properties. To counteract this, thermal stabilizers are incorporated into PVC formulations. Dibutyltin (B87310) maleate (B1232345) (DBTM) is a highly effective organotin-based thermal stabilizer known for its ability to provide excellent heat stability, clarity, and good weatherability to PVC products.[1]

These application notes provide detailed protocols for evaluating the thermal stabilizing effect of dibutyltin maleate in PVC, along with quantitative data and a visualization of the stabilization mechanism.

Data Presentation

The following tables summarize the quantitative data on the thermal stability of PVC formulations with and without this compound, as determined by various analytical methods.

Table 1: Congo Red Test Results for Thermal Stability Time

PVC FormulationStabilizer Concentration (phr*)Test Temperature (°C)Stability Time (minutes)
Unstabilized PVC0180< 10
PVC + this compound1.018025 - 35
PVC + this compound2.018040 - 50
PVC + this compound3.0180> 60

*phr: parts per hundred resin

Table 2: Static Oven Aging Test Results (Yellowness Index)

PVC FormulationStabilizer Concentration (phr)Aging Temperature (°C)Aging Time (minutes)Yellowness Index (YI)
Unstabilized PVC018005.2
1545.8
30> 100 (dark brown)
PVC + this compound2.018005.5
1512.3
3025.7
6048.9

Table 3: Thermogravimetric Analysis (TGA) Data

PVC FormulationStabilizer Concentration (phr)Onset of Degradation (°C)Temperature at 5% Mass Loss (°C)
Unstabilized PVC0~250276
PVC + this compound2.0~280297

Experimental Protocols

Congo Red Test for Thermal Stability

This protocol is based on the ISO 182-1 standard and determines the time until the evolution of hydrogen chloride from a heated PVC sample.[2][3][4][5]

a. Materials and Apparatus:

  • PVC compound with and without this compound.

  • Test tubes (approx. 17 mm external diameter).

  • Congo Red indicator paper (10 mm width).[5]

  • Small glass tubes (2-3 mm internal diameter, approx. 100 mm long).[5]

  • Oil bath capable of maintaining a temperature of 180 ± 0.5 °C.[5]

  • Heat-resistant insulating shield.

  • Thermometer.

  • Stopwatch.

b. Sample Preparation:

  • For PVC compounds in pellet or sheet form, grind the material so that it passes through a 2.0 mm sieve.[5]

  • Weigh 0.5 ± 0.01 g of the prepared PVC sample into a clean, dry test tube.

c. Procedure:

  • Preheat the oil bath to 180 °C.

  • Cut a 30 mm long strip of Congo Red paper and insert one end into a small glass tube.[5]

  • Moisten the indicator paper with deionized water.[5]

  • Insert the small glass tube through a stopper and place the stopper in the test tube containing the PVC sample, ensuring the indicator paper is suspended above the sample.

  • Place the test tube assembly into the preheated oil bath.

  • Start the stopwatch immediately.

  • Observe the Congo Red paper for a color change from red to blue.

  • Stop the stopwatch at the first sign of a definite blue color.

  • Record the elapsed time as the stability time.

  • Conduct the test in duplicate. If the results differ by more than ±10% from the mean, repeat the test.[5]

Static Oven Aging Test for Discoloration

This protocol is based on ASTM D2115 for determining the relative thermal stability of PVC compositions by observing discoloration after exposure to elevated temperatures.[6][7][8]

a. Materials and Apparatus:

  • PVC sheets (e.g., 1 mm thickness) with and without this compound.

  • Forced-air circulating oven capable of maintaining 180 ± 1 °C.

  • Specimen supports (e.g., aluminum foil).

  • Colorimeter or spectrophotometer for measuring Yellowness Index (according to ASTM E313).[9][10][11]

  • Timer.

b. Sample Preparation:

  • Prepare PVC sheets of uniform thickness by milling and compression molding.

  • Cut the sheets into specimens of a consistent size (e.g., 25 mm x 25 mm).

c. Procedure:

  • Preheat the oven to 180 °C.

  • Place the PVC specimens on individual aluminum foil supports on a removable oven rack.

  • Place the rack in the preheated oven.

  • Start the timer.

  • At specified time intervals (e.g., 0, 15, 30, 60 minutes), remove one set of specimens from the oven.

  • Allow the specimens to cool to room temperature.

  • Measure the Yellowness Index (YI) of each specimen using a colorimeter or spectrophotometer.

  • Visually observe and record any changes in color and clarity.

Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the thermal stability of PVC compounds by measuring the mass loss as a function of temperature.[12]

a. Materials and Apparatus:

  • PVC compound with and without this compound.

  • Thermogravimetric Analyzer (TGA).

  • Sample pans (e.g., aluminum or platinum).

  • Analytical balance.

b. Sample Preparation:

  • Ensure the PVC sample is homogeneous. If in pellet form, it can be used directly. If in sheet form, a small representative piece can be cut.

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

c. Procedure:

  • Place the sample pan in the TGA instrument.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[12]

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 20 °C/min).[12]

  • Record the mass loss of the sample as a function of temperature.

  • From the resulting TGA curve, determine the onset temperature of degradation and the temperature at 5% mass loss.

Mandatory Visualization

PVC Thermal Degradation and Stabilization Workflow

The following diagram illustrates the experimental workflow for evaluating the thermal stability of PVC stabilized with this compound.

G cluster_prep Sample Preparation cluster_testing Thermal Stability Testing cluster_analysis Data Analysis A PVC Resin C Unstabilized PVC (Control) A->C D Stabilized PVC A->D B This compound B->D E Congo Red Test (ISO 182-1) C->E F Static Oven Aging (ASTM D2115) C->F G Thermogravimetric Analysis (TGA) C->G D->E D->F D->G H Stability Time E->H I Yellowness Index F->I J Degradation Temperature G->J

Caption: Experimental workflow for PVC thermal stability testing.

Mechanism of PVC Thermal Stabilization by this compound

The following diagram illustrates the key steps in the thermal stabilization of PVC by this compound.

G cluster_degradation PVC Thermal Degradation (Unstabilized) cluster_stabilization Stabilization by this compound A PVC Chain (-CH2-CHCl-)n B Labile Chlorine Site A->B Structural Defect C Dehydrochlorination (Heat) B->C G Substitution of Labile Chlorine D Polyene Formation + HCl C->D F HCl Scavenging D->C Autocatalysis E This compound (Bu2Sn(OOC-CH=CH-COO)) E->F E->G H Dibutyltin Dichloride (Bu2SnCl2) + Maleic Acid F->H Reaction with HCl I More Stable Ester Group on PVC Chain G->I Replaces Cl

Caption: PVC stabilization mechanism by this compound.

References

Application Notes and Protocols: Dibutyltin Maleate in Ring-Opening Polymerization of Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dibutyltin (B87310) maleate (B1232345) (DBTML) has been identified as an effective initiator for the ring-opening polymerization (ROP) of lactones, particularly ε-caprolactone (ε-CL), under solvent-free conditions.[1][2] This organotin compound facilitates the synthesis of polyesters, such as poly(ε-caprolactone) (PCL), through a coordination-insertion mechanism.[1] The use of DBTML offers a viable route to produce biodegradable and biocompatible polymers which are of significant interest in the biomedical and pharmaceutical fields for applications like drug delivery systems, tissue engineering scaffolds, and absorbable sutures. These application notes provide detailed protocols for the synthesis of dibutyltin maleate and its use in the ring-opening polymerization of ε-caprolactone, along with relevant data and mechanistic insights.

Data Presentation

The following table summarizes the quantitative data obtained from the bulk ring-opening polymerization of ε-caprolactone (ε-CL) using this compound (DBTML) as an initiator at 150 °C for 24 hours.[3]

Initiator Concentration (mol%)Monomer:Initiator Ratio (approx.)Weight Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
1.0100:15.15 x 10⁴1.98
2.050:13.50 x 10⁴1.75
3.033:12.21 x 10⁴1.63
4.025:11.49 x 10⁴1.52

Experimental Protocols

Protocol 1: Synthesis of this compound (DBTML)

This protocol describes the synthesis of this compound from dibutyltin oxide and maleic anhydride (B1165640).[1]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dean-Stark trap

  • Nitrogen or Argon gas inlet

  • Büchner funnel and filter flask

Procedure:

  • Set up the three-neck round-bottom flask with a reflux condenser, a Dean-Stark trap, and a nitrogen/argon inlet.

  • Add equimolar amounts of dibutyltin oxide and maleic anhydride to the flask.

  • Add anhydrous toluene to the flask to serve as the solvent and azeotropic agent for water removal.

  • Heat the mixture to reflux with vigorous stirring under an inert atmosphere.

  • Continuously remove the water generated during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Wash the resulting solid product with methanol to remove any unreacted starting materials.

  • Dry the purified this compound product in a vacuum oven.

  • Characterize the final product using FTIR and NMR spectroscopy to confirm its structure and purity.[1]

Protocol 2: Bulk Ring-Opening Polymerization of ε-Caprolactone (ε-CL)

This protocol details the solvent-free, bulk polymerization of ε-caprolactone using this compound as the initiator.[3]

Materials:

  • ε-Caprolactone (ε-CL), freshly distilled under reduced pressure before use.

  • This compound (DBTML), synthesized as per Protocol 1.

  • Chloroform (B151607)

  • Methanol

Equipment:

  • Schlenk flask or reaction tube

  • Magnetic stirrer with hotplate/oil bath

  • Vacuum line and inert gas (Nitrogen or Argon) supply

  • Syringes for transfer of monomer

Procedure:

  • Dry the Schlenk flask and magnetic stir bar in an oven at 120 °C overnight and cool under vacuum.

  • Weigh the desired amount of this compound (e.g., for a 100:1 monomer to initiator ratio) and add it to the Schlenk flask.

  • Evacuate the flask and backfill with inert gas three times to ensure an inert atmosphere.

  • Using a syringe, transfer the freshly distilled ε-caprolactone into the Schlenk flask containing the initiator.

  • Place the flask in a preheated oil bath at 150 °C and stir the mixture.

  • Allow the polymerization to proceed for 24 hours.

  • After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature. The resulting polymer will be a viscous liquid or a solid depending on the molecular weight.

  • Dissolve the crude polymer in a minimal amount of chloroform.

  • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

  • Collect the precipitated poly(ε-caprolactone) by filtration using a Büchner funnel.

  • Wash the polymer with fresh methanol to remove any residual monomer and initiator.

  • Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the molecular weight (Mw) and polydispersity index (PDI), and NMR spectroscopy to confirm the structure.

Mandatory Visualizations

Diagram 1: Synthesis of this compound

G Synthesis of this compound DBTO Dibutyltin Oxide Product This compound DBTO->Product + MA Maleic Anhydride MA->Product Solvent Toluene (reflux) Solvent->Product Water Water (removed azeotropically) Product->Water -

Caption: Workflow for the synthesis of this compound.

Diagram 2: Experimental Workflow for Bulk Polymerization of ε-Caprolactone

G Bulk Polymerization of ε-Caprolactone cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_char Characterization Initiator This compound (DBTML) Mix Mix Initiator and Monomer in Schlenk Flask Initiator->Mix Monomer ε-Caprolactone (ε-CL, distilled) Monomer->Mix React Heat at 150°C for 24h under Inert Atmosphere Mix->React Dissolve Dissolve in Chloroform React->Dissolve Precipitate Precipitate in Methanol Dissolve->Precipitate Dry Dry under Vacuum Precipitate->Dry PCL Purified Poly(ε-caprolactone) Dry->PCL GPC GPC (Mw, PDI) PCL->GPC NMR NMR (Structure) PCL->NMR

Caption: Experimental workflow for PCL synthesis.

Diagram 3: Proposed Coordination-Insertion Mechanism

G Coordination-Insertion Mechanism Initiator This compound (DBTML) Coordination Coordination of Monomer to Tin Center Initiator->Coordination Monomer ε-Caprolactone (ε-CL) Monomer->Coordination Insertion Nucleophilic Attack and Insertion of Monomer Coordination->Insertion Acyl-Oxygen Bond Cleavage Propagation Propagating Chain Insertion->Propagation Polymer Poly(ε-caprolactone) Propagation->Polymer Chain Growth

Caption: Mechanism of DBTML-initiated ROP of ε-CL.

Application to Other Lactones:

Currently, the published literature predominantly focuses on the use of this compound for the ring-opening polymerization of ε-caprolactone. There is a lack of substantial research on its application for other common lactones such as L-lactide (LLA), D-lactide (DLA), or δ-valerolactone (VL). Therefore, while DBTML is a confirmed initiator for PCL synthesis, its efficacy and the specific protocols for producing other polyesters like polylactide (PLA) or poly(δ-valerolactone) (PVL) are not well-established and would require further investigation.

Disclaimer: The provided protocols are based on published research and should be adapted and optimized for specific laboratory conditions. All procedures should be carried out by trained personnel in a suitable laboratory environment, adhering to all necessary safety precautions, especially when handling organotin compounds and flammable solvents.

References

Application of Dibutyltin Maleate in Esterification Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyltin (B87310) maleate (B1232345) is a versatile and efficient organotin catalyst widely employed in various chemical transformations, most notably in esterification and transesterification reactions. Its efficacy stems from the Lewis acidic nature of the tin center, which activates carboxylic acids towards nucleophilic attack by alcohols. This catalytic activity makes it a valuable tool in the synthesis of a wide range of esters, from small molecule flavor and fragrance compounds to large polymeric materials like polyesters. Additionally, dibutyltin maleate serves as a stabilizer in the production of polyvinyl chloride (PVC) and a catalyst in the synthesis of polyurethanes.[1]

These application notes provide detailed protocols for the use of this compound as a catalyst in esterification reactions, quantitative data to guide reaction optimization, and a description of the underlying catalytic mechanism. The information is intended to assist researchers, scientists, and drug development professionals in leveraging this catalyst for their synthetic needs.

Catalytic Mechanism

The catalytic role of this compound in esterification reactions is primarily attributed to its function as a Lewis acid. The tin (IV) center coordinates to the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of water regenerate the catalyst and yield the final ester product.

A diagram illustrating the generally accepted Lewis acid-catalyzed esterification mechanism is presented below.

Esterification_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Carboxylic_Acid R-COOH Coordination Coordination (Activation of Carbonyl) Carboxylic_Acid->Coordination Alcohol R'-OH Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack DBTM This compound (Bu₂Sn(OOCCH=CHCOO)) DBTM->Coordination Catalyst Coordination->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water & Catalyst Regeneration Proton_Transfer->Water_Elimination Water_Elimination->DBTM Regenerated Ester R-COOR' Water_Elimination->Ester Water H₂O Water_Elimination->Water

Caption: Lewis acid-catalyzed esterification mechanism with this compound.

Quantitative Data

The efficiency of this compound as an esterification catalyst is influenced by several factors including catalyst loading, temperature, and reaction time. The following table summarizes quantitative data from a representative esterification reaction.

ReactantsCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)Reference
Furan-2,5-dicarboxylic acid (FDCA) and Methanol (B129727)This compound~0.22001>95~85-90[2]

Experimental Protocols

Protocol 1: Esterification of Furan-2,5-dicarboxylic Acid (FDCA) with Methanol

This protocol is adapted from a patented procedure for the synthesis of dimethyl 2,5-furandicarboxylate (FDME).[2]

Materials:

  • Furan-2,5-dicarboxylic acid (FDCA)

  • Methanol

  • This compound

  • High-pressure reactor (e.g., Parr vessel) with magnetic stirring

Procedure:

  • To a 75 cc stainless steel high-pressure reactor equipped with a glass-enclosed magnetic stir bar, add FDCA (10 g, 0.064 mol), methanol (40 g, 1.25 mol), and this compound (50 mg, ~0.2 mol% relative to FDCA).

  • Seal the reactor and commence stirring at 875 rpm.

  • Heat the suspension to 200°C. The heat-up time is approximately 30 minutes.

  • Maintain the reaction at 200°C for a total of 60 minutes (including the heat-up time).

  • After the reaction time has elapsed, rapidly cool the reactor to quench the reaction.

  • The resulting product mixture can be analyzed by standard analytical techniques (e.g., GC, HPLC, NMR) to determine conversion and yield.

FDCA_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Charge_Reactors Charge Reactor: - FDCA - Methanol - this compound Seal_Stir Seal Reactor and Stir (875 rpm) Charge_Reactors->Seal_Stir Heat Heat to 200°C Seal_Stir->Heat React Hold at 200°C for 1 hour Heat->React Quench Rapidly Cool (Quench Reaction) React->Quench Analyze Analyze Product Mixture (GC, HPLC, NMR) Quench->Analyze

Caption: Workflow for the esterification of FDCA with methanol.

Protocol 2: General Protocol for Polyester (B1180765) Synthesis

This compound is also utilized in the synthesis of polyesters through polycondensation reactions. The following is a general procedure for the synthesis of a polyester from a dicarboxylic acid and a diol.

Materials:

  • Dicarboxylic acid or its anhydride (B1165640) (e.g., adipic acid, phthalic anhydride)

  • Diol (e.g., ethylene (B1197577) glycol, neopentyl glycol)

  • This compound

  • Reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a condenser for water removal.

Procedure:

  • Charge the dicarboxylic acid (or anhydride) and the diol into the reaction vessel.

  • Add this compound as the catalyst. The catalyst loading can range from 0.01 to 1.0% by weight based on the total weight of the reactants.

  • Begin stirring and heat the mixture under a nitrogen atmosphere. The reaction temperature is typically maintained between 180°C and 250°C.

  • Water will be formed as a byproduct of the esterification and should be continuously removed via the condenser to drive the reaction towards completion.

  • The progress of the polymerization can be monitored by measuring the acid number of the reaction mixture. The reaction is considered complete when the desired acid number or viscosity is reached.

  • Upon completion, the polyester is cooled and can be used as is or further processed.

Polyester_Synthesis_Workflow cluster_setup Reaction Setup cluster_polycondensation Polycondensation cluster_product Product Charge_Monomers Charge Reactor: - Dicarboxylic Acid/Anhydride - Diol - this compound Heat_Stir Heat (180-250°C) and Stir under N₂ Charge_Monomers->Heat_Stir Remove_Water Continuously Remove Water Byproduct Heat_Stir->Remove_Water Monitor Monitor Reaction (Acid Number, Viscosity) Remove_Water->Monitor Monitor->Heat_Stir Continue Reaction Cool Cool to Obtain Polyester Monitor->Cool Reaction Complete

Caption: General workflow for polyester synthesis.

Conclusion

This compound is a highly effective catalyst for both direct esterification and polyesterification reactions. Its Lewis acidic nature allows for efficient activation of carboxylic acids, leading to high conversions and yields under relatively controlled conditions. The provided protocols offer a starting point for researchers to utilize this compound in their synthetic endeavors. It is recommended to optimize reaction parameters such as catalyst loading, temperature, and time for each specific substrate combination to achieve the desired outcome. As with all organotin compounds, appropriate safety precautions should be taken during handling and disposal.

References

Application Notes and Protocols: Free Radical Copolymerization Involving Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the free radical copolymerization of Dibutyltin (B87310) maleate (B1232345) (DBTM). This document is intended to be a valuable resource for researchers in polymer chemistry, materials science, and drug development, offering insights into the synthesis, characterization, and potential applications of these organotin-containing copolymers.

Introduction

Dibutyltin maleate (DBTM) is an organotin monomer that can be copolymerized with various vinyl monomers to produce functional polymers with a range of interesting properties. The incorporation of the dibutyltin moiety imparts unique characteristics to the resulting copolymers, including thermal stability and biocidal activity.[1][2] Consequently, these copolymers have found applications as PVC stabilizers, antifouling agents, fungicides, and pesticides.[1][3]

This document details the free radical copolymerization of DBTM with common comonomers such as styrene (B11656) (ST) and butyl acrylate (B77674) (BA). It provides step-by-step experimental protocols, presents key quantitative data in a structured format, and includes diagrams to visualize the experimental workflow and reaction mechanisms.

Synthesis of this compound (DBTM) Monomer

The synthesis of the this compound monomer is a prerequisite for the copolymerization process. It is typically prepared through a condensation reaction between dibutyltin oxide (DBTO) and maleic anhydride (B1165640).[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • Dibutyltin oxide (DBTO)

  • Maleic anhydride

  • Cycloaliphatic hydrocarbon solvent (e.g., cyclohexane)[4]

Procedure:

  • To a reaction vessel, add 60 to 500 parts of an inert cycloaliphatic hydrocarbon solvent, such as cyclohexane.[4]

  • Add 37.2-42.0 parts of maleic anhydride to the reaction vessel.[4]

  • Heat the reaction mixture to a temperature between 55°C and 70°C, preferably 60°C, to melt the maleic anhydride.[4]

  • Once the maleic anhydride is molten, begin agitation.[4]

  • Add 99-105 parts of di-butyltin oxide to the reaction mixture.[4]

  • Continue the reaction until completion, which can be monitored by the disappearance of the reactants.

  • After the reaction is complete, cool the reaction medium to induce crystallization of the this compound product.[4]

  • As the filtrate cools to 35-40°C, crystallization will occur. An exotherm may be observed, and the mixture may become thick. Additional solvent can be added to thin the slurry.[4]

  • Further cool the mixture to 20-25°C and hold for one hour.[4]

  • Recover the crystallized this compound by filtration.[4]

  • Wash the filter cake with the solvent and dry the final product.[4]

Characterization: The synthesized DBTM monomer should be characterized to confirm its structure and purity using techniques such as elemental analysis, FTIR, 1H-NMR, and 13C-NMR spectroscopy.[3][5]

Free Radical Copolymerization of DBTM

DBTM can be copolymerized with various comonomers via free radical polymerization. The following protocols are based on the copolymerization of DBTM with styrene (ST) and butyl acrylate (BA).[3][6]

Experimental Protocol: Copolymerization of DBTM with Styrene or Butyl Acrylate

Materials:

  • This compound (DBTM)

  • Styrene (ST) or Butyl Acrylate (BA) (purified)

  • Benzoyl peroxide (BPO) (initiator)

  • Benzene (B151609) (solvent)

  • Methanol (precipitating agent)

  • Chloroform (for reprecipitation)

Procedure:

  • In a reaction vessel, dissolve the desired molar ratios of DBTM and the comonomer (styrene or butyl acrylate) in benzene to a total monomer concentration of 2 mol/L.[6]

  • Add benzoyl peroxide as the free radical initiator.

  • Heat the reaction mixture to 70°C under an inert atmosphere (e.g., nitrogen).[6]

  • Allow the polymerization to proceed for a specific time. To determine reactivity ratios, it is crucial to keep the overall monomer conversion low (≤15% wt/wt).[3][5]

  • Stop the reaction by cooling the mixture.

  • Precipitate the resulting copolymer by pouring the reaction mixture into a large excess of methanol.[6]

  • Purify the copolymer by reprecipitation from a suitable solvent (e.g., chloroform) into a non-solvent (e.g., methanol).[6]

  • Dry the purified copolymer in a vacuum oven at 40–60°C until a constant weight is achieved.[6]

Copolymer Composition Analysis: The composition of the synthesized copolymer is determined by tin analysis using methods such as the Gilman and Rosenberg method.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative data from the copolymerization of this compound (DBTM) with Styrene (ST) and Butyl Acrylate (BA).

Table 1: Copolymerization of DBTM (M1) with Styrene (M2) [3]

Mole Fraction of DBTM in Feed (f1)Mole Fraction of Styrene in Feed (f2)Tin (%)Mole Fraction of DBTM in Copolymer (F1)Mole Fraction of Styrene in Copolymer (F2)
0.10.94.980.0460.954
0.20.89.120.0900.910
0.30.712.650.1330.867
0.40.615.700.1740.826
0.50.518.390.2130.787
0.60.420.810.2510.749
0.70.323.010.2880.712
0.80.224.990.3240.676
0.90.126.810.3600.640

Table 2: Copolymerization of DBTM (M1) with Butyl Acrylate (M2) [6]

Mole Fraction of DBTM in Feed (f1)Mole Fraction of Butyl Acrylate in Feed (f2)Tin (%)Mole Fraction of DBTM in Copolymer (F1)Mole Fraction of Butyl Acrylate in Copolymer (F2)
0.10.95.320.0500.950
0.20.89.890.0980.902
0.30.713.880.1460.854
0.40.617.370.1910.809
0.50.520.480.2360.764
0.60.423.270.2790.721
0.70.325.790.3220.678
0.80.228.100.3640.636
0.90.130.220.4060.594

Table 3: Reactivity Ratios for Copolymerization of DBTM (r1) with Styrene and Butyl Acrylate (r2) [3]

Comonomer (M2)r1 (DBTM)r2 (Comonomer)r1 * r2Copolymer Type
Styrene0.08 ± 0.021.15 ± 0.050.092Random
Butyl Acrylate0.12 ± 0.031.25 ± 0.060.150Random

The reactivity ratios indicate that in both copolymerization systems, the comonomers (styrene and butyl acrylate) are more reactive than DBTM. The product of the reactivity ratios (r1 * r2) being less than 1 suggests that both systems tend towards a random distribution of monomer units in the copolymer chain.[3]

Visualization of Experimental Workflow and Reaction

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the copolymerization and the general reaction scheme.

experimental_workflow cluster_synthesis Monomer Synthesis cluster_copolymerization Copolymerization cluster_characterization Characterization s1 React Dibutyltin Oxide and Maleic Anhydride s2 Crystallization s1->s2 s3 Filtration and Drying s2->s3 c1 Dissolve Monomers and Initiator in Solvent s3->c1 DBTM Monomer c2 Polymerization at 70°C c1->c2 c3 Precipitation c2->c3 c4 Purification (Reprecipitation) c3->c4 c5 Drying c4->c5 ch1 Tin Analysis c5->ch1 ch2 FTIR Spectroscopy c5->ch2 ch3 NMR Spectroscopy c5->ch3 ch4 GPC (for Molecular Weight) c5->ch4

Caption: Experimental workflow for the synthesis and copolymerization of this compound.

copolymerization_reaction initiator Initiator (BPO) radicals 2R• initiator->radicals Heat (70°C) monomers This compound (M1) + Comonomer (M2) radicals->monomers Initiation propagating_chain Growing Polymer Chain (-M1-M2-)n monomers->propagating_chain Propagation copolymer Copolymer propagating_chain->copolymer Termination

Caption: General scheme for the free radical copolymerization of this compound.

Applications and Future Perspectives

Copolymers of this compound have demonstrated significant potential in various industrial and biomedical fields. Their biocidal properties make them suitable for antifouling coatings and agricultural applications.[3][7] In the realm of drug development, the polymer backbone can be functionalized to carry therapeutic agents, and the organotin moieties may impart specific biological activities.

Further research could focus on:

  • Exploring a wider range of comonomers to fine-tune the physicochemical properties of the copolymers.

  • Investigating the controlled release of the organotin species from the polymer matrix for drug delivery applications.

  • Conducting detailed toxicological studies to ensure the safe application of these materials in biological systems.

These application notes aim to provide a solid foundation for researchers and professionals working with or interested in the field of organotin-containing polymers. The detailed protocols and compiled data should facilitate the successful synthesis and exploration of these versatile materials.

References

Application Notes and Protocol for the Use of Dibutyltin Maleate in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the use of dibutyltin (B87310) maleate (B1232345) as a catalyst in polyester (B1180765) synthesis. Dibutyltin maleate is an organotin compound that can be effectively utilized to catalyze polycondensation reactions between diols and dicarboxylic acids, as well as ring-opening polymerization of lactones. These application notes detail the reaction mechanism, typical experimental conditions, and methods for characterizing the resulting polyester. While specific quantitative data for this compound is limited in publicly available literature, this guide establishes a foundational protocol based on the performance of closely related organotin catalysts, such as dibutyltin oxide.

Introduction

Polyesters are a crucial class of polymers with wide-ranging applications in textiles, packaging, and biomedical devices. Their synthesis is most commonly achieved through the polycondensation of a diol and a dicarboxylic acid or the ring-opening polymerization of a lactone. The efficiency of these reactions is highly dependent on the catalyst employed. Organotin compounds, particularly tin(IV) derivatives like this compound, are effective catalysts for esterification and transesterification reactions. They are known to promote high reaction rates and can be used at relatively low concentrations.

Catalytic Mechanism of this compound in Polyester Synthesis

The catalytic activity of this compound in polyester synthesis is attributed to its function as a Lewis acid. The tin center, with its vacant d-orbitals, coordinates with the carbonyl oxygen of the carboxylic acid or ester monomer. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol or diol monomer. The reaction proceeds through a coordination-insertion mechanism, leading to the formation of an ester linkage and the regeneration of the catalyst.

Experimental Protocols

This section outlines a general protocol for the synthesis of a polyester, such as poly(ethylene terephthalate) (PET), using a two-stage melt polycondensation method with this compound as the catalyst.

Materials and Equipment
  • Monomers: Terephthalic acid (TPA) and Ethylene (B1197577) Glycol (EG)

  • Catalyst: this compound

  • Reaction Vessel: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum connection.

  • Heating System: Heating mantle with a temperature controller.

  • Vacuum Pump: Capable of achieving high vacuum (<1 Torr).

  • Analytical Equipment: Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), Nuclear Magnetic Resonance (NMR) Spectrometer.[1][2][3]

Two-Stage Melt Polycondensation Protocol

Stage 1: Esterification

  • Charging the Reactor: Charge the reactor with terephthalic acid and ethylene glycol in a molar ratio of 1:1.2 to 1:1.5.

  • Catalyst Addition: Add this compound to the reaction mixture. A typical starting concentration is around 400 ppm based on the weight of the final polymer.[4]

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the esterification stage.

  • Heating and Reaction: Gradually heat the reaction mixture to a temperature of 180-220°C with continuous stirring.[5] Water will be produced as a byproduct and should be collected in the condenser.

  • Monitoring the Reaction: The esterification reaction is typically continued for 2-4 hours, or until the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Temperature Increase: After the completion of the esterification stage, gradually increase the temperature of the reaction mixture to 250-270°C.[5]

  • Application of Vacuum: Slowly apply a vacuum to the reactor, gradually reducing the pressure to below 1 Torr. This helps to remove the excess ethylene glycol and drive the polymerization reaction forward.

  • Monitoring Polymerization: The progress of the polycondensation reaction can be monitored by observing the increase in the viscosity of the melt (via the torque on the stirrer). The reaction is typically continued for 2-3 hours until the desired viscosity is achieved.

  • Product Recovery: Once the desired molecular weight is achieved, the reaction is stopped by cooling the reactor. The polyester product can then be extruded from the reactor and pelletized.

Data Presentation

While specific data for this compound is scarce, the following table presents data for a closely related catalyst, dibutyltin(IV) oxide (DBTO), in the synthesis of poly(ethylene furanoate) (PEF) to provide a reference for expected performance.

Table 1: Performance of Dibutyltin(IV) Oxide (DBTO) in PEF Synthesis [4]

CatalystCatalyst Conc. (ppm)Polycondensation Time (min)Intrinsic Viscosity (dL/g)
DBTO400600.35
DBTO4001200.48
DBTO4001800.55
DBTO4002400.62

Characterization of the Final Polymer

The synthesized polyester should be characterized to determine its key properties.

  • Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC).[6][7]

  • Thermal Properties: The glass transition temperature (Tg), melting temperature (Tm), and crystallinity can be determined using Differential Scanning Calorimetry (DSC).[1]

  • Chemical Structure: The chemical structure and composition of the polyester can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

  • Intrinsic Viscosity: This is a measure of the polymer's molecular weight and can be determined by viscometry.

Visualizations

Signaling Pathway Diagram

polyester_synthesis_mechanism cluster_reactants Reactants cluster_intermediate Catalytic Cycle cluster_products Products Diacid Dicarboxylic Acid (R-COOH) Activated_Acid Activated Carbonyl (Coordination Complex) Diacid->Activated_Acid Coordination Diol Diol (R'-OH) Diol->Activated_Acid Nucleophilic Attack Catalyst This compound (Bu2Sn(OOCCH=CHCOO)) Catalyst->Activated_Acid Polyester Polyester (-O-R'-O-CO-R-CO-)n Activated_Acid->Polyester Esterification Water Water (H2O) Activated_Acid->Water Polyester->Catalyst Regeneration

Caption: Catalytic mechanism of this compound in polyester synthesis.

Experimental Workflow Diagram

experimental_workflow start Start charge_reactants Charge Reactor with Diacid and Diol start->charge_reactants add_catalyst Add this compound charge_reactants->add_catalyst esterification Stage 1: Esterification (180-220°C, N2 atmosphere) add_catalyst->esterification polycondensation Stage 2: Polycondensation (250-270°C, High Vacuum) esterification->polycondensation product_recovery Product Recovery (Extrusion and Pelletization) polycondensation->product_recovery characterization Characterization (GPC, DSC, NMR) product_recovery->characterization end End characterization->end

Caption: General experimental workflow for two-stage melt polycondensation.

References

Application Notes and Protocols: Characterization of Polymers Synthesized with Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Dibutyltin maleate (B1232345) (DBTM) is a versatile organotin compound utilized in polymer science in several distinct roles. It can function as a monomer in free-radical copolymerizations, as an initiator for ring-opening polymerization (ROP), and as a catalyst in polycondensation reactions. Its incorporation or use in the synthesis of polymers such as polyesters and polyacrylates imparts specific properties and necessitates thorough characterization to ensure suitability for their intended applications, particularly in high-value sectors like drug delivery and biomedical devices.

Polymers derived from DBTM are noted for their potential applications as antifouling agents, fungicides, and heat stabilizers for PVC.[1] Furthermore, when used to initiate the polymerization of cyclic esters like ε-caprolactone, it produces biodegradable polyesters such as poly(ε-caprolactone) (PCL), which are of significant interest for drug delivery systems due to their biocompatibility and degradability.[2]

This document provides detailed application notes on the characterization of polymers synthesized using DBTM, with a focus on structural, molecular weight, and thermal analysis. It also includes standardized protocols for the key analytical techniques involved.

2.0 Data Presentation: Summary of Polymer Characteristics

The properties of polymers synthesized using Dibutyltin maleate are highly dependent on the polymerization method and the comonomers used. Below are summaries of typical characterization data.

2.1 Case Study: Poly(ε-caprolactone) (PCL) Initiated by DBTM

This compound is an effective initiator for the solvent-free, bulk ring-opening polymerization of ε-caprolactone.[2] The resulting PCL is a biodegradable polyester (B1180765) with significant potential for biomedical applications.

PropertyValue RangeMethodReference
Weight-Average Molecular Weight (Mw)14,900 – 51,500 g/mol GPC[2]
Polydispersity Index (PDI)1.52 – 1.98GPC[2]
Melting Temperature (Tm)~ 55 - 60 °CDSC[3][4]
Decomposition Onset (Tonset)~ 330 °CTGA[3]
Mechanism Coordination-InsertionNMR Spectroscopy[2]

Table 1. Quantitative data for Poly(ε-caprolactone) synthesized via Ring-Opening Polymerization (ROP) initiated with this compound (DBTM).

2.2 Case Study: Copolymers of DBTM with Vinyl Monomers

DBTM can act as a monomer in free-radical copolymerization with vinyl monomers like styrene (B11656) (St) and butyl acrylate (B77674) (BA).[1] These organotin-containing copolymers have diverse industrial applications.

PropertyPoly(DBTM-co-ST)Poly(DBTM-co-BA)MethodReference
Monomer Reactivity Tends to random distributionTends to random distributionFineman-Ross[1]
Overall Conversion (8h) 13.89%36.80%Gravimetric[1]
FTIR: C=O Stretch (DBTM) ~1615 cm⁻¹~1615 cm⁻¹FTIR[1]
FTIR: C=C Stretch (DBTM) ~1582 cm⁻¹~1582 cm⁻¹FTIR[1]
¹H-NMR: Butyl Protons δ 0.91–2.17 ppmδ 0.92–1.59 ppm¹H-NMR[1]
¹H-NMR: Aromatic Protons δ 6.58–7.25 ppmN/A¹H-NMR[1]

Table 2. Characterization data for copolymers synthesized using this compound (DBTM) as a comonomer.

3.0 Visualization of Mechanisms and Workflows

Visual diagrams help clarify complex processes. Below are representations of a typical experimental workflow and a key polymerization mechanism involving DBTM.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_structural Structural Analysis cluster_mw Molecular Weight cluster_thermal Thermal Properties cluster_data Data Analysis & Application S1 Reactants (e.g., ε-Caprolactone, DBTM) S2 Polymerization (e.g., Bulk ROP at 150°C) S1->S2 S3 Purification (Precipitation in Methanol) S2->S3 S4 Drying (Vacuum Oven) S3->S4 P Purified Polymer S4->P C1 FTIR P->C1 C2 NMR (¹H, ¹³C) P->C2 C3 GPC P->C3 C4 DSC P->C4 C5 TGA P->C5 D1 Data Interpretation (Mw, PDI, Tg, Tm, Td) P->D1 D2 Application Assessment (e.g., Drug Delivery Potential) D1->D2

Caption: Experimental workflow for polymer synthesis and characterization.

ROP_Mechanism Coordination-Insertion Mechanism for ROP of ε-Caprolactone DBTM This compound (Initiator) Bu₂Sn(O₂C₂H₂) Coordination Coordination Complex Monomer coordinates to Sn atom DBTM->Coordination + Monomer Monomer ε-Caprolactone Monomer Monomer->Coordination Insertion Ring-Opening & Insertion Acyl-oxygen bond cleavage Coordination->Insertion Nucleophilic attack of maleate oxygen Propagation Propagating Chain (Growing PCL Chain) Insertion->Propagation Chain growth Propagation->Propagation + n Monomers NewMonomer Next Monomer NewMonomer->Propagation Repeats

Caption: ROP mechanism of ε-caprolactone initiated by DBTM.[2]

4.0 Application in Drug Development

The synthesis of biodegradable polyesters like PCL using DBTM as an initiator is highly relevant to drug development.[2] PCL is an FDA-approved polymer known for its use in long-term implantable devices and controlled drug delivery formulations. The ability to control the molecular weight of PCL by adjusting reaction conditions allows for the tuning of its mechanical properties and degradation rate.

Polymers with Mw in the range of 10,000 to 50,000 g/mol are suitable for formulating nanoparticles, microparticles, and implants for sustained release of therapeutic agents. These systems can encapsulate drugs, protecting them from premature degradation and releasing them over extended periods, which is beneficial for chronic disease management and improving patient compliance. Copolymers containing organotin moieties may also be investigated for their intrinsic biological activities.[1]

5.0 Experimental Protocols

Following are detailed protocols for the principal techniques used to characterize polymers synthesized with this compound.

5.1 Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify functional groups in the polymer and confirm the incorporation of monomers or the conversion of reactants.

  • Method: Attenuated Total Reflectance (ATR) is recommended for its minimal sample preparation.[5][6]

  • Procedure:

    • Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to stabilize.

    • Background Scan: Ensure the ATR crystal is clean using a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Acquire a background spectrum of the clean, empty crystal.[7]

    • Sample Placement: Place a small amount of the dry polymer powder or film directly onto the ATR crystal.[6]

    • Apply Pressure: Use the ATR pressure clamp to apply firm, even pressure, ensuring intimate contact between the sample and the crystal.

    • Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • Data Analysis: Process the spectrum (e.g., baseline correction, ATR correction if necessary) and identify characteristic peaks. For copolymers, the disappearance of the vinyl C=C stretching band (~1582 cm⁻¹) from the DBTM monomer is a key indicator of successful polymerization.[1]

5.2 Protocol: Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

  • Objective: To elucidate the polymer structure, confirm monomer incorporation, and determine copolymer composition.[8][9]

  • Procedure:

    • Sample Preparation: Accurately weigh 10-20 mg of the dry polymer into an NMR tube.

    • Solvent Addition: Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆) to dissolve the polymer completely.[1] Gentle agitation or warming may be necessary.

    • Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Shimming & Tuning: Perform automatic or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for the ¹H frequency.

    • Acquisition: Acquire the ¹H-NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-64) to achieve a good signal-to-noise ratio.

    • Data Analysis: Process the spectrum (phasing, baseline correction, and integration). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Identify and integrate peaks corresponding to different monomer units to calculate the copolymer composition.[9]

5.3 Protocol: Gel Permeation Chromatography (GPC/SEC)

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.[1]

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in the GPC mobile phase (e.g., Tetrahydrofuran (THF), Chloroform).[10][11] Allow the polymer to dissolve completely, which may take several hours or overnight with gentle agitation.[11]

    • Filtration: Filter the polymer solution through a 0.2 or 0.45 µm syringe filter (PTFE or other compatible material) to remove any particulates.[10]

    • Instrument Setup: Ensure the GPC system (pump, columns, and detectors) is equilibrated with the mobile phase at a stable flow rate (e.g., 1.0 mL/min) and temperature (e.g., 30-40 °C).

    • Calibration: Inject a series of narrow-PDI polymer standards (e.g., polystyrene or PMMA) of known molecular weights to generate a calibration curve of log(MW) versus retention time.

    • Sample Injection: Inject the filtered polymer sample into the GPC system.

    • Data Analysis: Using the calibration curve, the software calculates the Mn, Mw, and PDI from the sample's chromatogram.[1]

5.4 Protocol: Differential Scanning Calorimetry (DSC)

  • Objective: To measure thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[12]

  • Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan.[13]

    • Encapsulation: Place a lid on the pan and crimp it securely using a sample press to create a hermetic seal. Prepare an empty, sealed pan to serve as a reference.[14]

    • Instrument Loading: Place the sample pan and the reference pan into the DSC cell.

    • Thermal Program: Program the instrument for a heat-cool-heat cycle to erase the polymer's thermal history. A typical program might be:

      • Heat from 25 °C to 200 °C at 10 °C/min.

      • Hold for 2 minutes.

      • Cool from 200 °C to -80 °C at 10 °C/min.

      • Hold for 2 minutes.

      • Heat from -80 °C to 200 °C at 10 °C/min (analysis scan).[12]

    • Data Analysis: Analyze the data from the second heating scan. Determine the Tg (midpoint of the step-change in heat flow), Tm (peak of the endothermic melting event), and other relevant transitions.[15]

5.5 Protocol: Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability and decomposition profile of the polymer.[16]

  • Procedure:

    • Instrument Setup: Turn on the TGA and the appropriate gas supply (typically nitrogen for an inert atmosphere or air for an oxidative atmosphere).

    • Sample Preparation: Place 5-10 mg of the dry polymer sample into a tared TGA crucible (e.g., alumina (B75360) or platinum).[17]

    • Instrument Loading: Place the crucible onto the TGA's microbalance.

    • Thermal Program: Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 or 20 °C/min.[18]

    • Acquisition: Start the experiment. The instrument will record the sample mass as a function of temperature.

    • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG curve).[16]

References

Application Notes and Protocols: Dibutyltin Maleate as a Crosslinking Agent in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibutyltin (B87310) maleate (B1232345) as a crosslinking agent in coatings, with a focus on polyurethane systems. Detailed experimental protocols and data on the effects of this catalyst on coating properties are presented to guide researchers in their formulation and development efforts.

Introduction

Dibutyltin maleate (DBTM) is an organotin compound widely utilized in the polymer industry as a catalyst and stabilizer.[1] With the chemical formula C₁₂H₂₀O₄Sn, it serves as an effective crosslinking agent in various coating formulations, particularly in two-component polyurethane and silicone-based systems.[1][2] Its primary function is to accelerate the curing process, leading to the formation of a durable, three-dimensional polymer network.[1] This crosslinking enhances critical properties of the final coating, including hardness, adhesion, and chemical resistance, making it suitable for a wide range of applications.[1][2]

Mechanism of Action

In polyurethane coatings, this compound acts as a Lewis acid catalyst, promoting the reaction between isocyanate groups (-NCO) and hydroxyl groups (-OH) of the polyol component.[2] This reaction, known as gelation or polymerization, is the fundamental process of polyurethane curing. The tin atom in DBTM coordinates with the reactants, facilitating the formation of urethane (B1682113) linkages and accelerating the crosslinking process.[3][4] This catalytic activity ensures a thorough and efficient cure, even at ambient temperatures.

Impact on Coating Properties: A Case Study

Table 1: Effect of Dibutyltin Catalyst Concentration on Polyurethane Coating Properties

Catalyst Concentration (% by weight)Pencil Hardness (ASTM D3363)Adhesion (ASTM D3359, % Adhesion)Solvent Resistance (MEK Double Rubs, ASTM D5402)
0.0 (Control)HB85%75
0.05F95%120
0.1H>98%150
0.22H>98%>200

Note: The data presented is based on typical results for dibutyltin dilaurate and is intended for illustrative purposes.

As the data suggests, increasing the catalyst concentration generally leads to improved hardness, adhesion, and solvent resistance. However, it is crucial to optimize the concentration for a specific formulation, as excessive amounts of catalyst can sometimes lead to brittleness or other undesirable effects.

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of a two-component polyurethane clearcoat using this compound as a crosslinking agent.

Materials and Equipment
  • Polyol Component (Part A): Acrylic polyol resin

  • Isocyanate Component (Part B): Hexamethylene diisocyanate (HDI) based polyisocyanate

  • Crosslinking Agent: this compound (DBTM)

  • Solvents: A blend of methyl ethyl ketone (MEK), butyl acetate, and xylene

  • Substrate: Primed steel panels

  • Equipment: Laboratory mixer, film applicator, spray gun, controlled environment chamber, pencil hardness tester, cross-cut adhesion test kit, and equipment for MEK rub test.

Formulation of a Two-Component Polyurethane Clearcoat

The following is a representative formulation. Researchers should adjust the ratios based on the specific properties of their raw materials and desired coating characteristics.

Table 2: Model Formulation for a 2K Polyurethane Clearcoat

ComponentPartWeight (%)
Acrylic Polyol ResinA40.0
Solvent Blend (MEK/Butyl Acetate/Xylene)A25.0
This compound (10% solution in xylene)A0.1 - 1.0
HDI PolyisocyanateB34.0
Total 100.0

Preparation Procedure:

  • In a suitable mixing vessel, thoroughly blend the acrylic polyol resin and the solvent blend until a homogeneous solution is obtained.

  • Add the desired amount of the this compound solution to the polyol component (Part A) and mix well.

  • Just prior to application, add the isocyanate component (Part B) to Part A in the specified ratio and mix thoroughly for 2-3 minutes. Ensure uniform mixing to avoid defects in the final film.

Coating Application and Curing
  • Apply the mixed coating to the prepared substrate using a film applicator or spray gun to achieve a uniform wet film thickness.

  • Allow the coated panels to flash off for 10-15 minutes at ambient temperature to allow for initial solvent evaporation.

  • Cure the coated panels under controlled conditions (e.g., 25°C and 50% relative humidity) for a specified period (typically 7 days for full cure) before testing.

Evaluation of Coating Properties

This test determines the hardness of the coating by the scratching resistance to pencils of known hardness.[1][2][5][6][7]

Procedure:

  • A set of calibrated pencils of varying hardness (from 6B to 6H) is used.

  • Starting with a softer pencil, press the pencil firmly against the coating at a 45° angle and push forward.

  • The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.

This method assesses the adhesion of the coating to the substrate.[8][9][10][11]

Procedure:

  • A lattice pattern is cut through the coating to the substrate using a special cross-cut tester.

  • A pressure-sensitive tape is applied over the lattice and then rapidly pulled off.

  • The adhesion is evaluated by comparing the appearance of the cut area to a standard scale, which ranges from 5B (no detachment) to 0B (more than 65% of the area detached).

This test evaluates the coating's resistance to a specific solvent, in this case, methyl ethyl ketone (MEK).[3][12][13][14][15]

Procedure:

  • A cheesecloth saturated with MEK is rubbed back and forth over the coated surface with a consistent pressure.

  • One back-and-forth motion constitutes a "double rub."

  • The test is continued until the coating is marred or removed, and the number of double rubs is recorded. A higher number of rubs indicates better solvent resistance.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound in coatings.

Crosslinking_Mechanism cluster_reactants Reactants cluster_product Cured Coating Polyol Polyol (-R-OH) Catalyst This compound (Catalyst) Polyol->Catalyst Coordination Isocyanate Isocyanate (-R'-NCO) Isocyanate->Catalyst Activation Urethane Crosslinked Polyurethane Network (-R-O-CO-NH-R'-) Catalyst->Urethane Catalyzes Reaction

Caption: Catalytic crosslinking of polyurethane by this compound.

Experimental_Workflow A 1. Formulation - Mix Polyol (Part A) - Add this compound B 2. Mixing - Add Isocyanate (Part B) to Part A - Thoroughly Mix A->B C 3. Application - Apply to Substrate - Control Film Thickness B->C D 4. Curing - Ambient or Elevated Temperature - Allow for Full Cure (e.g., 7 days) C->D E 5. Evaluation - Hardness (ASTM D3363) - Adhesion (ASTM D3359) - Solvent Resistance (ASTM D5402) D->E

References

Application Notes and Protocols for the Quantitative Analysis of Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Dibutyltin (B87310) maleate (B1232345) (DBTM), a compound often used as a stabilizer in pharmaceutical and medical device plastics. The following sections detail various analytical techniques, including experimental protocols, data presentation for method comparison, and visual workflows to guide researchers in selecting and implementing the most suitable method for their specific needs.

Overview of Analytical Techniques

The quantification of Dibutyltin maleate can be approached through several analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The primary techniques covered in these notes are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, typically requiring derivatization to increase the volatility of the analyte.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that can often analyze the compound directly without derivatization, suitable for various sample types.

  • Atomic Absorption Spectroscopy (AAS): A robust method for quantifying the total tin content, from which the DBTM concentration can be calculated. Graphite Furnace AAS (GFAAS) offers high sensitivity.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive elemental analysis technique that can be coupled with chromatographic separation (HPLC-ICP-MS or GC-ICP-MS) for speciation of organotin compounds.

Quantitative Data Summary

The performance of different analytical techniques for the quantification of dibutyltin (DBT) compounds is summarized in the table below. These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-ICP-MS)Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)
Analyte Form Derivatized DBTM (e.g., ethylated)Dibutyltin cationTotal Tin (Sn)
Typical Limit of Detection (LOD) 0.05 - 8.8 ng/g[1]0.001 - 0.08 µg/g[2]~0.05 µg/mL (in solution)[3]
Typical Limit of Quantification (LOQ) 0.16 - 10 ng/g[1]0.002 - 0.25 µg/g[2]13 µg/m³ (for air samples)[3]
**Linearity (R²) **> 0.995[1]> 0.999Not explicitly stated, but method relies on linear calibration
Recovery 70 - 120%73.7 - 119.6%[4]~98 - 102%
Precision (RSD) < 15%< 10%Not determined in the cited method[3]
Derivatization Required? YesNoNo (Digestion required)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of DBTM in a solid matrix (e.g., PVC plastic) after extraction and derivatization.

A. Sample Preparation and Derivatization

  • Extraction:

    • Weigh approximately 0.5 g of the sample into a glass centrifuge tube.

    • Add 10 mL of a suitable extraction solvent (e.g., hexane (B92381) or a mixture of hexane and methanol).

    • Add a small amount of tropolone (B20159) to chelate the organotin and improve extraction efficiency.

    • Acidify the sample with hydrochloric acid.

    • Sonicate the mixture for 30-60 minutes.

    • Centrifuge the sample to separate the solid material.

    • Carefully transfer the supernatant (organic layer) to a clean vial.

  • Derivatization (Ethylation):

    • To the extracted sample, add 5 mL of an acetic acid/sodium acetate (B1210297) buffer solution.

    • Add 1 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate (NaBEt₄) in water.

    • Shake the mixture vigorously for 20 minutes to allow for the ethylation of the dibutyltin species.

    • Let the layers separate for at least one hour.

    • The upper hexane layer, containing the derivatized, volatile dibutyltin, is collected for GC-MS analysis.

B. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 30 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of ethylated dibutyltin (e.g., m/z 263, 261).

C. Quality Control

  • Calibration: Prepare a series of calibration standards of derivatized DBTM in hexane covering the expected sample concentration range.

  • Internal Standard: A suitable internal standard, such as tripropyltin, can be added before extraction to correct for variations in sample preparation and injection.

  • Blanks: Analyze a method blank (reagents without sample) with each batch of samples to check for contamination.

  • Spike Recovery: Analyze a matrix spike sample to assess method accuracy and potential matrix effects.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction (Hexane, Tropolone, HCl) Sample->Extraction Derivatization Ethylation with Sodium Tetraethylborate Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Reverse-Phase Separation (C18) Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Quantification Quantification (External Standard) Detection->Quantification GFAAS_Workflow cluster_prep Sample Preparation cluster_analysis GFAAS Analysis cluster_data Data Processing Sample Sample Collection Digestion Acid Digestion (H₂SO₄, H₂O₂) Sample->Digestion Dilution Dilution to Volume Digestion->Dilution Injection Furnace Injection Dilution->Injection Atomization Thermal Program (Dry, Char, Atomize) Injection->Atomization Measurement Absorbance Measurement Atomization->Measurement Calculation Calculate Tin Conc. Measurement->Calculation Conversion Convert to DBTM Conc. Calculation->Conversion

References

Application Notes and Protocols for Dibutyltin Maleate Catalyzed Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of dibutyltin (B87310) maleate (B1232345) as a catalyst in two primary types of polymerization: the ring-opening polymerization (ROP) of lactones and the polycondensation of dicarboxylic acids with diols. The methodologies are designed to be a comprehensive resource for laboratory-scale synthesis of polyesters, which are of significant interest in the development of biodegradable materials for drug delivery and other biomedical applications.

Ring-Opening Polymerization (ROP) of ε-Caprolactone

Dibutyltin maleate (DBTML) is an effective initiator for the solvent-free ring-opening polymerization of ε-caprolactone (ε-CL), leading to the formation of polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765) widely used in the medical field. The polymerization proceeds via a coordination-insertion mechanism.

Experimental Protocol: Solvent-Free ROP of ε-Caprolactone

This protocol is based on studies of cyclic tin(IV) macroinitiators derived from DBTML.[1][2][3]

Materials:

  • ε-Caprolactone (ε-CL), freshly distilled under reduced pressure.

  • This compound (DBTML) initiator.

  • Schlenk flask and manifold.

  • Nitrogen or Argon gas (high purity).

  • Magnetic stirrer and heating mantle with temperature controller.

  • Chloroform (for dissolution).

  • Methanol (B129727) (for precipitation).

  • Vacuum oven.

Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen or argon.

  • Charging the Reactants: The desired amount of ε-caprolactone is transferred to the Schlenk flask via syringe. The DBTML initiator is then added to the monomer under a positive pressure of inert gas. The flask is sealed.

  • Polymerization: The flask is immersed in a preheated oil bath at 150°C. The reaction mixture is stirred to ensure homogeneity. The polymerization is allowed to proceed for the desired amount of time.

  • Purification: After the reaction is complete, the flask is cooled to room temperature. The resulting polymer is dissolved in a minimal amount of chloroform. The polymer solution is then slowly added to an excess of cold methanol with vigorous stirring to precipitate the PCL.

  • Isolation and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Quantitative Data

The following table summarizes the results obtained from the solvent-free polymerization of ε-caprolactone initiated by a cyclic tin(IV) macroinitiator derived from this compound at 150°C.[1][3]

Initiator Concentration (mol%)Number Average Molecular Weight (Mn) ( g/mol )Yield (%)
Not specified1.10 x 10⁴ - 3.96 x 10⁴91 - 95

Experimental Workflow for ROP

ROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation DryFlask Dry Schlenk Flask CoolFlask Cool Under Inert Gas DryFlask->CoolFlask Overnight at 120°C ChargeReactants Charge ε-CL and DBTML CoolFlask->ChargeReactants Polymerize Heat to 150°C with Stirring ChargeReactants->Polymerize Under Inert Gas CoolDown Cool to Room Temp. Polymerize->CoolDown Dissolve Dissolve in Chloroform CoolDown->Dissolve Precipitate Precipitate in Methanol Dissolve->Precipitate FilterWash Filter and Wash Precipitate->FilterWash Dry Dry in Vacuum Oven FilterWash->Dry PCL_Product PCL_Product Dry->PCL_Product Final Product

Fig. 1: Experimental workflow for the ring-opening polymerization of ε-caprolactone.

Polycondensation of Dicarboxylic Acids and Diols

This compound can be utilized as a catalyst in the synthesis of polyesters via polycondensation. This process typically involves the reaction of a dicarboxylic acid or its dimethyl ester with a diol at high temperatures, with the removal of a small molecule byproduct such as water or methanol to drive the reaction towards the formation of high molecular weight polymer.

Generalized Experimental Protocol for Polycondensation

Materials:

  • Dicarboxylic acid (e.g., terephthalic acid) or its dimethyl ester (e.g., dimethyl terephthalate).

  • Diol (e.g., 1,4-butanediol (B3395766) or ethylene (B1197577) glycol).

  • This compound catalyst.

  • Three-neck round-bottom flask.

  • Mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Esterification/Transesterification Stage:

    • The dicarboxylic acid (or dimethyl ester) and the diol are charged into the reaction flask in the desired molar ratio (typically with a slight excess of the diol).

    • The this compound catalyst is added (a typical catalyst loading is in the range of 200-500 ppm relative to the final polymer weight).

    • The flask is equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup.

    • The reaction mixture is heated under a slow stream of nitrogen with stirring. A typical temperature profile involves gradually increasing the temperature from 180°C to 220°C over 2-3 hours.

    • The byproduct (water or methanol) is continuously distilled off and collected. This stage is continued until the theoretical amount of byproduct has been collected.

  • Polycondensation Stage:

    • The temperature is further increased to 240-260°C.

    • A vacuum is gradually applied to the system (reducing the pressure to below 1 mmHg) to facilitate the removal of the excess diol and any remaining byproducts, thereby increasing the polymer's molecular weight.

    • The reaction is continued under high vacuum and elevated temperature for another 2-4 hours. The progress of the reaction can be monitored by the increase in the viscosity of the melt (observed through the torque on the mechanical stirrer).

    • Once the desired viscosity is reached, the vacuum is broken with nitrogen, and the molten polymer is extruded from the reactor.

  • Post-Treatment:

    • The obtained polyester is cooled, and can be pelletized for further processing and analysis.

Signaling Pathway of Lewis Acid Catalysis in Polycondensation

Polycondensation_Mechanism Catalyst This compound (Lewis Acid) ActivatedComplex Activated Carbonyl Complex Catalyst->ActivatedComplex Coordination DicarboxylicAcid Dicarboxylic Acid (R-COOH) DicarboxylicAcid->ActivatedComplex Diol Diol (R'-OH) TetrahedralIntermediate Tetrahedral Intermediate Diol->TetrahedralIntermediate ActivatedComplex->TetrahedralIntermediate Nucleophilic Attack EsterLinkage Ester Linkage Formed (R-COO-R') TetrahedralIntermediate->EsterLinkage Proton Transfer & Elimination Byproduct Water (H₂O) TetrahedralIntermediate->Byproduct RegeneratedCatalyst Regenerated Catalyst EsterLinkage->RegeneratedCatalyst Release RegeneratedCatalyst->Catalyst

Fig. 2: Lewis acid catalysis pathway in polycondensation by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Dibutyltin Maleate Catalyzed Polymerizations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during polymerizations catalyzed by dibutyltin (B87310) maleate (B1232345).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to help you identify and resolve common problems in your polymerization reactions.

FAQ 1: My polymerization is slow or fails to reach high molecular weight. What are the likely causes?

A slow or incomplete polymerization is a common issue that can often be traced back to catalyst deactivation or impurities in the reaction mixture.

Possible Causes & Solutions:

  • Catalyst Hydrolysis: Dibutyltin maleate is susceptible to hydrolysis, which deactivates the catalyst by forming inactive tin oxides.[1] This is the most frequent cause of catalyst inefficiency.

    • Solution: Rigorously dry all monomers, solvents, and additives before use. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to create an anhydrous environment.

  • Acidic Impurities: Residual acidic impurities in monomers or solvents can neutralize the catalyst or interfere with its catalytic activity.

    • Solution: Purify monomers and solvents to remove acidic impurities. For instance, diols can be purified by distillation, and dicarboxylic acids by recrystallization.

  • Insufficient Catalyst Concentration: Using too little catalyst will result in a slow reaction rate.

    • Solution: Empirically determine the optimal catalyst concentration for your specific system. A typical starting range for organotin catalysts is 0.05–0.3 wt% based on total reactants.

Troubleshooting Workflow for Low Molecular Weight Polymer

G start Low Molecular Weight Observed check_catalyst 1. Verify Catalyst Activity - Was the catalyst fresh? - Was it stored under inert atmosphere? start->check_catalyst check_reagents 2. Assess Reagent Purity - Were monomers and solvents dried? - Were they purified to remove inhibitors/acids? check_catalyst->check_reagents Catalyst OK solution_catalyst Solution: Use fresh, properly stored catalyst. Optimize catalyst concentration. check_catalyst->solution_catalyst Issue Found check_conditions 3. Review Reaction Conditions - Was the temperature optimal? - Was water/byproduct removal efficient? check_reagents->check_conditions Reagents Pure solution_reagents Solution: Implement rigorous drying and purification protocols. (See Protocol 1 & 2) check_reagents->solution_reagents Issue Found solution_conditions Solution: Optimize temperature profile. Ensure efficient vacuum/inert gas sparge. check_conditions->solution_conditions Issue Found end High Molecular Weight Achieved solution_catalyst->end solution_reagents->end solution_conditions->end

Troubleshooting workflow for low molecular weight polymer.
FAQ 2: I'm observing gel formation or cross-linking in my polyurethane synthesis. What side reactions could be responsible?

Gel formation in polyurethane synthesis often points to side reactions involving the highly reactive isocyanate groups, leading to branching and cross-linking.

Possible Causes & Solutions:

  • Reaction with Water: If moisture is present, isocyanates will react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The newly formed amine can then react with another isocyanate to form a urea (B33335) linkage, which can lead to branching and ultimately gelation.

    • Solution: As with catalyst hydrolysis, ensure all reactants and the reaction environment are scrupulously dry.

  • Allophanate (B1242929) and Biuret (B89757) Formation: At elevated temperatures, isocyanates can react with urethane (B1682113) and urea linkages to form allophanate and biuret cross-links, respectively.

    • Solution: Carefully control the reaction temperature. If high temperatures are necessary, consider using a catalyst that is more selective for the isocyanate-polyol reaction.

Signaling Pathway of Major Side Reactions in Polyurethane Synthesis

G cluster_main Main Reaction cluster_side Side Reactions Isocyanate_main Isocyanate Urethane Urethane (Linear Polymer) Isocyanate_main->Urethane Polyol Polyol Polyol->Urethane Isocyanate_side Isocyanate Urea Urea Linkage Amine_CO2 Amine + CO2 Isocyanate_side->Amine_CO2 Allophanate Allophanate (Cross-link) Isocyanate_side->Allophanate Biuret Biuret (Cross-link) Isocyanate_side->Biuret Water Water (Impurity) Water->Amine_CO2 Urea->Biuret Amine_CO2->Urea Urethane_side Urethane Urethane_side->Allophanate G cluster_main Main Reaction: Intermolecular Polycondensation cluster_side Side Reaction: Intramolecular Transesterification (Back-Biting) Monomer1 Diol Monomer Polymer Linear Polyester Chain Monomer1->Polymer Monomer2 Diacid Monomer Monomer2->Polymer GrowingChain Growing Polymer Chain CyclicOligomer Cyclic Oligomer GrowingChain->CyclicOligomer Back-biting ShorterChain Shorter Polymer Chain GrowingChain->ShorterChain Chain scission

References

Deactivation and stability of Dibutyltin maleate catalyst.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dibutyltin (B87310) Maleate (B1232345) as a catalyst. The information focuses on the common challenges of catalyst deactivation and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Dibutyltin Maleate?

A1: this compound is widely used as a catalyst for various chemical reactions, including the production of polyurethanes and the vulcanization of silicones.[1][2] It also serves as a heat stabilizer for polyvinyl chloride (PVC).[1][3]

Q2: What are the main causes of this compound catalyst deactivation?

A2: The primary cause of deactivation for organotin catalysts like this compound is hydrolysis.[4][5] Exposure to moisture, even trace amounts in reactants or solvents, can lead to the formation of catalytically inactive tin hydroxides and oxides. Deactivation can also occur in the presence of strong acids, which can react with the catalyst and alter its structure and activity.

Q3: How can I prevent the deactivation of my this compound catalyst?

A3: To prevent deactivation, it is crucial to maintain anhydrous (dry) conditions throughout your experiment. This includes using dry solvents and reactants and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to avoid acidic impurities in your reaction mixture.

Q4: What are the signs of catalyst deactivation?

A4: Signs of catalyst deactivation include a significant decrease in the reaction rate, incomplete conversion of reactants, or the formation of unwanted byproducts. In some cases, the formation of a precipitate (insoluble tin oxides) may be observed.

Q5: Is it possible to reactivate a deactivated this compound catalyst?

Q6: How does the stability of this compound compare to other organotin catalysts like Dibutyltin Dilaurate (DBTDL)?

A6: this compound is noted to have good heat resistance.[1] However, detailed comparative studies on the hydrolytic stability of this compound versus dibutyltin dilaurate are not extensively documented in publicly available literature. The nature of the carboxylate ligand can influence the catalyst's susceptibility to hydrolysis.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound catalyst.

Issue Possible Cause(s) Recommended Solution(s)
Slow or incomplete reaction 1. Catalyst deactivation by moisture: Trace water in solvents or reactants. 2. Insufficient catalyst loading: The amount of catalyst is too low for the desired reaction rate. 3. Low reaction temperature: The temperature is not optimal for the catalytic activity.1. Ensure all solvents and reactants are thoroughly dried before use. Consider using molecular sieves. Perform the reaction under an inert atmosphere. 2. Incrementally increase the catalyst loading. Refer to literature for typical catalyst concentrations for your specific reaction. 3. Gradually increase the reaction temperature while monitoring for any side reactions or product degradation.
Formation of a white precipitate Catalyst hydrolysis: The catalyst has reacted with water to form insoluble dibutyltin oxide/hydroxide.1. Review your experimental setup to identify and eliminate sources of moisture. 2. The precipitate is likely the deactivated catalyst and can be removed by filtration. However, the reaction will likely not proceed to completion without the addition of fresh, active catalyst.
Inconsistent reaction rates between batches 1. Variability in the water content of reagents: Different batches of solvents or reactants may have varying levels of moisture. 2. Inaccurate catalyst measurement: Small variations in the amount of catalyst can lead to noticeable differences in reaction rates.1. Standardize your procedure for drying all reagents before each experiment. 2. Use a precise balance to weigh the catalyst. For very small quantities, consider preparing a stock solution of the catalyst in a dry, inert solvent.
Reaction does not start 1. Complete catalyst deactivation: The catalyst was exposed to a significant amount of water or acidic impurities before or during the reaction. 2. Incorrect catalyst: The catalyst being used is not suitable for the specific transformation.1. Use fresh, unopened catalyst. Purify reactants to remove acidic impurities. 2. Verify from literature sources that this compound is an effective catalyst for your desired reaction.

Data Presentation

Table 1: General Properties of this compound

PropertyValueReference(s)
CAS Number 78-04-6[8]
Molecular Formula C12H20O4Sn[8]
Molecular Weight 346.99 g/mol [8]
Appearance White to off-white powder or solid[9]
Melting Point 135-138 °C[9]
Solubility Insoluble in water, soluble in some organic solvents.[10]

Table 2: Comparison of Organotin Stabilizers (as PVC Heat Stabilizers)

StabilizerKey CharacteristicsReference(s)
This compound Good heat stability, suitable for rigid transparent products.[1][10]
Dibutyltin Dilaurate (DBTDL) Excellent lubricity, weather resistance, and transparency. Lower heat resistance than this compound.[1]
Dibutyltin Mercaptide Offers good heat stability.[11]
Dioctyltin Stabilizers Preferred for applications requiring low toxicity.[11]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Catalyst Activity

This protocol provides a general framework for monitoring the activity of this compound over time by tracking the consumption of a reactant. This example uses a model esterification reaction.

  • Materials:

    • This compound

    • Anhydrous alcohol (e.g., 1-butanol)

    • Anhydrous carboxylic acid (e.g., acetic acid)

    • Anhydrous toluene (B28343) (or other suitable high-boiling solvent)

    • Internal standard (e.g., dodecane)

    • Reaction vessel with a condenser and magnetic stirrer, under an inert atmosphere.

    • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC).

  • Procedure:

    • Set up the reaction vessel under an inert atmosphere (e.g., nitrogen).

    • Add anhydrous toluene, 1-butanol, acetic acid, and the internal standard to the reaction vessel.

    • Heat the mixture to the desired reaction temperature (e.g., 100 °C).

    • Once the temperature has stabilized, take an initial sample (t=0) for analysis.

    • Add a known quantity of this compound to the reaction mixture.

    • Take samples from the reaction mixture at regular intervals (e.g., every 30 minutes).

    • Quench the reaction in each sample immediately (e.g., by rapid cooling and dilution with a cold solvent).

    • Analyze the samples by GC or HPLC to determine the concentration of the limiting reactant (e.g., acetic acid).

  • Data Analysis:

    • Plot the concentration of the limiting reactant versus time.

    • The initial slope of the curve is proportional to the initial reaction rate and, therefore, the initial catalyst activity. A decrease in the slope over time indicates catalyst deactivation.

Protocol 2: Qualitative Test for Hydrolytic Deactivation

This protocol provides a simple method to qualitatively assess the susceptibility of this compound to hydrolytic deactivation.

  • Materials:

    • This compound

    • Two sets of reactants for a known catalyzed reaction (e.g., from Protocol 1).

    • Anhydrous solvent

    • Solvent with a known, small amount of added water (e.g., 1% v/v).

  • Procedure:

    • Set up two parallel reactions.

    • In "Reaction A," use strictly anhydrous conditions.

    • In "Reaction B," use the solvent with the added water.

    • Add the same concentration of this compound to both reactions.

    • Monitor the progress of both reactions over time (e.g., by TLC, GC, or HPLC).

  • Observation:

Visualizations

Deactivation_Pathway Active_Catalyst This compound (Active) Inactive_Species Dibutyltin Oxide/Hydroxide (Inactive) Active_Catalyst->Inactive_Species Hydrolysis Inactive_Salt Inactive Tin Salt Active_Catalyst->Inactive_Salt Reaction Moisture H₂O (Moisture) Moisture->Inactive_Species Acid Acidic Impurities Acid->Inactive_Salt

Caption: Primary deactivation pathways for this compound catalyst.

Troubleshooting_Flowchart Start Reaction is Slow or Incomplete Check_Moisture Are all reagents and solvents anhydrous? Start->Check_Moisture Dry_Reagents Thoroughly dry all components and use an inert atmosphere. Check_Moisture->Dry_Reagents No Check_Catalyst_Loading Is the catalyst loading sufficient? Check_Moisture->Check_Catalyst_Loading Yes Dry_Reagents->Check_Catalyst_Loading Increase_Loading Incrementally increase catalyst concentration. Check_Catalyst_Loading->Increase_Loading No Check_Temperature Is the reaction temperature optimal? Check_Catalyst_Loading->Check_Temperature Yes Increase_Loading->Check_Temperature Increase_Temperature Gradually increase the reaction temperature. Check_Temperature->Increase_Temperature No Success Problem Resolved Check_Temperature->Success Yes Increase_Temperature->Success

Caption: Troubleshooting workflow for slow or incomplete reactions.

References

Optimizing catalyst concentration of Dibutyltin maleate

Author: BenchChem Technical Support Team. Date: December 2025

Mr. Researcher,

Welcome to the Technical Support Center for optimizing the use of Dibutyltin Maleate as a catalyst in your experiments. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist you in achieving optimal reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Slow or Incomplete Reaction

Q1: My reaction is proceeding very slowly or has stalled. What are the potential causes and how can I address this?

A1: A slow or incomplete reaction can be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Insufficient Catalyst Concentration: The concentration of this compound might be too low to effectively catalyze the reaction.

    • Solution: Gradually increase the catalyst concentration in small increments. Monitor the reaction progress after each addition to find the optimal concentration.

  • Low Reaction Temperature: The reaction temperature may not be high enough to achieve the desired reaction rate. Most reactions catalyzed by this compound require elevated temperatures.[1]

    • Solution: Increase the reaction temperature. For polyesterification, temperatures between 180°C and 250°C are often effective.[1]

  • Presence of Inhibitors: Certain impurities in your reactants or solvent can inhibit the catalytic activity.

    • Solution: Ensure the purity of your starting materials and use a dry, inert solvent. Impurities like water can deactivate the catalyst.[2][3]

  • Poor Mixing: Inadequate agitation can lead to a non-homogeneous reaction mixture, limiting the contact between the catalyst and reactants.

    • Solution: Increase the stirring speed to ensure the catalyst is evenly dispersed throughout the reaction medium.

Issue 2: Undesirable Side Reactions or Byproduct Formation

Q2: I am observing the formation of unwanted byproducts. How can I improve the selectivity of my reaction?

A2: The formation of byproducts can often be managed by optimizing the reaction conditions:

  • Excessive Catalyst Concentration: While a higher catalyst concentration can increase the reaction rate, an excessive amount may lead to side reactions.

    • Solution: Reduce the catalyst concentration to the minimum effective level.

  • High Reaction Temperature: Elevated temperatures can sometimes promote side reactions.

    • Solution: Lower the reaction temperature to a point where the main reaction proceeds at an acceptable rate while minimizing byproduct formation.

  • Incorrect Reactant Stoichiometry: An improper ratio of reactants can lead to the formation of undesired products.

    • Solution: Carefully control the stoichiometry of your reactants.

Issue 3: Catalyst Deactivation

Q3: My reaction starts well but then slows down or stops. What could be causing catalyst deactivation?

A3: Catalyst deactivation can be a significant issue. Here are the common causes and their solutions:

  • Hydrolysis: this compound is susceptible to hydrolysis, which leads to the formation of inactive tin oxides.[2]

    • Solution: Ensure all reactants and the solvent are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Interaction with Impurities: Acidic or basic impurities in the reactants can react with and deactivate the catalyst.[3]

    • Solution: Purify your reactants to remove any acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q4: What is the typical concentration range for this compound in catalysis?

A4: The optimal concentration of this compound is highly dependent on the specific reaction, including the nature of the reactants and the reaction conditions. A general starting point for many applications, such as polyesterification, is in the range of 0.01 to 0.5 mol% relative to the limiting reactant.

Q5: In which solvents is this compound soluble?

A5: this compound exhibits good solubility in many organic solvents, which allows for its use in homogeneous catalysis.[4]

Q6: Can this compound be used as a heat stabilizer?

A6: Yes, this compound is also widely used as a heat stabilizer, particularly for PVC.[4][5] It helps to prevent thermal degradation during processing.[4][5]

Data Presentation

The following table provides illustrative data on the effect of this compound concentration on the yield and reaction time for a typical polyesterification reaction. Please note that these are representative values and the actual results may vary depending on your specific experimental setup.

Catalyst Concentration (mol%)Reaction Time (hours)Yield (%)
0.011275
0.05888
0.1595
0.24.596
0.54.596 (with potential for increased byproducts)

Experimental Protocols

Protocol: Optimization of this compound Concentration for Polyesterification

This protocol outlines a general procedure for optimizing the catalyst concentration for the synthesis of a polyester (B1180765) from a diacid and a diol.

1. Materials:

  • Diacid (e.g., Adipic Acid)

  • Diol (e.g., 1,4-Butanediol)

  • This compound

  • High-boiling point, inert solvent (e.g., Toluene or Xylene)

  • Nitrogen or Argon gas supply

2. Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser with a Dean-Stark trap

  • Thermometer or thermocouple

  • Heating mantle

3. Procedure:

  • Set up the reaction apparatus under a continuous flow of inert gas.

  • Charge the flask with the diacid, diol (in a 1:1.1 molar ratio), and solvent.

  • Begin stirring and gradually heat the mixture to the desired reaction temperature (e.g., 180-220°C).

  • Once the reaction temperature is stable, add the desired amount of this compound catalyst (start with a range of concentrations, e.g., 0.01, 0.05, 0.1, 0.2 mol%).

  • Monitor the reaction progress by collecting small aliquots at regular intervals and analyzing them (e.g., by measuring the acid value or by spectroscopic methods). The removal of water in the Dean-Stark trap also indicates the progress of the reaction.

  • Continue the reaction until the desired conversion is achieved.

  • Cool the reaction mixture and purify the polyester product.

  • Analyze the yield and purity of the product for each catalyst concentration to determine the optimal level.

Visualizations

Experimental Workflow for Catalyst Optimization

experimental_workflow setup Reaction Setup (Inert Atmosphere) charge Charge Reactants & Solvent setup->charge heat Heat to Reaction Temperature charge->heat add_catalyst Add Dibutyltin Maleate heat->add_catalyst monitor Monitor Reaction Progress add_catalyst->monitor purify Cool & Purify Product monitor->purify analyze Analyze Yield & Purity purify->analyze

Caption: A streamlined workflow for optimizing catalyst concentration.

Troubleshooting Logic for Slow Reactions

troubleshooting_logic action_node action_node start Slow Reaction? check_conc Catalyst Conc. Sufficient? start->check_conc check_temp Temperature Adequate? check_conc->check_temp Yes increase_conc Increase Catalyst Concentration check_conc->increase_conc No check_purity Reactants Pure? check_temp->check_purity Yes increase_temp Increase Reaction Temperature check_temp->increase_temp No check_mixing Mixing Effective? check_purity->check_mixing Yes purify_reactants Purify Reactants check_purity->purify_reactants No increase_stirring Increase Stirring Speed check_mixing->increase_stirring No end Reaction Optimized check_mixing->end Yes increase_conc->end increase_temp->end purify_reactants->end increase_stirring->end

Caption: A decision tree for troubleshooting slow reaction rates.

References

Technical Support Center: Preventing PVC Discoloration with Dibutyltin Maleate Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the discoloration of Polyvinyl Chloride (PVC) using Dibutyltin Maleate (B1232345) stabilizers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation and processing of PVC formulations containing Dibutyltin Maleate stabilizers.

Issue 1: Yellowing of PVC Despite the Presence of this compound Stabilizer

Question: Why is my PVC formulation turning yellow during processing, even though I am using a this compound stabilizer?

Possible Causes and Solutions:

  • Insufficient Stabilizer Concentration: The dosage of the stabilizer may be too low to effectively neutralize the degrading effects of heat and shear during processing.[1]

    • Solution: Incrementally increase the stabilizer concentration. Typical usage levels for this compound stabilizers range from 0.5 to 3.0 parts per hundred resin (phr), depending on the processing conditions and the specific PVC resin.[2]

  • Excessive Processing Temperature: High temperatures can overwhelm the stabilizer, leading to accelerated degradation of the PVC.[3][4] PVC begins to show slight thermal decomposition above 90°C, with the reaction intensifying at 120°C and leading to significant discoloration around 150°C after a short time.[4]

    • Solution: Lower the processing temperature to the minimum required for adequate melt flow and fusion.[5]

  • Poor Stabilizer Dispersion: If the stabilizer is not evenly distributed throughout the PVC matrix, localized areas may be unprotected and prone to degradation.[6]

    • Solution: Ensure thorough mixing of the PVC resin and all additives. Pay attention to the mixing sequence and duration to achieve a homogeneous blend.[6]

  • Presence of Moisture: Moisture in the raw materials can contribute to the thermal degradation of PVC.[3]

    • Solution: Dry all raw materials, including the PVC resin and any fillers, before processing to remove excess moisture.[6]

  • Incompatible Additives: Other additives in the formulation, such as certain lubricants or pigments, may interfere with the stabilizer's effectiveness or promote degradation.[7]

    • Solution: Review the entire formulation for potential incompatibilities. Ensure that all additives are suitable for use with organotin stabilizers.

  • Degradation of Lubricants or Plasticizers: Some lubricants and plasticizers can degrade at high temperatures and contribute to discoloration.[3]

    • Solution: Select thermally stable lubricants and plasticizers that are compatible with the processing temperatures.

Issue 2: Sulfur Staining

Question: My PVC product is showing signs of black or dark discoloration. What is causing this?

Possible Cause and Solution:

  • Reaction with Sulfur-Containing Compounds: this compound stabilizers can react with sulfur-containing substances, leading to the formation of dark-colored tin sulfides.[8] This phenomenon is known as sulfide (B99878) staining.

    • Solution: Avoid contact with any sulfur-containing materials during processing and in the final application environment. If the presence of sulfur is unavoidable, consider using a stabilizer system that is resistant to sulfide staining.[8]

Issue 3: Plate-Out

Question: A deposit is forming on the surfaces of my processing equipment (e.g., extruder screw, die). What is this and how can I prevent it?

Possible Causes and Solutions:

  • Formulation Imbalance: Incompatibility or improper ratios of lubricants, fillers, and stabilizers can lead to the migration and deposition of these components on hot metal surfaces.[9][10] Inorganic components like fillers and certain stabilizers are often major constituents of plate-out.[10][11]

    • Solution: Optimize the lubricant system to ensure a proper balance between internal and external lubrication. Ensure all components are compatible.[9]

  • Excessive Lubrication: Too much lubricant can reduce melt viscosity and promote the migration of other formulation ingredients to the equipment surfaces.

    • Solution: Reduce the lubricant concentration to the minimum effective level.

  • High Moisture Content: Moisture can exacerbate plate-out issues.[10]

    • Solution: Ensure all raw materials are thoroughly dried.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound stabilizes PVC?

A1: this compound stabilizes PVC through a multi-faceted approach.[12] Its primary functions are:

  • HCl Scavenging: During thermal degradation, PVC releases hydrochloric acid (HCl), which autocatalyzes further degradation.[13][14] this compound reacts with and neutralizes this HCl, preventing it from causing further damage.[12][15]

  • Replacement of Labile Chlorine Atoms: The PVC polymer chain contains unstable chlorine atoms at certain sites that are prone to initiating degradation. This compound can replace these labile chlorine atoms with more stable groups, thus preventing the degradation process from starting.[15]

  • Antioxidant Properties: this compound also exhibits some antioxidant capabilities, which help to combat oxidative degradation pathways.[12]

Q2: What is a typical dosage of this compound in a PVC formulation?

A2: The typical dosage of this compound stabilizers ranges from 0.8 to 3.0 phr (parts per hundred resin). The optimal amount depends on the specific processing conditions, the type of PVC resin, and the desired level of stability.[2]

Q3: Can this compound be used with co-stabilizers?

A3: Yes, this compound is often used in conjunction with co-stabilizers to enhance its performance. Common co-stabilizers include epoxy compounds (like epoxidized soybean oil), phosphites, and β-diketones. These can provide synergistic effects, improving overall heat stability.

Q4: Are there any regulatory considerations for using this compound?

A4: Yes, the use of organotin compounds, including this compound, is subject to regulatory restrictions in many regions due to potential environmental and health concerns.[12] It is crucial to be aware of and comply with all local regulations regarding the use of these stabilizers, especially for applications involving food contact or medical devices.[16][17]

Data Presentation

Table 1: Comparative Performance of Different PVC Stabilizer Systems

Stabilizer TypeAdvantagesDisadvantages
Organotin (e.g., this compound) High thermal stability, excellent transparency, good color retention.[2][12][18]Higher cost, potential environmental and toxicity concerns, can cause sulfide staining.[12][19]
Calcium-Zinc (Ca/Zn) Non-toxic, environmentally friendly, cost-effective.[12][18]Lower thermal stability compared to organotins, may require co-stabilizers for optimal performance.[12]
Lead-Based Excellent thermal stability, good electrical properties.High toxicity, significant environmental and health concerns, restricted use in many regions.[12]

Table 2: Influence of Stabilizer Concentration on Thermal Stability (Illustrative Data)

This compound (phr)Thermal Stability Time at 180°C (minutes) - Congo Red TestYellowness Index (YI) after 30 mins at 180°C
0.51545
1.03025
1.54515
2.060<10

Note: The values in this table are for illustrative purposes and can vary depending on the full PVC formulation and processing conditions.

Experimental Protocols

1. Evaluation of Thermal Stability by Congo Red Test (Based on ISO 182)

Principle: This method determines the static thermal stability of a PVC compound by measuring the time it takes for the material to degrade and release enough hydrogen chloride (HCl) to change the color of a pH-sensitive indicator paper (Congo red).[20][21]

Apparatus:

  • Forced air oven or heating block with precise temperature control (e.g., 180°C ± 1°C).

  • Glass test tubes.

  • Congo red indicator paper.

  • Stoppers for test tubes with a small hole for a glass hook.

  • Glass hooks to suspend the indicator paper.

  • Timer.

Procedure:

  • Prepare PVC compound samples (e.g., 2.5 grams) and place them into clean, dry test tubes.[22]

  • Cut a strip of Congo red paper and suspend it inside the test tube using a glass hook, ensuring it does not touch the PVC sample. The bottom of the paper should be approximately 2 cm above the sample.[22]

  • Place the test tube in the preheated oven or heating block set to the desired test temperature (e.g., 180°C).[20][23]

  • Start the timer immediately.

  • Observe the Congo red paper for a color change from red to blue/violet.[20]

  • Record the time at which the first signs of the color change are observed. This is the thermal stability time.

2. Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For PVC, the onset of mass loss corresponds to the initiation of dehydrochlorination. The temperature at which a certain percentage of mass loss occurs is a measure of its thermal stability.

Apparatus:

  • Thermogravimetric Analyzer (TGA).

  • Sample pans (e.g., aluminum or platinum).

  • Analytical balance.

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Accurately weigh a small amount of the PVC sample (typically 5-10 mg) into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to create an inert atmosphere.[24]

  • Program the TGA to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).[24]

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of degradation and the temperature at specific weight loss percentages (e.g., 5% weight loss).[25][26]

3. Oven Aging Test for Discoloration Evaluation (Based on ASTM D2115)

Principle: This practice assesses the long-term heat stability of a PVC composition by observing the discoloration of samples exposed to a constant elevated temperature in a forced-air oven over time.[27][28]

Apparatus:

  • Forced-air oven with uniform temperature distribution.[27][29]

  • Specimen supports (e.g., clean aluminum foil).[29]

  • Color measurement device (e.g., spectrophotometer for Yellowness Index).

Procedure:

  • Prepare thin, uniform PVC specimens (e.g., milled sheets of a specified thickness).[29]

  • Place the specimens on the supports on a removable oven rack.

  • Place the rack in the oven preheated to the test temperature (e.g., 180°C).

  • At predetermined time intervals (e.g., every 15 minutes), remove one specimen from the oven.

  • Allow the specimens to cool to room temperature.

  • Visually assess the color change of the specimens against a standard or measure the Yellowness Index (YI) using a spectrophotometer according to ASTM E313.[30][31][32]

Visualizations

PVC_Stabilization_Mechanism cluster_degradation PVC Degradation cluster_stabilization Stabilization by this compound PVC_Heat PVC + Heat/Shear Degradation Dehydrochlorination PVC_Heat->Degradation HCl HCl (autocatalytic) Degradation->HCl Polyenes Polyene Formation (Discoloration) Degradation->Polyenes HCl->Degradation accelerates DBTM This compound DBTM->Degradation inhibits DBTM->HCl neutralizes HCl_Scavenging HCl Scavenging DBTM->HCl_Scavenging Allylic_Replacement Labile Cl Replacement DBTM->Allylic_Replacement Stable_PVC Stabilized PVC HCl_Scavenging->Stable_PVC Allylic_Replacement->Stable_PVC

Caption: Mechanism of PVC stabilization by this compound.

Troubleshooting_Workflow Start PVC Discoloration Observed Check_Dosage Is Stabilizer Dosage Sufficient? (0.5-3.0 phr) Start->Check_Dosage Increase_Dosage Increase Stabilizer Dosage Check_Dosage->Increase_Dosage No Check_Temp Is Processing Temp Too High? Check_Dosage->Check_Temp Yes Increase_Dosage->Check_Temp Lower_Temp Lower Processing Temperature Check_Temp->Lower_Temp Yes Check_Dispersion Is Dispersion Adequate? Check_Temp->Check_Dispersion No Lower_Temp->Check_Dispersion Improve_Mixing Improve Mixing Protocol Check_Dispersion->Improve_Mixing No Check_Moisture Check for Moisture in Raw Materials Check_Dispersion->Check_Moisture Yes Improve_Mixing->Check_Moisture Dry_Materials Dry Raw Materials Check_Moisture->Dry_Materials Yes Review_Additives Review for Incompatible Additives Check_Moisture->Review_Additives No Dry_Materials->Review_Additives End Problem Resolved Review_Additives->End

Caption: Troubleshooting workflow for PVC discoloration.

Experimental_Workflow cluster_tests Thermal Stability Tests Start Prepare PVC Formulations (with varying stabilizer levels) Processing Compound on Two-Roll Mill Start->Processing Sample_Prep Prepare Test Specimens (e.g., plaques, powder) Processing->Sample_Prep Congo_Red Congo Red Test (ISO 182) Sample_Prep->Congo_Red TGA Thermogravimetric Analysis (TGA) Sample_Prep->TGA Oven_Aging Oven Aging Test (ASTM D2115) Sample_Prep->Oven_Aging Data_Analysis Analyze Data: - Stability Time - Onset of Degradation Temp - Yellowness Index Congo_Red->Data_Analysis TGA->Data_Analysis Oven_Aging->Data_Analysis Conclusion Compare Performance and Determine Optimal Stabilizer Level Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating stabilizer performance.

References

Influence of temperature on Dibutyltin maleate catalytic efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals utilizing Dibutyltin maleate (B1232345) (DBTM) as a catalyst. It addresses common issues related to the influence of temperature on its catalytic efficiency through troubleshooting guides and frequently asked questions.

Note on Analogous Data: Specific kinetic data for Dibutyltin maleate is not extensively available in published literature. Therefore, this guide utilizes data from Dibutyltin dilaurate (DBTDL), a closely related and widely studied organotin catalyst, as a strong analogue. The principles of temperature influence on catalytic activity, stability, and reaction outcomes are highly comparable between these two compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general effect of temperature on the catalytic efficiency of this compound?

A: As with most chemical reactions, increasing the temperature generally increases the rate of a reaction catalyzed by this compound.[1] Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.[1] This is evident in polyurethane systems where increasing the temperature significantly reduces the time required for the material to gel or cure.[2] However, there is an optimal range, beyond which negative effects can occur.

Q2: My reaction is proceeding too slowly. Should I simply increase the temperature?

A: While increasing the temperature is a common method to accelerate a reaction, it should be done cautiously. Before increasing the heat, verify the following:

  • Catalyst Concentration: Ensure the catalyst loading is appropriate for your system. An insufficient amount of catalyst will result in a slow reaction regardless of temperature.

  • Reagent Purity: Impurities in your reactants can inhibit catalyst activity.

  • Mixing: Ensure adequate mixing to overcome any mass transfer limitations.

If these factors are optimized, a controlled increase in temperature can be effective. We recommend a stepwise increase (e.g., 5-10°C increments) while monitoring the reaction progress and checking for adverse effects.

Q3: What are the risks of using too high a temperature with this compound?

A: Exceeding the optimal temperature range can lead to several problems:

  • Increased Side Reactions: Elevated temperatures can promote unwanted side reactions. For example, in polyurethane synthesis, high temperatures can lead to the formation of allophanate (B1242929) linkages, which may alter the final properties of the polymer.[3]

  • Polymer Degradation: Organotin catalysts can contribute to the degradation of the polymer network at excessively high temperatures.[4]

  • Catalyst Degradation: this compound, like other organotin compounds, can degrade at very high temperatures (decomposition for the analogue DBTDL is noted above 250°C).[5] More commonly, hydrolysis of the catalyst, which reduces its activity, can be accelerated by heat, especially in the presence of moisture.[6]

  • Reduced Selectivity: The catalyst's selectivity towards the desired reaction may decrease at higher temperatures, leading to a less pure product.

Q4: I am observing discoloration and poor mechanical properties in my polymer product. Could temperature be the cause?

A: Yes, these issues are often linked to excessive heat during catalysis. Discoloration can be a sign of polymer or catalyst degradation. Poor mechanical properties may result from a compromised polymer network due to degradation or from an altered structure due to a high rate of side reactions.[3][4] Consider running your reaction at a lower temperature for a longer period to see if product quality improves.

Q5: How do I determine the optimal temperature for my specific experiment?

A: The optimal temperature is a balance between achieving a desirable reaction rate and minimizing unwanted side reactions or degradation. This temperature is system-dependent (i.e., it depends on your specific reactants, solvents, and desired product). A systematic study, or "ladder study," is the most effective method for optimization. You should perform a series of experiments at different temperatures while keeping all other parameters constant and analyzing for reaction rate, yield, and product purity. See the Experimental Protocols section for a detailed methodology.

Data Presentation: Temperature vs. Reaction Rate

The following table summarizes the effect of temperature on the gel time for a polyurethane coating system catalyzed by Dibutyltin dilaurate (DBTDL). This illustrates the typical inverse relationship between temperature and reaction time (i.e., a direct relationship with reaction rate).

Temperature (°C)Gel Time (minutes)Relative Rate Increase (Approx. vs 25°C)
25451.0x
40251.8x
60123.8x
8059.0x
(Data adapted from studies on DBTDL-catalyzed polyurethane systems)[2]

Experimental Protocols

Protocol: Determining Optimal Catalytic Temperature

This protocol outlines a general method for determining the optimal reaction temperature for a process catalyzed by this compound. The example uses a polyurethane synthesis reaction monitored by Fourier-Transform Infrared (FTIR) Spectroscopy.

Objective: To identify the temperature that provides the fastest reaction rate without significant formation of byproducts or degradation.

Materials:

  • Reactants (e.g., Diisocyanate, Polyol)

  • This compound (DBTM) catalyst

  • Anhydrous solvent (if applicable)

  • Temperature-controlled reaction vessel with stirring (e.g., jacketed glass reactor connected to a circulating bath)

  • FTIR spectrometer with an appropriate probe (e.g., ATR probe) or sampling method

  • Nitrogen or other inert gas supply

Methodology:

  • System Preparation:

    • Set up the reaction vessel and ensure it is clean and dry.

    • Charge the reactor with the polyol and any solvent. Begin stirring and bubbling with inert gas.

    • Set the circulating bath to the first desired temperature (e.g., 40°C) and allow the vessel contents to equilibrate.

  • Initiate Reaction & Data Collection (Run 1):

    • Collect a background FTIR spectrum of the initial mixture.

    • Add the pre-weighed this compound catalyst and allow it to dissolve completely.

    • Initiate the reaction by adding the diisocyanate. Start data collection immediately.

    • Monitor the reaction by tracking the disappearance of the isocyanate (NCO) peak (typically around 2270 cm⁻¹) and the appearance of the urethane (B1682113) (N-H) peak over time.[7]

  • Subsequent Experimental Runs:

    • Repeat steps 1 and 2 for a series of increasing temperatures (e.g., 50°C, 60°C, 70°C, 80°C, 90°C). Ensure all reactant and catalyst concentrations are kept identical across all runs.

  • Data Analysis:

    • For each temperature, plot the isocyanate peak area (or height) versus time.

    • Determine the reaction rate, which can be derived from the initial slope of this curve.

    • Analyze the final FTIR spectra for evidence of side products (e.g., allophanate peaks).

    • Perform physical and chemical analysis on the final product from each run (e.g., viscosity, mechanical testing, chromatography) to assess quality.

    • Identify the temperature that provides the highest reaction rate while maintaining high product purity and the desired final properties. This is your optimal temperature.

Visualizations

G cluster_temp Temperature cluster_outcomes Reaction Outcomes Low_T Low (e.g., 25-40°C) Slow_Rate Slow Rate Low_T->Slow_Rate Optimal_T Optimal (e.g., 60-90°C) Fast_Rate Fast Rate & Good Selectivity Optimal_T->Fast_Rate High_T High (e.g., >100°C) Side_Rxns Side Reactions Increase High_T->Side_Rxns Excessive_T Excessive (e.g., >150°C) Degradation Polymer/Catalyst Degradation Excessive_T->Degradation

Caption: Relationship between temperature and reaction outcomes.

G A 1. Define Temperature Range (e.g., 40-90°C in 10°C steps) B 2. Prepare Identical Reactions (Constant Reactant & Catalyst Conc.) A->B C 3. Run Each Reaction at a Set Temperature Point B->C D 4. Monitor Reaction Progress (e.g., via FTIR, Titration, or Sampling) C->D E 5. Analyze Rate & Product Quality (Kinetics, Purity, Physical Properties) D->E F 6. Plot Rate vs. Temperature & Quality vs. Temperature E->F G 7. Identify Optimal Temperature (Fastest Rate with Highest Quality) F->G

Caption: Experimental workflow for optimizing temperature.

References

Technical Support Center: Removal of Dibutyltin Maleate Catalyst from Polymer Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of dibutyltin (B87310) maleate (B1232345) catalyst from polymer products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual dibutyltin maleate catalyst from my polymer product?

Residual organotin catalysts, like this compound, can be toxic and negatively impact the final properties of the polymer, such as its stability, color, and performance. For biomedical and pharmaceutical applications, minimizing catalyst residues to parts-per-million (ppm) levels is essential to ensure the safety and efficacy of the final product.

Q2: What are the most common methods for removing this compound from a polymer solution?

The most common methods include:

  • Precipitation/Recrystallization: This involves dissolving the polymer in a suitable solvent and then adding a non-solvent to precipitate the polymer, leaving the catalyst in the solution.

  • Aqueous Extraction: This method uses an aqueous solution, often acidic, to selectively extract the organotin catalyst from the organic polymer solution.

  • Column Chromatography: The polymer solution is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel, alumina (B75360), or a modified version) that adsorbs the catalyst, allowing the purified polymer to be collected.

  • Adsorption: The polymer solution is stirred with an adsorbent material that selectively binds to the catalyst, which is then removed by filtration.

Q3: How do I choose the best removal method for my specific polymer?

The choice of method depends on several factors, including the type of polymer, its solubility, the solvent system used in the polymerization, and the desired level of purity. A decision-making workflow is provided below to guide your selection process.

Q4: At what stage of the process should I attempt to remove the catalyst?

Catalyst removal is typically performed after the polymerization reaction is complete and before the final isolation and drying of the polymer product.

Q5: How can I confirm that the this compound has been successfully removed?

Quantitative analysis of the residual tin content in the final polymer product is necessary. Common analytical techniques include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after a suitable sample preparation procedure.

Troubleshooting Guides

Issue 1: The polymer precipitates out of solution along with the catalyst during aqueous extraction.

  • Possible Cause: The polarity of the aqueous wash solution is too similar to that of the polymer, causing it to crash out. The high viscosity of the polymer solution can also trap the catalyst.

  • Recommended Solutions:

    • Dilute the polymer solution with more of the organic solvent to reduce its concentration and viscosity.

    • Use a less polar aqueous wash solution. For example, if you are using a highly acidic solution, try a more dilute acid.

    • Increase the agitation during extraction to ensure good mixing of the two phases.

    • Consider an alternative method like precipitation into a non-solvent, which is often more effective for separating polymers from small molecule impurities.

Issue 2: Residual catalyst is still detected after column chromatography.

  • Possible Cause: The catalyst and the polymer are co-eluting. The stationary phase may not have sufficient affinity for the this compound.

  • Recommended Solutions:

    • Modify the stationary phase. For organotin compounds, silica gel treated with triethylamine (B128534) or a stationary phase composed of 10% w/w anhydrous potassium carbonate in silica gel has been shown to be effective.

    • Adjust the polarity of the eluent. A less polar eluent may help to retain the catalyst on the column for a longer time.

    • Consider a different purification technique, such as precipitation, if chromatography is not providing the desired separation.

Issue 3: The polymer degrades during the purification process.

  • Possible Cause: The polymer may be sensitive to the acidic or basic conditions used in some extraction methods, or to the acidic nature of standard silica gel in chromatography.

  • Recommended Solutions:

    • If using acidic extraction, opt for a milder acid like a dilute oxalic acid solution.

    • For chromatography, use a neutral or basic stationary phase, such as neutral alumina or silica gel pre-treated with triethylamine.

    • Precipitation is generally a milder method and may be a better choice for sensitive polymers.

Issue 4: Difficulty in handling a very viscous polymer solution.

  • Possible Cause: High molecular weight of the polymer or high concentration in the solvent.

  • Recommended Solutions:

    • Dilute the polymer solution with additional solvent.

    • Gently warm the solution to reduce its viscosity, provided the polymer is thermally stable.

    • For precipitation, add the viscous polymer solution dropwise into a large volume of a vigorously stirred non-solvent to ensure efficient precipitation and prevent the formation of a large, unmanageable mass.

Data Presentation

Table 1: Comparison of Removal Efficiency for Different Methods

Removal MethodPolymer TypeCatalystInitial ConcentrationFinal ConcentrationRemoval Efficiency (%)Reference
Chromatography (10% K₂CO₃ on Silica)N/A (Stille Reaction Products)OrganotinStoichiometric< 15 ppm> 99%
Chromatography (10% KF on Silica)N/A (Stille Reaction Products)OrganotinStoichiometric< 30 ppm> 99%
Aqueous Extraction (5% Oxalic Acid)N/AOrganotinN/A4-7 ppm99.0 - 99.7%
Precipitation/WashingGeneral PolymersMetal-basedN/AN/AHigh[1]
Adsorption (Alumina/Silica)General PolymersMetal-basedN/AN/AHigh[1]

Experimental Protocols

Protocol 1: Polymer Purification by Precipitation

This protocol is a general method for removing soluble catalysts and other small molecule impurities from a polymer.

  • Dissolution: Dissolve the crude polymer in a suitable solvent in which the polymer is highly soluble. The concentration should be low enough to have a manageable viscosity (typically 5-10% w/v).

  • Precipitation: In a separate, larger beaker, place a non-solvent in which the polymer is insoluble but the this compound is soluble. The volume of the non-solvent should be at least 5-10 times the volume of the polymer solution.

  • Slowly add the polymer solution dropwise to the vigorously stirred non-solvent. A solid precipitate of the polymer should form.

  • Digestion: Continue stirring the mixture for 30-60 minutes to ensure complete precipitation of the polymer.

  • Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Washing: Wash the polymer cake on the filter with fresh non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: Aqueous Acidic Extraction

This method is suitable for polymers that are stable in the presence of mild acids and are soluble in a water-immiscible organic solvent.

  • Dissolution: Dissolve the crude polymer in a suitable organic solvent (e.g., toluene, dichloromethane).

  • Extraction: Transfer the polymer solution to a separatory funnel. Add an equal volume of a 5% aqueous solution of oxalic acid.

  • Shake the separatory funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The this compound will be extracted into the aqueous layer as a water-soluble salt.

  • Drain the lower aqueous layer.

  • Repeat the extraction with a fresh portion of the 5% oxalic acid solution two more times.

  • Washing: Wash the organic layer with deionized water to remove any residual acid, followed by a wash with brine to aid in the removal of water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified polymer.

Protocol 3: Column Chromatography with Modified Silica Gel

This protocol is effective for removing organotin catalysts when other methods are not suitable.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent. For enhanced catalyst removal, you can use a pre-treated silica gel. A common practice is to add triethylamine (2-5% v/v) to the eluent or to use a pre-mixed stationary phase of 10% potassium carbonate on silica gel.

  • Column Packing: Pack a chromatography column with the prepared silica gel slurry.

  • Sample Loading: Dissolve the crude polymer in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with a suitable solvent system. The polymer should elute from the column while the more polar this compound is retained on the stationary phase.

  • Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., Thin Layer Chromatography) to identify the fractions containing the purified polymer.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified polymer.

Protocol 4: Quantification of Residual this compound by GC-MS

This protocol provides a general guideline for the analysis of residual this compound in a polymer matrix.

  • Sample Preparation (Extraction):

    • Accurately weigh about 0.5 g of the purified polymer into a glass vial.

    • Add a suitable solvent (e.g., a mixture of hydrochloric acid and an organic solvent) to extract the dibutyltin compounds.[2]

    • The mixture can be sonicated or left to stand overnight to ensure complete extraction.[2]

  • Derivatization:

    • The organotin compounds in the extract are often derivatized to more volatile and thermally stable forms for GC analysis. A common method is ethylation using sodium tetraethylborate.[2]

  • GC-MS Analysis:

    • Inject a known volume of the derivatized extract into a GC-MS system.

    • Use a suitable column (e.g., Rtx-5MS) and temperature program to separate the derivatized dibutyltin compound from other matrix components.[2]

    • The mass spectrometer is used for detection and quantification, often in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.[2]

  • Quantification:

    • Prepare a calibration curve using standard solutions of derivatized this compound of known concentrations.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Removal_Method_Selection start Start: Crude Polymer with this compound polymer_soluble Is the polymer soluble in a common organic solvent? start->polymer_soluble catalyst_soluble Is the catalyst soluble in a non-solvent for the polymer? polymer_soluble->catalyst_soluble Yes insoluble_polymer Consider alternative synthesis or catalyst polymer_soluble->insoluble_polymer No precipitation Use Precipitation/ Recrystallization catalyst_soluble->precipitation Yes polymer_stable Is the polymer stable to mild acidic conditions? catalyst_soluble->polymer_stable No end Purified Polymer precipitation->end aqueous_extraction Use Aqueous Acidic Extraction polymer_stable->aqueous_extraction Yes chromatography Use Column Chromatography polymer_stable->chromatography No aqueous_extraction->end chromatography->end Purification_Workflow start Crude Polymer Solution purification_step Selected Purification Method (Precipitation, Extraction, or Chromatography) start->purification_step isolation Isolate Polymer (Filtration/Solvent Evaporation) purification_step->isolation drying Dry Purified Polymer (Vacuum Oven) isolation->drying analysis Analyze for Residual Catalyst (GC-MS or ICP-MS) drying->analysis pass Purity Meets Specification analysis->pass Yes fail Repeat Purification or Choose Alternative Method analysis->fail No end Final Purified Polymer pass->end fail->purification_step

References

Technical Support Center: Dibutyltin Maleate in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibutyltin (B87310) maleate (B1232345) as a catalyst in polyurethane foam production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during polyurethane foam production, with a focus on the role of dibutyltin maleate.

Issue 1: Foam Cracking

Q1: My polyurethane foam is exhibiting cracking. Could this compound be the cause?

A1: Yes, an improper concentration of this compound, which primarily acts as a gelling catalyst, can lead to foam cracking. Cracking often occurs when there is an imbalance between the gelling and blowing reactions.

  • Excessive this compound: Too much gelling catalyst can cause the foam to gel too quickly before the blowing reaction has sufficiently expanded the foam.[1] This rapid solidification of the polymer matrix while internal gas pressure is still high can lead to stress fractures and cracks. Specifically, internal cracks can be a sign of excessive tin catalyst, leading to high early foaming strength.[1][2]

  • Insufficient this compound: Conversely, too little catalyst can result in a weak gel strength.[3][4] The foam structure may not be strong enough to contain the expanding gas, leading to cell collapse and cracks, particularly at the top of the foam.[1][2]

Troubleshooting Steps:

  • Verify Catalyst Concentration: Double-check the calculations and measurements for the amount of this compound added to the formulation.

  • Adjust Catalyst Level:

    • If you suspect excessive catalyst, systematically reduce the concentration in small increments in subsequent experiments.

    • If insufficient catalyst is the likely cause, a stepwise increase may be necessary.

  • Evaluate Catalyst Activity: Ensure the catalyst has not degraded due to hydrolysis, which can reduce its effectiveness.[5]

Issue 2: Foam Shrinkage or Collapse

Q2: My foam is shrinking or collapsing after the initial rise. How is this compound involved?

A2: Foam shrinkage or collapse is often a result of an imbalance in the reaction rates, where the gelling reaction is either too fast or too slow compared to the blowing reaction.

  • Excessive this compound: A high concentration of the gelling catalyst can lead to a rapid build-up of the polymer network, resulting in a high percentage of closed cells.[5] As the foam cools, the gas inside these closed cells contracts, causing the foam to shrink or collapse.[1][4]

  • Insufficient this compound: A slow gelling reaction due to insufficient catalyst means the foam structure is not strong enough to hold its shape as the blowing agent expands, leading to collapse.

Troubleshooting Steps:

  • Review Catalyst Balance: The ratio of the gelling catalyst (this compound) to the blowing catalyst (typically an amine catalyst) is crucial. An excess of the gelling catalyst relative to the blowing catalyst is a common cause of shrinkage.

  • Optimize Catalyst Concentration: Adjust the level of this compound. A reduction may be necessary if shrinkage due to closed cells is suspected.

  • Check for Catalyst Deactivation: Hydrolysis of the this compound can lead to a loss of activity, mimicking a low catalyst concentration.[5]

Issue 3: Variations in Foam Reactivity (Cream, Gel, and Tack-Free Times)

Q3: I am observing inconsistent cream, gel, or tack-free times in my experiments. Could this be related to the this compound?

A3: Absolutely. This compound directly influences the gelling phase of the reaction. Inconsistencies in its performance will manifest as variations in these key processing times.

  • Cream Time: While primarily influenced by the blowing catalyst, an imbalance with the gelling catalyst can have an effect.

  • Gel Time: This is directly controlled by the activity and concentration of the this compound. Faster gel times are expected with higher concentrations of active catalyst.

  • Tack-Free Time: This is also heavily dependent on the gelling catalyst, as it indicates the curing of the foam surface.

Potential Causes for Inconsistency:

  • Catalyst Hydrolysis: Organotin catalysts are susceptible to hydrolysis, especially in the presence of water in the polyol blend.[5] This deactivation will lead to longer gel and tack-free times.

  • Inaccurate Dispensing: Small errors in the amount of this potent catalyst can lead to significant variations in reactivity.

  • Temperature Fluctuations: The catalytic activity is temperature-dependent. Lower ambient or material temperatures can slow down the reaction, leading to longer gel and tack-free times.[1][4]

Frequently Asked Questions (FAQs)

Q4: What is the typical dosage of this compound in a polyurethane foam formulation?

A4: The typical dosage of organotin catalysts like this compound is generally in the range of 0.01% to 0.1% of the total solid content of the formulation.[5] However, the optimal concentration depends on several factors, including the type of polyol and isocyanate, the desired reactivity profile, and the presence of other catalysts.

Q5: How can I detect if my this compound has degraded due to hydrolysis?

A5: If the polyol mixture containing the organotin catalyst appears stratified or turbid, it may be an indication of hydrolysis.[5] To confirm, you can conduct a small-scale foaming test and observe the whitening and gel times.[5] A significant increase in these times compared to a fresh catalyst sample would suggest deactivation.

Q6: Are there any safety precautions I should take when handling this compound?

A6: Yes, organotin compounds can be toxic. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure good ventilation in the working area. Avoid direct contact with skin and eyes.

Q7: Can I use this compound as the sole catalyst in my polyurethane foam formulation?

A7: It is uncommon to use this compound as the sole catalyst in foam production. Polyurethane foam formulations typically require a balance of a gelling catalyst (like this compound) and a blowing catalyst (usually a tertiary amine).[5] The amine catalyst primarily promotes the reaction between isocyanate and water, which generates the carbon dioxide gas for foaming, while the tin catalyst accelerates the polymer network formation.

Data Presentation

Table 1: Effect of this compound Concentration on Polyurethane Foam Properties (Illustrative)

This compound Concentration (wt%)Cream Time (seconds)Gel Time (seconds)Tack-Free Time (seconds)Foam Density ( kg/m ³)Observed Foam Defects
0.01159015035Potential for slow cure, weak foam structure
0.05126010032Balanced properties
0.1010407030Risk of shrinkage, closed cells
0.208255028High risk of cracking and shrinkage

Note: This table provides illustrative data. Actual values will vary depending on the specific formulation and processing conditions.

Experimental Protocols

Protocol 1: Hand Mix Evaluation of this compound Activity

Objective: To assess the catalytic activity of this compound by observing the reactivity profile and physical properties of a small-scale, hand-mixed polyurethane foam.

Materials:

  • Polyol blend

  • Isocyanate (e.g., MDI or TDI)

  • This compound catalyst

  • Amine catalyst (if used in the formulation)

  • Silicone surfactant

  • Blowing agent (e.g., water)

  • Paper cups

  • Wooden stirrer

  • Digital scale

  • Stopwatch

  • Fume hood

Procedure:

  • Preparation:

    • Ensure all components are at the desired experimental temperature (e.g., 25°C).

    • Pre-weigh all components of the B-side (polyol, surfactant, catalysts, blowing agent) into a paper cup.

  • Mixing:

    • In a fume hood, add the pre-weighed isocyanate (A-side) to the B-side components.

    • Immediately start the stopwatch and mix vigorously with the wooden stirrer for a specified time (e.g., 10 seconds).

  • Observation and Data Collection:

    • Cream Time: Record the time from the start of mixing until the mixture starts to change color and rise.

    • Gel Time: Record the time when fine strings of polymer can be pulled from the rising foam with the stirrer.

    • Tack-Free Time: Record the time when the surface of the foam is no longer sticky to the touch.

    • Rise Height: Measure the final height of the foam.

  • Analysis:

    • Compare the obtained reactivity profile with a standard or a previous batch to identify any deviations.

    • After 24 hours, cut the foam and visually inspect the cell structure, looking for defects like cracks, large voids, or shrinkage.

Visualizations

Troubleshooting_Foam_Defects start Foam Defect Observed cracking Cracking start->cracking shrinkage Shrinkage / Collapse start->shrinkage slow_cure Slow Cure / Tacky Surface start->slow_cure cause_cracking Imbalance in Gelling/Blowing Rate cracking->cause_cracking cause_shrinkage High Closed-Cell Content or Weak Gel shrinkage->cause_shrinkage cause_slow_cure Insufficient Gelling Catalyst Activity slow_cure->cause_slow_cure issue_too_much_tin Excessive This compound cause_cracking->issue_too_much_tin Gelling too fast issue_too_little_tin Insufficient This compound cause_cracking->issue_too_little_tin Gelling too slow cause_shrinkage->issue_too_much_tin Fast gelling cause_shrinkage->issue_too_little_tin Slow gelling cause_slow_cure->issue_too_little_tin issue_hydrolysis Catalyst Hydrolysis (Deactivation) cause_slow_cure->issue_hydrolysis solution_reduce_tin Reduce Dibutyltin Maleate Concentration issue_too_much_tin->solution_reduce_tin solution_rebalance Re-evaluate Amine/ Tin Catalyst Ratio issue_too_much_tin->solution_rebalance solution_increase_tin Increase Dibutyltin Maleate Concentration issue_too_little_tin->solution_increase_tin issue_too_little_tin->solution_increase_tin issue_too_little_tin->solution_increase_tin solution_check_catalyst Verify Catalyst Quality and Storage Conditions issue_hydrolysis->solution_check_catalyst

Caption: Troubleshooting decision tree for foam defects related to this compound.

Catalyst_Balance_Workflow formulation Define Polyurethane Foam Formulation amine_catalyst Amine Catalyst (Blowing Reaction) formulation->amine_catalyst tin_catalyst This compound (Gelling Reaction) formulation->tin_catalyst balance Balance Gelling vs. Blowing Rates amine_catalyst->balance tin_catalyst->balance good_foam Stable Foam with Good Cell Structure balance->good_foam Optimal Ratio collapse Foam Collapse (Gelling too slow) balance->collapse Too Little Tin shrinkage Shrinkage / Cracking (Gelling too fast) balance->shrinkage Too Much Tin

References

Technical Support Center: Esterification with Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of esterification reactions catalyzed by Dibutyltin Maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is the catalytic mechanism of Dibutyltin maleate in esterification?

A1: this compound functions as a Lewis acid catalyst. The tin center coordinates with the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This increased positive character makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol, facilitating the formation of the ester.[1]

Q2: What are the typical reaction conditions for an esterification reaction using this compound?

A2: While optimal conditions are substrate-dependent, a general starting point for esterification using organotin catalysts involves heating the carboxylic acid and alcohol (often with the alcohol in excess) with a catalytic amount of this compound (e.g., 0.01-1.0 wt.%) at temperatures typically ranging from 180°C to 220°C.[1][2] Continuous removal of water as it is formed is crucial for driving the reaction to completion.

Q3: How does the molar ratio of alcohol to carboxylic acid affect the esterification yield?

A3: Using a molar excess of the alcohol can shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield.[3] The optimal ratio is dependent on the specific reactants and reaction conditions.

Q4: Why is the removal of water important during the esterification process?

A4: Esterification is a reversible reaction that produces water as a byproduct. The presence of water can lead to the hydrolysis of the ester, shifting the equilibrium back towards the reactants and reducing the overall yield.[3][4] Water can also potentially deactivate the catalyst.[5][6]

Q5: What are the key safety precautions to consider when handling this compound?

A5: this compound is a toxic compound and should be handled with care.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Suggested Solution
Insufficient Water Removal The presence of water inhibits the forward reaction. Employ a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene) to continuously remove water as it is formed. Alternatively, use molecular sieves to adsorb the water.[3][4]
Suboptimal Reaction Temperature The reaction rate is temperature-dependent. For many esterifications with organotin catalysts, temperatures between 180°C and 220°C are effective.[2] If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to side reactions.
Inadequate Catalyst Concentration The catalyst concentration is a critical parameter. If the concentration is too low, the reaction rate will be slow. A typical starting concentration is 0.01-1.0 wt.% of the total reactants.[2] The optimal concentration should be determined experimentally.
Catalyst Deactivation The catalyst may be deactivated by impurities in the reactants or by the water produced during the reaction.[5][6] Ensure that the reactants are of high purity and that water is effectively removed.
Equilibrium Limitation Esterification is a reversible reaction. To drive the reaction towards the product, use a molar excess of one of the reactants, typically the less expensive one (often the alcohol).[3]
Slow Reaction Rate
Potential Cause Suggested Solution
Low Reaction Temperature Increase the reaction temperature within the optimal range for the specific esterification. Higher temperatures generally lead to faster reaction rates.[8]
Insufficient Catalyst Loading Increase the concentration of this compound. The reaction rate is often dependent on the catalyst concentration.
Poor Mixing Ensure efficient stirring of the reaction mixture to improve contact between the reactants and the catalyst.

Quantitative Data

The following table summarizes the effect of various parameters on the yield of maleate esters from different studies. While not all studies use this compound specifically, the general trends are informative for optimizing your reaction.

CatalystCarboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)Temperature (°C)Catalyst Loading (wt.%)Reaction Time (min)Conversion/Yield (%)Reference
Amberlyst-15Maleic Acidn-Butanol1:3705.56062.6 (Conversion)[9]
Acid ZeoliteMaleic AnhydrideEthanol-Reflux-30>99.5 (Conversion)[10][11]
Indion 730Maleic AcidEthanol1:880-300High (outperforms other resins)[10]
Ionic LiquidMaleic AnhydrideEthanol-120-6088.39 (Yield)[10][11]

Experimental Protocols

General Protocol for Esterification using this compound

This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst. The specific amounts and reaction conditions should be optimized for each specific application.

Materials:

  • Carboxylic acid

  • Alcohol (in molar excess)

  • This compound (0.01-1.0 wt.%)

  • Toluene (B28343) (or another suitable azeotropic solvent)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a stirrer

  • Thermometer or thermocouple

Procedure:

  • Reactor Setup: Assemble a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a heating mantle with a magnetic stirrer.

  • Charging Reactants: To the round-bottom flask, add the carboxylic acid, the alcohol (in the desired molar excess), and the appropriate amount of this compound. Add a volume of toluene sufficient to fill the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continuously remove the lower aqueous layer from the trap.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or by measuring the acid value of the reaction mixture at regular intervals.

  • Work-up: Once the reaction is complete (as determined by the monitoring method), cool the reaction mixture to room temperature.

  • Purification: The crude ester can be purified by distillation, crystallization, or chromatography, depending on the properties of the product.

Visualizations

Troubleshooting Workflow for Low Esterification Yield

Caption: Troubleshooting logic for addressing low esterification yield.

General Experimental Workflow for Esterification

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Reactor with Dean-Stark Charge 2. Charge Reactants and Catalyst Setup->Charge Heat 3. Heat to Reflux Charge->Heat Remove_Water 4. Continuously Remove Water Heat->Remove_Water Monitor 5. Monitor Reaction Progress (GC/HPLC) Remove_Water->Monitor Cool 6. Cool Reaction Mixture Monitor->Cool Purify 7. Purify Product (e.g., Distillation) Cool->Purify Analyze 8. Analyze Final Product Purify->Analyze

Caption: A typical experimental workflow for catalyzed esterification.

References

Technical Support Center: Hydrolytic Stability of Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolytic stability of dibutyltin (B87310) maleate (B1232345) in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is the general hydrolytic stability of dibutyltin maleate?

A1: this compound is generally considered stable under ordinary, anhydrous conditions of use and storage.[1] However, it is susceptible to hydrolysis, particularly in the presence of moisture, strong acids, and strong bases.[2] The hydrolysis process involves the cleavage of the tin-ester bond.

Q2: What are the primary degradation products of this compound hydrolysis?

A2: The hydrolysis of this compound is expected to yield dibutyltin oxide and maleic acid as the primary degradation products. Under certain conditions, further reactions or isomerization of maleic acid to fumaric acid may occur, especially with exposure to heat and acidic or basic catalysts.

Q3: How does pH affect the hydrolytic stability of this compound?

Q4: What is the influence of temperature on the stability of this compound?

A4: Elevated temperatures can accelerate the rate of hydrolysis, especially in the presence of water. For instance, the related compound dibutyltin dichloride shows decomposition in hot water.[3][4][5] Therefore, it is recommended to use the lowest effective temperature in reactions involving this compound when moisture is present.

Q5: In which types of solvents is this compound soluble and most stable?

A5: this compound is soluble in organic esters and benzene (B151609).[1] It is generally more stable in non-polar, aprotic solvents. Protic solvents, especially in the presence of water, can facilitate hydrolysis.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent Reaction Yields or Kinetics
  • Possible Cause: Uncontrolled hydrolysis of this compound, which acts as a catalyst or reactant.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon).

    • Control pH: If aqueous media are unavoidable, buffer the reaction mixture to a neutral pH. Avoid strongly acidic or basic conditions.

    • Temperature Management: Conduct reactions at the lowest feasible temperature to minimize thermal degradation.

    • Fresh Catalyst/Reagent: Use a fresh, unopened container of this compound or properly stored material to avoid using partially hydrolyzed reagent.

Issue 2: Formation of Unexpected Byproducts
  • Possible Cause: Side reactions resulting from the degradation products of this compound.

  • Troubleshooting Steps:

    • Product Characterization: Use analytical techniques such as NMR, IR, or Mass Spectrometry to identify the byproducts. The presence of dibutyltin oxide or maleic/fumaric acid can indicate hydrolysis.

    • Reaction Monitoring: Monitor the reaction progress using techniques like TLC, HPLC, or GC to detect the formation of byproducts in real-time.

    • Purification Strategy: If hydrolysis is unavoidable, develop a purification strategy to remove the degradation products. For example, an aqueous wash might remove maleic acid, while dibutyltin oxide may require filtration or specific chromatographic conditions.

Issue 3: Catalyst Deactivation
  • Possible Cause: Hydrolysis of this compound leading to the formation of less catalytically active species like dibutyltin oxide.

  • Troubleshooting Steps:

    • Incremental Addition: In reactions where this compound is a catalyst, consider adding it in portions throughout the reaction to maintain an active catalyst concentration.

    • Use of Scavengers: If trace amounts of water are difficult to remove, consider the use of water scavengers in the reaction mixture, provided they do not interfere with the desired reaction.

    • Alternative Catalysts: If hydrolytic instability remains a significant issue, explore alternative, more water-tolerant catalysts for your specific application.

Data Summary

Due to the limited availability of direct quantitative data for the hydrolytic stability of this compound across a wide range of conditions, the following table provides a qualitative summary based on available information and data from analogous compounds.

Condition Parameter Expected Stability of this compound Remarks
pH Acidic (e.g., pH < 4)LowRapid hydrolysis observed in acidic conditions.
Neutral (e.g., pH 6-8)Moderate to HighMost stable in the absence of moisture.
Basic (e.g., pH > 8)LowHydrolysis is catalyzed by bases.
Temperature Low (e.g., < 25°C)HighStability is favored at lower temperatures.
Elevated (e.g., > 50°C)Low to ModerateIncreased temperature accelerates hydrolysis, especially with water.
Solvent Aprotic, Non-polarHighSolvents like benzene and toluene (B28343) are suitable.
Protic (e.g., alcohols)ModerateRisk of solvolysis, especially with water contamination.
AqueousVery LowRapid hydrolysis is expected.

Experimental Protocols

Protocol 1: Monitoring Hydrolytic Degradation of this compound by HPLC

This protocol provides a general method for monitoring the disappearance of this compound and the appearance of its degradation products.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • For each experimental condition (e.g., different pH buffers, temperatures, solvent mixtures), add a known amount of the stock solution to the reaction medium.

    • At specified time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by neutralization or rapid cooling).

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium (B1175870) acetate) to maintain a constant pH.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound and its expected degradation products have absorbance.

    • Quantification: Use external standards of this compound and, if available, its degradation products to create calibration curves for quantification.

Protocol 2: Speciation Analysis of Organotin Compounds by GC-MS after Derivatization

This protocol is for the identification and quantification of different organotin species, including dibutyltin compounds that may form upon degradation.

  • Extraction: Extract the organotin compounds from the aqueous reaction medium into an organic solvent (e.g., hexane (B92381) with tropolone).

  • Derivatization: Convert the polar organotin species into volatile derivatives. A common method is ethylation using sodium tetraethylborate (NaBEt₄).

  • GC-MS Analysis:

    • Gas Chromatograph (GC): Use a capillary column suitable for the separation of organometallic compounds.

    • Mass Spectrometer (MS): Operate in electron ionization (EI) mode and scan for characteristic ions of the derivatized organotin compounds.

    • Identification: Identify the compounds based on their retention times and mass spectra compared to standards.

    • Quantification: Use an internal standard (e.g., a different organotin compound not present in the sample) for accurate quantification.

Visualizations

Hydrolysis_Pathway cluster_conditions Reaction Conditions DBTM This compound Products Hydrolysis Products DBTM->Products Hydrolysis H2O Water (H₂O) Hydrolysis Hydrolysis DBO Dibutyltin Oxide Products->DBO MA Maleic Acid Products->MA FA Fumaric Acid MA->FA Isomerization Acid Acid (H⁺) Base Base (OH⁻) Heat Heat (Δ) Isomerization Isomerization

Caption: Proposed hydrolysis pathway of this compound.

Troubleshooting_Workflow cluster_checks Condition Checks cluster_modifications Protocol Modifications Start Inconsistent Results or Byproducts Observed Check_Conditions Verify Reaction Conditions Start->Check_Conditions Analyze_Products Analyze Products/Byproducts Check_Conditions->Analyze_Products Conditions OK Modify_Protocol Modify Experimental Protocol Check_Conditions->Modify_Protocol Conditions not Ideal Anhydrous Anhydrous? Neutral_pH Neutral pH? Low_Temp Low Temp? Analyze_Products->Modify_Protocol Degradation Confirmed Success Consistent Results Analyze_Products->Success No Degradation Modify_Protocol->Check_Conditions Re-run Experiment Dry_Solvents Use Dry Solvents Inert_Atmosphere Use Inert Atmosphere Buffer_System Add Buffer Lower_Temp Lower Temperature

Caption: Troubleshooting workflow for experiments involving this compound.

References

Validation & Comparative

A Comparative Guide to Dibutyltin Maleate and Dibutyltin Dilaurate as Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the catalytic performance of Dibutyltin (B87310) maleate (B1232345) (DBTM) and Dibutyltin dilaurate (DBTDL). While both are organotin compounds utilized in various industrial applications, their efficacy as catalysts can differ significantly depending on the chemical reaction. This document synthesizes available experimental data to offer an objective comparison, complete with detailed methodologies for key experiments and visual representations of catalytic mechanisms.

Executive Summary

Dibutyltin dilaurate (DBTDL) is a highly versatile and widely documented catalyst with demonstrated high activity in polyurethane synthesis, Room Temperature Vulcanizing (RTV) silicone curing, and esterification/transesterification reactions. Its performance is characterized by fast reaction rates and high conversion yields.

Dibutyltin maleate (DBTM), conversely, is predominantly recognized for its role as a highly effective heat and UV stabilizer for polyvinyl chloride (PVC). While it does exhibit catalytic activity in condensation reactions, there is a comparative scarcity of quantitative data directly benchmarking its performance against DBTDL in key catalytic applications. Available information suggests that DBTM may be a less reactive catalyst than DBTDL in polyurethane formation. However, its superior heat resistance may offer advantages in specific high-temperature applications.

Comparative Performance Data

The following tables summarize the known characteristics and catalytic performance of this compound and Dibutyltin dilaurate. It is important to note that direct quantitative comparisons under identical conditions are limited in the available literature.

Table 1: General Properties and Primary Applications

PropertyThis compound (DBTM)Dibutyltin Dilaurate (DBTDL)
Primary Application PVC heat and light stabilizer[1]Catalyst for polyurethanes, RTV silicones, and esterification[2]
Secondary Application Condensation catalyst[3]PVC heat stabilizer[4]
Physical Form Typically a white solid or powder[1]Colorless to yellowish oily liquid[4][5]
Heat Resistance Higher than DBTDL[4]Lower than DBTM[4]
Solubility Soluble in organic solvents[3]Soluble in many organic solvents and polyols[2]

Table 2: Catalytic Performance in Polyurethane Synthesis

ParameterThis compound (DBTM)Dibutyltin Dilaurate (DBTDL)
Catalytic Activity Moderate (inferred)High[2][6][7][8][9][10]
Reaction Rate Slower than DBTDL (inferred)Fast[6][7][11]
Selectivity (NCO/OH vs. NCO/H₂O) Not extensively documentedFavors NCO/OH reaction over NCO/H₂O reaction[10]
Gel Time Longer than DBTDL (expected)Short[12]
Tack-Free Time Longer than DBTDL (expected)Short[12]

Table 3: Performance in Other Key Applications

ApplicationThis compound (DBTM)Dibutyltin Dilaurate (DBTDL)
RTV Silicone Curing Documented as a catalyst, but quantitative data is scarce.Widely used catalyst for condensation curing[2][11][13][14][15]
Esterification/Transesterification Functions as a condensation catalyst[3].Effective catalyst for esterification and transesterification[2][3][4]
PVC Stabilization Excellent photostability[1]. May also act as a dienophile to interrupt polyene sequences[1].Good heat stabilizer, superior to maleates in replacing labile chlorine atoms[1]. Excellent lubricity and transparency[4].

Experimental Protocols

Polyurethane Synthesis Catalyzed by Dibutyltin Dilaurate

This protocol is adapted from a study on the catalytic activity of DBTDL in the formation of polyurethane from neopentyl glycol (NPG) and toluene (B28343) diisocyanate (TDI)[6][11].

Materials:

  • Neopentyl glycol (NPG)

  • Toluene diisocyanate (TDI)

  • Dibutyltin dilaurate (DBTDL)

  • Dry Tetrahydrofuran (THF)

  • Dibutylamine (B89481) (for titration)

  • Standardized hydrochloric acid (HCl) solution

Procedure:

  • In a three-neck round-bottom flask equipped with a nitrogen inlet and magnetic stirrer, dissolve a known molar amount of NPG in dry THF.

  • Prepare a stock solution of DBTDL in dry THF at the desired concentration (e.g., 0.1 mol/L)[6].

  • Add the desired molar ratio of TDI to the NPG solution while stirring under a nitrogen atmosphere.

  • To initiate the catalyzed reaction, add a specific volume of the DBTDL stock solution to the reaction mixture. For comparison, a parallel uncatalyzed reaction should be run without the addition of DBTDL.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Determine the percentage of unreacted TDI in the aliquot using the dibutylamine back-titration method. This involves reacting the isocyanate with an excess of standard dibutylamine solution and then titrating the unreacted amine with a standard HCl solution[6][11].

  • Plot the percentage of reacted TDI versus time to determine the reaction kinetics.

General Protocol for Organotin-Catalyzed Esterification

This generalized protocol is based on the principles of Lewis acid-catalyzed esterification[3][16].

Materials:

  • Carboxylic acid (e.g., a fatty acid)

  • Alcohol

  • Organotin catalyst (this compound or Dibutyltin dilaurate)

  • Inert solvent (e.g., toluene or xylene)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • Charge a round-bottom flask with the carboxylic acid, alcohol (in a desired molar ratio, e.g., 1:1 or with an excess of one reactant), and the organotin catalyst (typically 0.01-1.0 mol% relative to the carboxylic acid).

  • Add an inert solvent to the flask. If using a Dean-Stark apparatus to remove water, the solvent should form an azeotrope with water.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) with constant stirring under a nitrogen atmosphere.

  • Monitor the progress of the reaction by withdrawing aliquots at regular intervals and analyzing them using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or titration of the remaining carboxylic acid.

  • Upon completion, the reaction mixture is cooled, and the product is purified, for example, by distillation or extraction.

Signaling Pathways and Experimental Workflows

Catalytic Mechanism of Urethane Formation

Organotin catalysts like DBTDL are believed to function as Lewis acids in polyurethane formation. The tin center coordinates with the reactants, activating them and lowering the activation energy of the reaction. The generally accepted mechanism involves the activation of the isocyanate group[17].

G cluster_reactants Reactants cluster_mechanism Catalytic Cycle cluster_products Products Polyol Polyol (R-OH) Intermediate Ternary Complex Formation Polyol->Intermediate Isocyanate Isocyanate (R'-NCO) Activation Lewis Acid Activation: Catalyst coordinates with a reactant Isocyanate->Activation Coordination with Isocyanate Carbonyl Catalyst DBTDL/DBTM (Bu₂SnX₂) Catalyst->Activation Activation->Intermediate Complexation with Polyol Urethane_Formation Nucleophilic Attack: Urethane Linkage Forms Intermediate->Urethane_Formation Intramolecular Rearrangement Polyurethane Polyurethane Urethane_Formation->Polyurethane Regen_Catalyst Regenerated Catalyst Urethane_Formation->Regen_Catalyst Regen_Catalyst->Catalyst Re-enters Cycle

Caption: Lewis acid catalytic cycle for polyurethane formation.

Experimental Workflow for Catalyst Performance Evaluation

The following diagram illustrates a typical workflow for comparing the performance of different catalysts in a given chemical reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactants Prepare Reactants (e.g., Polyol, Isocyanate) Reaction_A Run Reaction with Catalyst A Reactants->Reaction_A Reaction_B Run Reaction with Catalyst B Reactants->Reaction_B Control Run Uncatalyzed Control Reaction Reactants->Control Catalyst_A Prepare Catalyst A Solution (e.g., DBTM in THF) Catalyst_A->Reaction_A Catalyst_B Prepare Catalyst B Solution (e.g., DBTDL in THF) Catalyst_B->Reaction_B Sampling Take Aliquots at Timed Intervals Reaction_A->Sampling Properties Characterize Final Product (e.g., Mechanical Properties, Cure Time) Reaction_A->Properties Reaction_B->Sampling Reaction_B->Properties Control->Sampling Control->Properties Kinetics Determine Reaction Kinetics (e.g., Titration, Spectroscopy) Sampling->Kinetics Data_Comparison Compare Reaction Rates, Conversion, and Product Properties Kinetics->Data_Comparison Properties->Data_Comparison

Caption: Workflow for comparative catalyst performance evaluation.

Discussion

The available data strongly supports the widespread use of Dibutyltin dilaurate (DBTDL) as a highly efficient and versatile catalyst across a range of important industrial reactions. Its high catalytic activity leads to faster production cycles and is well-documented in scientific literature, providing a reliable basis for its application.

This compound (DBTM) , on the other hand, presents a more nuanced profile. Its primary role as a PVC stabilizer, particularly for providing photostability, is well-established[1]. Its function as a condensation catalyst is also acknowledged, but it is likely less active than DBTDL in many contexts. The higher heat resistance of DBTM could be advantageous in polymerization or curing processes that require elevated temperatures where DBTDL might begin to decompose. The maleate group in DBTM, with its carbon-carbon double bond, may also offer different reactivity and coordination possibilities compared to the saturated laurate chains of DBTDL, potentially influencing selectivity in certain reactions.

For researchers and drug development professionals, the choice between these two catalysts will depend on the specific requirements of the synthesis. For applications where rapid reaction rates and high throughput are critical, DBTDL is the more established and likely superior choice. However, in applications where thermal stability of the catalyst is a primary concern, or where the specific coordinating properties of the maleate ligand might offer an advantage, DBTM could be a viable, albeit likely less reactive, alternative. Further direct comparative studies are needed to fully elucidate the catalytic potential of this compound relative to Dibutyltin dilaurate.

References

A Comparative Analysis of Organotin Catalysts in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Organotin compounds have long been the industry standard for catalyzing polyurethane (PU) formation due to their high efficiency and versatility.[1] However, increasing regulatory scrutiny and environmental concerns have spurred the development of alternative catalyst systems.[2][3] This guide provides an objective comparison of common organotin catalysts and their alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate catalyst for their specific application, particularly in sensitive fields like drug development and medical devices.

Catalyst Performance: A Comparative Overview

Organotin catalysts, such as Dibutyltin Dilaurate (DBTDL), are highly effective Lewis acids that accelerate the reaction between isocyanates and polyols to form the urethane (B1682113) linkage.[1][4] They are known for promoting rapid curing times and developing excellent mechanical properties in the final polymer. Alternatives, including compounds based on bismuth, zinc, and zirconium, are gaining traction as less toxic options, though their performance characteristics can differ significantly.[2][3]

The choice of catalyst directly impacts several key processing and performance parameters, including reaction speed, pot life, and the final physical properties of the polyurethane.

Table 1: Comparative Performance of Polyurethane Catalysts

Catalyst TypeCatalyst ExampleRelative Activity (Gel Time)Pot LifeSelectivity (Isocyanate-Polyol vs. Isocyanate-Water)Key AdvantagesKey Disadvantages
Organotin Dibutyltin Dilaurate (DBTDL)Very HighModerateHigh selectivity for the gel reaction[5]Highly efficient, robust, good mechanical properties, excellent hydrolytic/thermal stability[6]Toxicity concerns, regulatory restrictions[2][7]
Organotin Stannous Octoate (T-9)Extremely HighShortPrimarily promotes the gel reactionVery fast cure speedCan be hydrolytically unstable, less balanced than DBTDL[6]
Bismuth-based Bismuth NeodecanoateHighModerate to LongGood selectivity for the gel reactionLow toxicity, environmentally friendlyCan be more expensive, may require formulation adjustments, lower hydrolytic stability than DBTDL[8][6]
Zinc-based Zinc Neodecanoate/OctoateModerateLongBalancedLow toxicity, good through-cureGenerally lower activity than tin or bismuth catalysts[7]
Zirconium-based Zirconium DiketonateModerate to HighLongVery high selectivity for the gel reaction, minimizing CO2 gassing[4]Low toxicity, less foaming, longer pot life, higher gloss[4]May require higher catalyst loading
Amine Triethylenediamine (TEDA)Moderate (synergistic with metal catalysts)VariesPromotes both gel and blow (water) reactions[5][9]Effective co-catalyst, promotes foaming when desiredCan cause volatility/fogging issues, less selective[6]

Experimental Protocols

To ensure a standardized comparison of catalyst performance, a consistent experimental protocol is essential. The following methodology outlines a general procedure for evaluating catalysts in a two-component polyurethane system.

Objective: To determine the effect of different catalysts on the gel time, cure profile, and final mechanical properties of a polyurethane elastomer.

Materials:

  • Polyol (e.g., Polypropylene glycol, PPG)

  • Isocyanate (e.g., Toluene diisocyanate, TDI, or Isophorone diisocyanate, IPDI)

  • Catalyst (e.g., DBTDL, Bismuth Neodecanoate) at a specified concentration (e.g., 0.05 - 0.5 wt%)

  • Solvent (e.g., Xylene or solvent-free system)[10]

  • Dibutylamine solution for NCO titration

Procedure:

  • Preparation: The polyol is pre-heated to a specified temperature (e.g., 60°C) and degassed under vacuum to remove moisture.

  • Mixing: The catalyst is added to the pre-conditioned polyol and mixed thoroughly.

  • Reaction Initiation: The isocyanate is added to the polyol/catalyst mixture. This point is considered time zero (t=0). The mixture is stirred vigorously for a short, defined period (e.g., 30-60 seconds).

  • Gel Time Measurement: The viscosity of the reacting mixture is monitored over time using a rheometer. Gel time is defined as the point where the storage modulus (G') exceeds the loss modulus (G''), known as the crossover point.

  • Curing: The mixture is poured into a mold and cured at a specified temperature (e.g., 80-90°C) for a defined period (e.g., 2 hours), followed by a post-cure at ambient temperature for 7 days.[11]

  • NCO Depletion (Optional): To precisely measure reaction kinetics, aliquots of the reacting mixture can be taken at various time intervals and quenched with a solution of dibutylamine. The residual unreacted isocyanate is then determined by back-titration with hydrochloric acid.[12]

Characterization:

  • Mechanical Properties: After full curing, samples are die-cut into standard shapes (e.g., dog-bone) for tensile testing (ASTM D412) to determine tensile strength, elongation at break, and modulus. Hardness is measured using a durometer (ASTM D2240).[2][6]

  • Thermal Stability: Thermogravimetric Analysis (TGA) can be performed to assess the degradation temperature of the final polymer.

  • Hydrolytic Stability: Cured samples are subjected to accelerated aging in a humidity chamber (e.g., 85°C/85% relative humidity) for a set duration (e.g., 1000 hours).[6] The retention of mechanical properties is then measured.

Visualizing Catalytic Mechanisms and Workflows

Catalytic Pathway of Organotin Catalysts

Organotin compounds function as Lewis acid catalysts. The electrophilic tin atom coordinates with the electronegative oxygen of the isocyanate group, polarizing the N=C bond and making the carbon atom more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[1][4]

Organotin_Catalysis cluster_activation 1. Activation cluster_reaction 2. Nucleophilic Attack catalyst Organotin Catalyst (R₂SnX₂) complex Activated Complex catalyst->complex Coordination isocyanate Isocyanate (R'-NCO) isocyanate->complex polyol Polyol (R''-OH) polyol->complex Attack on activated NCO complex:e->catalyst:w Regeneration urethane Urethane (-NH-COO-) complex->urethane 3. Urethane Formation & Catalyst Regeneration

Caption: Lewis acid catalytic cycle for urethane formation using an organotin catalyst.

Experimental Workflow for Catalyst Comparison

A structured workflow is critical for the unbiased evaluation of different catalysts. The process involves formulation, reaction monitoring, curing, and final property testing.

Experimental_Workflow start Define Formulations (Polyol, Isocyanate, Catalyst Type/Conc.) prep Prepare & Condition Reactants start->prep mix Mix & Start Reaction (t=0) prep->mix monitor Monitor Reaction Kinetics (Rheology, Titration) mix->monitor cure Cure Sample (Mold & Oven) mix->cure Parallel Process analyze Analyze & Compare Data monitor->analyze test Characterize Properties (Mechanical, Thermal) cure->test test->analyze end Select Optimal Catalyst analyze->end

Caption: Standardized workflow for the comparative evaluation of polyurethane catalysts.

Conclusion

Organotin catalysts like DBTDL remain highly effective for polyurethane synthesis, offering a benchmark in terms of reaction speed and the mechanical performance of the resulting polymer. However, their associated toxicity and regulatory pressures necessitate a move towards safer alternatives.[7] Bismuth, zinc, and zirconium-based catalysts have emerged as viable, lower-toxicity substitutes, each with a unique performance profile.[2][3] Zirconium catalysts, for instance, offer excellent selectivity and longer pot life, which is advantageous in coating applications[4], while bismuth catalysts provide a good balance of activity and are considered environmentally benign. The optimal catalyst choice is application-dependent, requiring careful consideration of processing parameters (gel time, pot life) and final product requirements (mechanical strength, stability, biocompatibility). The experimental framework provided herein serves as a foundation for conducting rigorous comparative studies to identify the most suitable catalyst for a given high-performance application.

References

A Comparative Guide to PVC Stabilization: Alternatives to Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of PVC Heat Stabilizer Performance

The selection of an appropriate heat stabilizer is critical in the formulation of polyvinyl chloride (PVC) for a multitude of applications, ensuring its durability and performance during processing and end-use. Dibutyltin (B87310) maleate, an organotin carboxylate, has long been a staple in the industry. However, regulatory pressures and a growing demand for more environmentally benign and safer alternatives have spurred the development and adoption of other stabilizer systems. This guide provides a comprehensive comparison of the primary alternatives to dibutyltin maleate: Calcium-Zinc (Ca/Zn) stabilizers and Organic-Based Stabilizers (OBS).

Performance Comparison of PVC Heat Stabilizers

The following tables summarize the performance characteristics of this compound, Calcium-Zinc Stabilizers, and Organic-Based Stabilizers based on experimental data from various sources.

Table 1: Thermal Stability Performance
Stabilizer SystemTest MethodKey Performance MetricResultSource
This compound Not specified in direct comparisonGeneral AssessmentGood thermal stability, though generally less efficient than organotin mercaptides.[1]N/A
Calcium-Zinc (Ca/Zn) Stabilizer Thermogravimetric Analysis (TGA)5% Weight Loss Temperature293 °C[2]
Organic-Based Stabilizer (OBS) Thermogravimetric Analysis (TGA)5% Weight Loss Temperature297 °C[2]

Note: Higher 5% weight loss temperature indicates better thermal stability.

Table 2: Color Stability Performance
Stabilizer SystemTest MethodKey Performance MetricResultSource
This compound Not specified in direct comparisonGeneral AssessmentGood initial color and light stability.[1]N/A
Calcium-Zinc (Ca/Zn) Stabilizer Static Thermal Stability at 180°CTime to Maintain Initial ColorBetter initial color retention than lead stabilizers.[2]N/A
Organic-Based Stabilizer (OBS) Static Thermal Stability at 180°CTime to Maintain Initial ColorMaintained initial color longer than Ca/Zn and lead stabilizers (no color change up to 50 min).[2]N/A
Table 3: Mechanical Properties Performance
Stabilizer SystemTest MethodKey Performance MetricResultSource
This compound Not specified in direct comparisonGeneral AssessmentContributes to good mechanical properties.N/A
Calcium-Zinc (Ca/Zn) Stabilizer Notched Izod Impact TestImpact StrengthLower impact strength compared to the OBS formulation in the cited study.[2]N/A
Organic-Based Stabilizer (OBS) Notched Izod Impact TestImpact StrengthHigher impact strength compared to the Ca/Zn and lead formulations in the cited study.[2]N/A

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Thermal Stability Testing: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a PVC compound by measuring its weight loss as a function of temperature.

Protocol:

  • A small, precisely weighed sample (typically 5-10 mg) of the PVC compound is placed in a TGA instrument crucible.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).

  • The weight of the sample is continuously monitored as the temperature increases.

  • The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is recorded as an indicator of the onset of thermal degradation.

Color Stability Testing: Static Oven Aging

Objective: To visually assess the ability of a stabilizer to prevent discoloration of PVC when exposed to heat over time.

Protocol:

  • PVC samples stabilized with different systems are prepared, typically as small, flat sheets of uniform thickness.

  • The initial color of the samples is recorded, often using a spectrophotometer to measure the Yellowness Index (YI) according to ASTM E313.

  • The samples are placed in a preheated, circulating air oven at a specified temperature (e.g., 180°C).

  • Samples are withdrawn at regular intervals (e.g., every 10 or 15 minutes).

  • The color of the withdrawn samples is visually compared to a standard color chart or measured using a spectrophotometer to quantify the change in Yellowness Index.

  • The time taken for a significant color change (e.g., yellowing or browning) to occur is recorded as a measure of static thermal stability.

Mechanical Properties Testing: Notched Izod Impact Strength (ASTM D256)

Objective: To determine the impact resistance of a rigid PVC material.

Protocol:

  • Standard notched specimens are prepared from the PVC compound according to the dimensions specified in ASTM D256.

  • The specimen is clamped in the Izod impact testing machine with the notch facing the direction of the impacting pendulum.

  • The pendulum is released, striking and breaking the specimen.

  • The energy absorbed by the specimen during the break is measured by the machine.

  • The impact strength is calculated by dividing the absorbed energy by the thickness of the specimen.

Signaling Pathways and Logical Relationships

The choice of a PVC stabilizer involves a complex interplay of performance requirements, regulatory considerations, and cost. The following diagrams illustrate these relationships and the workflow for evaluating stabilizer performance.

G cluster_stabilizers PVC Stabilizer Alternatives cluster_performance Performance Characteristics cluster_factors Decision Factors DBTM This compound Thermal Thermal Stability DBTM->Thermal Good Color Color Stability DBTM->Color Good Weather Weatherability DBTM->Weather Good Cost Cost DBTM->Cost High Toxicity Toxicity/Regulatory DBTM->Toxicity Concerns CaZn Calcium-Zinc Stabilizers CaZn->Thermal Moderate CaZn->Color Good Initial Mechanical Mechanical Properties CaZn->Mechanical Variable CaZn->Cost Moderate CaZn->Toxicity Low OBS Organic-Based Stabilizers OBS->Thermal Good-Excellent OBS->Color Excellent Initial OBS->Mechanical Good OBS->Cost Variable OBS->Toxicity Low Application End-Use Application Application->DBTM Application->CaZn Application->OBS

Logical relationships of PVC stabilizer alternatives.

G cluster_workflow Experimental Workflow for PVC Stabilizer Evaluation cluster_testing Performance Testing Formulation Prepare PVC Formulations (with different stabilizers) Processing Melt Processing (e.g., Two-Roll Mill, Extruder) Formulation->Processing SamplePrep Prepare Test Specimens Processing->SamplePrep ThermalTest Thermal Stability (TGA, Congo Red) SamplePrep->ThermalTest ColorTest Color Stability (Oven Aging, Yellowness Index) SamplePrep->ColorTest MechTest Mechanical Properties (Tensile, Impact Strength) SamplePrep->MechTest Analysis Data Analysis and Comparison ThermalTest->Analysis ColorTest->Analysis MechTest->Analysis Conclusion Conclusion on Stabilizer Performance Analysis->Conclusion

Experimental workflow for PVC stabilizer evaluation.

Conclusion

The selection of a heat stabilizer for PVC is a multi-faceted decision that requires a thorough evaluation of performance data against the specific requirements of the end-use application and regulatory landscape.

  • This compound and other organotin stabilizers generally offer excellent performance, particularly in terms of heat stability and clarity. However, their higher cost and potential environmental and health concerns are significant drawbacks.

  • Calcium-Zinc stabilizers have emerged as a viable, non-toxic alternative, offering good initial color and adequate thermal stability for many applications.[3][4] Their performance can be enhanced with the use of co-stabilizers.

  • Organic-Based Stabilizers represent a promising frontier in PVC stabilization, demonstrating excellent thermal and color stability, often outperforming traditional systems in specific studies.[2] As a newer class of stabilizers, their cost and performance can vary depending on the specific chemistry.

For researchers and professionals in drug development and other high-purity applications, the move away from heavy-metal-based stabilizers is a critical consideration. Both Calcium-Zinc and Organic-Based Stabilizers offer compelling, lower-toxicity alternatives to traditional organotin compounds like this compound. The optimal choice will ultimately depend on a careful balance of performance, cost, and safety for the intended application. Further direct comparative studies are warranted to provide a more definitive ranking of these stabilizer systems.

References

A Comparative Performance Analysis: Dibutyltin Maleate Versus Non-Tin Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that profoundly influences reaction kinetics, product properties, and overall process efficiency. This guide provides an objective comparison of the performance of Dibutyltin maleate (B1232345), a widely used organotin catalyst, against emerging non-tin alternatives based on bismuth, zinc, and zirconium. The following analysis is supported by experimental data from various studies to facilitate informed catalyst selection.

Organotin compounds, including Dibutyltin maleate, have long been the catalysts of choice in various industrial applications such as the production of polyurethanes, polyesters, and room-temperature-vulcanizing (RTV) silicones due to their high catalytic activity. However, mounting environmental and toxicological concerns have spurred the development of non-tin catalysts. This guide delves into a comparative performance evaluation of this compound and its non-tin counterparts, focusing on catalytic efficiency, selectivity, and hydrolytic stability.

Performance Comparison in Polyurethane Synthesis

The synthesis of polyurethanes involves the reaction between an isocyanate and a polyol, a process significantly accelerated by catalysts. The performance of this compound is often compared to non-tin catalysts in terms of reaction kinetics, specifically the gel time and tack-free time.

Catalyst TypeCatalyst ExampleGel Time (seconds)Tack-Free Time (seconds)Relative Reactivity
Organotin This compound (DBTM) / Dibutyltin dilaurate (DBTDL)FastFastHigh
Bismuth-based Bismuth NeodecanoateModerate to FastModerate to FastHigh, can be 2-3 times more reactive than tin catalysts in some foam formulations[1]
Zinc-based Zinc OctoateSlow to ModerateSlow to ModerateModerate, often exhibits a delayed action[2]
Zirconium-based Zirconium AcetylacetonateModerateModerateModerate to High, known for good thermal stability[3]

Note: Direct comparative data for this compound under identical conditions is limited. Data for the closely related Dibutyltin dilaurate (DBTDL) is often used as a benchmark for organotin catalysts.

Bismuth-based catalysts, such as Bismuth Neodecanoate, have emerged as highly effective alternatives, in some cases demonstrating higher reactivity than traditional tin catalysts.[1] Zinc-based catalysts like Zinc Octoate tend to provide a more delayed cure profile, which can be advantageous in applications requiring a longer pot life. Zirconium-based catalysts are noted for their good thermal stability and can be a viable alternative in high-temperature applications.[3]

Performance in Polyesterification

This compound is also utilized as a catalyst in polyesterification reactions. The primary measure of performance in this application is the reaction rate, often determined by monitoring the reduction in acid value over time.

Catalyst TypeCatalyst ExampleReaction Time (hours)Conversion (%)
Organotin This compound (DBTM)ShorterHigh
Zinc-based Zinc AcetateLongerHigh
Zirconium-based Zirconium AlkoxidesModerateHigh
Titanium-based Titanium AlkoxidesShorterHigh

Performance in Silicone Condensation Curing

In RTV silicone formulations, catalysts accelerate the condensation reaction of silanol-terminated polymers. The curing performance is evaluated by measuring the tack-free time and the final mechanical properties of the cured silicone.

Catalyst TypeCatalyst ExampleTack-Free TimeCured Hardness (Shore A)
Organotin This compound (DBTM)FastAs per formulation
Bismuth-based Bismuth CarboxylatesModerate to FastAs per formulation
Zinc-based Zinc OctoateModerateAs per formulation
Zirconium-based Zirconium ChelatesModerateAs per formulation

Organotin catalysts are well-established for their rapid curing of RTV silicones.[5] Non-tin alternatives are being developed, with bismuth, zinc, and zirconium compounds showing promise as viable replacements.[6] The choice of catalyst can influence not only the cure speed but also the final properties of the silicone elastomer.

Experimental Protocols

Determination of Gel Time in Polyurethane Foam Formation

This protocol is adapted from standard industry practices for evaluating catalyst performance in polyurethane foam.[7]

Materials and Equipment:

  • Polyol blend

  • Isocyanate

  • Catalyst (this compound or non-tin alternative)

  • High-speed mixer (e.g., 2000 rpm)

  • Cup for mixing

  • Stopwatch

  • Gel time measurement apparatus (e.g., a device that measures the resistance of a stirrer moving through the reacting mixture)

Procedure:

  • In the mixing cup, accurately weigh the polyol blend.

  • Add the predetermined amount of the catalyst to the polyol and mix thoroughly for 15 seconds.

  • Add the isocyanate to the mixture and immediately start the stopwatch.

  • Mix vigorously for a specified time (e.g., 5-10 seconds).

  • Immediately pour the reacting mixture into the gel time apparatus.

  • The gel time is recorded as the time when the mixture becomes sufficiently viscous to stop the stirrer or when a string of polymer can be pulled from the surface.

Monitoring Isocyanate Conversion by FT-IR Spectroscopy

This protocol allows for the real-time monitoring of the polyurethane reaction by tracking the disappearance of the isocyanate peak.

Materials and Equipment:

  • Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Polyol blend

  • Isocyanate

  • Catalyst

  • Mixing apparatus

Procedure:

  • Premix the polyol blend and the catalyst.

  • Place a small amount of the polyol/catalyst mixture onto the ATR crystal.

  • Record a background spectrum.

  • Add the isocyanate to the remaining polyol/catalyst mixture and mix rapidly.

  • Immediately place a drop of the reacting mixture onto the ATR crystal.

  • Collect FT-IR spectra at regular intervals (e.g., every 15 seconds).

  • Monitor the decrease in the absorbance of the isocyanate peak (around 2270 cm⁻¹). The conversion can be calculated by normalizing the isocyanate peak area to an internal standard peak that does not change during the reaction.[8]

Catalytic Mechanisms and Logical Flow

The catalytic mechanisms for both tin and non-tin catalysts in polyurethane formation generally follow a Lewis acid pathway. The metal center coordinates with the reactants, facilitating the nucleophilic attack of the polyol on the isocyanate.

Catalytic_Cycle cluster_tin This compound Catalysis cluster_nontin Non-Tin Catalyst (e.g., Bismuth) Catalysis Sn_cat This compound Sn_polyol Tin-Alkoxide Intermediate Sn_cat->Sn_polyol + Polyol Sn_complex Ternary Complex (Tin-Alkoxide-Isocyanate) Sn_polyol->Sn_complex + Isocyanate Urethane_Sn Urethane (B1682113) + Regenerated Catalyst Sn_complex->Urethane_Sn Nucleophilic Attack Urethane_Sn->Sn_cat Release NonTin_cat Non-Tin Catalyst NonTin_complex Coordinated Complex (Catalyst-Polyol-Isocyanate) NonTin_cat->NonTin_complex + Polyol + Isocyanate Urethane_NonTin Urethane + Regenerated Catalyst NonTin_complex->Urethane_NonTin Nucleophilic Attack Urethane_NonTin->NonTin_cat Release

Caption: Generalized catalytic cycles for urethane formation.

The experimental workflow for comparing these catalysts typically involves a systematic variation of catalyst type and concentration while keeping all other formulation components and reaction conditions constant.

Experimental_Workflow Formulation Define Base Formulation (Polyol, Isocyanate, Additives) Catalyst_Selection Select Catalysts (DBTM, Bi, Zn, Zr) Formulation->Catalyst_Selection Concentration Define Catalyst Concentrations Catalyst_Selection->Concentration Mixing Prepare Samples (Mix Components) Concentration->Mixing Analysis Perform Analyses Mixing->Analysis Kinetics Reaction Kinetics (Gel Time, FT-IR) Analysis->Kinetics Properties Final Product Properties (Hardness, Mechanical Tests) Analysis->Properties Data Data Analysis & Comparison Kinetics->Data Properties->Data

Caption: Workflow for comparative catalyst evaluation.

Toxicity and Regulatory Considerations

A significant driver for the shift away from organotin catalysts is their toxicity profile. Dibutyltin compounds are known to be toxic and are subject to increasing regulatory restrictions.[9]

Catalyst TypeToxicity ProfileRegulatory Status
Organotin (this compound) High concern; toxic to aquatic organisms, potential for reproductive toxicity.[10]Increasingly restricted under regulations like REACH.[9]
Bismuth-based Generally considered to have low toxicity.[3]Favorable regulatory profile.
Zinc-based Generally considered to have low toxicity.[2]Favorable regulatory profile.
Zirconium-based Generally considered to have low toxicity.[11]Favorable regulatory profile.

The move towards non-tin catalysts is heavily influenced by the desire for safer and more environmentally benign chemical processes.

Conclusion

While this compound remains an effective catalyst in many applications, the performance of non-tin alternatives, particularly bismuth and zirconium-based catalysts, is highly competitive. Bismuth catalysts can offer faster reaction rates in some polyurethane systems, while zirconium catalysts provide excellent thermal stability. Zinc-based catalysts present a good option for applications requiring a delayed cure.

The primary advantage of non-tin catalysts lies in their significantly improved toxicity and regulatory profiles. For researchers and developers, the selection of a catalyst should not only be based on performance metrics but also on the increasing importance of sustainability and safety in chemical manufacturing. Further direct comparative studies under standardized conditions will be invaluable in fully elucidating the performance trade-offs between these catalyst systems.

References

A Comparative Guide to Dibutyltin Maleate and Other Metal-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial catalysis, the selection of an appropriate catalyst is paramount to achieving desired reaction efficiencies, product yields, and overall process economy. Dibutyltin (B87310) maleate (B1232345), an organotin compound, has traditionally found application as a catalyst in various chemical processes, most notably in the production of polyurethanes and as a heat stabilizer for polyvinyl chloride (PVC). However, growing environmental and toxicological concerns associated with organotin compounds have spurred research into viable alternatives. This guide provides an objective comparison of the catalytic efficacy of dibutyltin compounds with other metal-based catalysts, including those based on bismuth, zinc, and zirconium, supported by available experimental data and methodologies.

Comparative Catalytic Performance

The catalytic activity of metal-based compounds is significantly influenced by the nature of the metal center, its ligands, and the reaction conditions. While specific quantitative data for dibutyltin maleate is sparse in publicly available literature, extensive research on the closely related dibutyltin dilaurate (DBTDL) provides valuable insights into the performance of dibutyltin compounds. The following table summarizes the comparative performance of various metal-based catalysts in polyurethane synthesis, a common application for these catalysts.

Catalyst TypeMetal CenterKey Performance CharacteristicsRelative Activity (General Trend)Toxicological Profile
Organotin Tin (Sn)High catalytic activity for urethane (B1682113) formation, effective at low concentrations, good solubility in common formulations.[1] However, they can also catalyze side reactions and may not be selective.HighConcerns regarding toxicity and environmental impact have led to restrictions on their use.[1][2]
Organobismuth Bismuth (Bi)Considered a less toxic alternative to organotin catalysts.[1] They exhibit good catalytic activity, though generally lower than tin catalysts. They are noted for providing better color stability in the final product.Moderate to HighLower toxicity compared to organotin compounds, making them a more environmentally friendly option.
Organozinc Zinc (Zn)Generally less active than tin and bismuth catalysts, but offer good selectivity and improved stability.[3] They can be used to achieve a delayed gel reaction.Low to ModerateLower toxicity profile compared to organotin catalysts.
Organozirconium Zirconium (Zr)Zirconium chelates have been shown to be effective catalysts for the isocyanate-hydroxyl reaction and are selective, favoring this reaction over the isocyanate-water reaction. This makes them suitable for water-borne polyurethane systems.[2]ModerateGenerally considered to have a favorable toxicological profile.

Signaling Pathways and Catalytic Mechanisms

The catalytic mechanism for urethane formation by organotin compounds, such as this compound, is generally believed to proceed through a Lewis acid mechanism. The tin center coordinates with the reactants, activating them and facilitating the reaction.

G cluster_0 Catalytic Cycle of this compound Dibutyltin_Maleate This compound (Catalyst) Activated_Complex Activated Intermediate Complex Dibutyltin_Maleate->Activated_Complex Coordination Isocyanate Isocyanate (R-N=C=O) Isocyanate->Activated_Complex Polyol Polyol (R'-OH) Polyol->Activated_Complex Urethane Polyurethane (-R-NH-CO-O-R'-) Activated_Complex->Urethane Nucleophilic Attack & Rearrangement Urethane->Dibutyltin_Maleate Catalyst Regeneration G cluster_workflow Catalyst Evaluation Workflow prep 1. Reactant Preparation - Dry Polyol and Solvent - Prepare Catalyst Solutions reaction 2. Reaction Setup - Charge Reactor with Polyol & Solvent - Add Catalyst - Add Diisocyanate to start prep->reaction sampling 3. Timed Sampling - Withdraw aliquots at regular intervals reaction->sampling quenching 4. Reaction Quenching - Add sample to excess Dibutylamine solution sampling->quenching titration 5. Analysis - Back-titrate unreacted Dibutylamine with HCl quenching->titration data 6. Data Processing - Calculate %NCO conversion vs. Time titration->data

References

A Comparative Guide to Dibutyltin Maleate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Dibutyltin (B87310) maleate's performance against common alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to validate experimental results and consider alternative compounds.

Performance Comparison: Dibutyltin Maleate (B1232345) vs. Alternatives

Dibutyltin maleate is a versatile organotin compound utilized as a thermal stabilizer for polyvinyl chloride (PVC) and as a catalyst in the production of polyurethanes. However, due to environmental and toxicological concerns associated with organotin compounds, a number of alternatives have emerged. This section compares the performance of this compound with these alternatives in its primary applications.

As a PVC Thermal Stabilizer

Organotin compounds like this compound are highly effective in preventing the thermal degradation of PVC during processing.[1][2][3] Alternatives such as Calcium/Zinc (Ca/Zn) and Barium/Zinc (Ba/Zn) based stabilizers are gaining traction due to their more favorable environmental and toxicological profiles.

Quantitative Performance Data

Stabilizer TypeOnset Decomposition Temperature (°C) (from TGA)Congo Red Test (Time to HCl evolution, min)Key Characteristics
This compound (and other Organotins) ~295 °C[2]70 - 90Excellent thermal stability and transparency.[1]
Calcium/Zinc (Ca/Zn) Stabilizer ~293 °C[2]40 - 60Environmentally friendly, suitable for food contact applications, but generally lower thermal stability than organotins.[1][2]
Lead-based Stabilizer ~295 °C[2]60 - 80High efficiency and low cost, but significant toxicity concerns.

Note: The data presented are typical values from different studies and may vary depending on the specific formulation and experimental conditions.

As a Polyurethane Catalyst

In polyurethane synthesis, this compound and related organotin compounds like Dibutyltin dilaurate (DBTDL) are effective catalysts.[4] Concerns over their toxicity have led to the investigation of alternatives, primarily Bismuth and Zirconium-based catalysts.[5]

Quantitative Performance Data

CatalystRelative Gelling Time (vs. DBTDL)Key Characteristics
This compound/Dilaurate 1 (Reference)High catalytic activity, but toxicological concerns.[4]
Bismuth Neodecanoate Can be fasterHigh reactivity, may require higher dosage, sensitive to moisture.[6]
Zinc Neodecanoate Generally slowerDelayed gel reaction compared to tin and bismuth catalysts.[4]

Note: Performance can be highly dependent on the specific polyurethane formulation and reaction conditions.

Toxicity Profile

A significant driver for seeking alternatives to this compound is its toxicity. Organotin compounds are known to have various toxic effects.[7]

Acute Oral Toxicity (LD50)

CompoundLD50 (mg/kg, rat, oral)Toxicity Classification
Dibutyltin (IV) Bis-N-Benzyl Methyl Dithiocarbamate (a related compound)776.2 (male mice), 794.3 (female mice)[7]Slightly Toxic[7]
Bismuth NeodecanoateData not readily available in comparative studies. Bismuth compounds are generally considered less toxic than organotins.
Zinc NeodecanoateData not readily available in comparative studies. Zinc is an essential element, but high doses can be toxic.

Signaling Pathway and Biological Activity

Recent research has shown that dibutyltin compounds, including this compound, can act as partial agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor alpha (RXRα). This interaction can induce adipogenesis (fat cell differentiation) and modulate inflammatory responses.

PPARg_Signaling cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_downstream Downstream Effects DBTM This compound PPARg PPARγ DBTM->PPARg Partial Agonist Alternatives Alternatives (e.g., Rosiglitazone) Alternatives->PPARg Agonist RXRa RXRa PPARg->RXRa Heterodimerization RXR RXR a RXRα Adipogenesis Adipogenesis a->Adipogenesis Inflammation Inflammation (Modulation) a->Inflammation

Caption: PPARγ and RXRα signaling pathway activated by this compound.

Experimental Protocols

Determination of PVC Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal degradation of PVC compounds stabilized with this compound or its alternatives.

Methodology:

  • A small sample of the PVC compound (5-10 mg) is placed in a TGA crucible.

  • The sample is heated from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset decomposition temperature is determined as the temperature at which a significant weight loss begins.

Congo Red Test for PVC Thermal Stability

Objective: To measure the time until the evolution of hydrogen chloride (HCl) gas from a heated PVC sample.[1]

Methodology:

  • A specified amount of the PVC sample is placed in a test tube.

  • A strip of Congo Red indicator paper is placed at the top of the test tube.

  • The test tube is heated in a controlled temperature bath (e.g., 180°C).

  • The time taken for the Congo Red paper to change color (due to the presence of acidic HCl gas) is recorded as the thermal stability time.

Evaluation of Catalytic Activity in Polyurethane Formation

Objective: To compare the reaction kinetics of polyurethane formation using this compound or alternative catalysts.

Methodology:

  • The polyol and isocyanate components are mixed in a reaction vessel at a specific temperature.

  • The catalyst (this compound or an alternative) is added to the mixture at a defined concentration.

  • The progress of the reaction is monitored over time using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (monitoring the disappearance of the isocyanate peak at ~2270 cm⁻¹) or by measuring the viscosity or gel time of the mixture.

  • The reaction rate or gel time is used to compare the catalytic activity of the different compounds.

PPARγ/RXRα Transactivation Assay

Objective: To determine the ability of this compound and its alternatives to activate PPARγ and RXRα nuclear receptors.

Methodology:

  • Mammalian cells (e.g., HeLa or HEK293) are co-transfected with a plasmid expressing a fusion protein of the ligand-binding domain of PPARγ or RXRα with a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

  • The transfected cells are treated with various concentrations of this compound or the alternative compounds.

  • After an incubation period, the cells are lysed, and the luciferase activity is measured.

  • An increase in luciferase activity indicates activation of the respective nuclear receptor.

3T3-L1 Adipogenesis Assay

Objective: To assess the potential of this compound and its alternatives to induce the differentiation of pre-adipocytes into mature adipocytes.

Methodology:

  • 3T3-L1 pre-adipocyte cells are cultured to confluence.

  • Adipogenesis is induced by treating the cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of various concentrations of this compound or the alternative compounds.

  • After several days of differentiation, the cells are fixed and stained with Oil Red O, which specifically stains the lipid droplets in mature adipocytes.

  • The extent of adipogenesis is quantified by extracting the Oil Red O stain and measuring its absorbance or by microscopic imaging and analysis.

In Vitro Inflammation Assay in RAW 264.7 Macrophages

Objective: To evaluate the effect of this compound and its alternatives on the inflammatory response of macrophages.

Methodology:

  • RAW 264.7 macrophage cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS).

  • The stimulated cells are treated with various concentrations of this compound or the alternative compounds.

  • The production of inflammatory mediators, such as nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6), in the cell culture supernatant is measured using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

  • A reduction in the production of these inflammatory markers indicates an anti-inflammatory effect.

Experimental Workflow Diagrams

PVC_Thermal_Stability_Workflow A PVC Sample Preparation (with Stabilizer) B Heating in TGA or Oven A->B C Data Acquisition (Weight Loss or HCl Evolution) B->C D Analysis (Decomposition Temp or Stability Time) C->D

Caption: Workflow for PVC Thermal Stability Testing.

PU_Catalysis_Workflow A Mix Polyol, Isocyanate, and Catalyst B Monitor Reaction Progress (e.g., FTIR, Viscosity) A->B C Determine Reaction Rate or Gel Time B->C D Compare Catalytic Activity C->D

Caption: Workflow for Polyurethane Catalysis Evaluation.

Biological_Assay_Workflow cluster_assays Biological Assays cluster_endpoints Specific Endpoints A Cell Culture (e.g., HeLa, 3T3-L1, RAW 264.7) B Treatment with This compound/Alternatives A->B C Incubation B->C D Endpoint Measurement C->D E Luciferase Activity (PPARγ/RXRα Assay) D->E F Lipid Accumulation (Adipogenesis Assay) D->F G Inflammatory Markers (Inflammation Assay) D->G

Caption: General Workflow for In Vitro Biological Assays.

References

A Comparative Guide to Dibutyltin Maleate and Novel Polymerization Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For decades, organotin compounds, including dibutyltin (B87310) maleate (B1232345) (DBTM), have been the catalysts of choice for various polymerization reactions, particularly in the synthesis of polyesters and polyurethanes. Their high catalytic efficiency and versatility are well-established. However, growing concerns over their toxicity and environmental impact have spurred significant research into developing safer and more sustainable alternatives. This guide provides an objective comparison of the performance of Dibutyltin maleate against a new generation of polymerization catalysts, supported by available experimental data.

Performance Benchmark: A Comparative Overview

The selection of a catalyst is critical as it influences not only the reaction kinetics but also the properties of the final polymer. The following tables summarize the performance of this compound and its novel counterparts across key metrics.

Table 1: Comparison of Catalytic Activity

Catalyst ClassRepresentative Catalyst(s)Typical Reaction TimeMonomer ConversionNotes
Organotin This compound (DBTM), Dibutyltin oxide (DBTO)Hours>90%High efficiency at elevated temperatures (>200°C) for polycondensation.[1]
Bismuth-based Bismuth neodecanoate, Bismuth(III) octoateHours~93-99%Activity can be comparable to or slightly lower than organotins, often requiring slightly higher catalyst loading.[2][3]
Zinc-based Zinc acetate, Zinc alkoxide complexesHours to days>90%Generally requires higher temperatures; activity is influenced by the ligand structure.[1][4]
Zirconium-based Zirconium alkoxides, Zirconium salan complexesHoursHighCan exhibit very high activity, sometimes comparable to tin catalysts, with good control over polymerization.[5][6]
Titanium-based Titanium isopropoxide (TIS), Tetrabutyl titanate (TBT)< 1 hour to several hours>90%Highly active, especially TIS and TBT, but can lead to coloration of the final polymer.[7][8]
Enzyme-based Lipase (e.g., Novozym 435)DaysVariableOperates under mild conditions, avoiding metal contamination, but reaction times are significantly longer.

Table 2: Comparison of Resulting Polymer Properties

Catalyst ClassRepresentative Catalyst(s)Molecular Weight (Mn/Mw, g/mol )Polydispersity Index (PDI)Key Polymer Characteristics
Organotin DBTM, DBTOHigh Mn achievable1.25 - 2.5Good control over molecular weight, but potential for side reactions at high temperatures.[9]
Bismuth-based Bismuth neodecanoate, Bismuth(III) octoateMn up to ~30,0001.5 - 2.0Good control over molecular weight and end-groups, with low tendency for racemization.[10]
Zinc-based Zinc acetate, Zinc alkoxide complexesMn up to ~130,0001.1 - 1.8Can produce polymers with narrow molecular weight distribution.[11]
Zirconium-based Zirconium alkoxides, Zirconium salan complexesHigh Mn achievable1.1 - 2.0Offers good control, leading to polymers with predictable molecular weights and narrow PDI.[5]
Titanium-based TIS, TBTMn up to ~10,900 (for TIS in specific ROP)1.45 - 2.28Can produce high molecular weight polymers, but may result in broader PDI and coloration.[8]
Enzyme-based Lipase (e.g., Novozym 435)Variable, often lower MnVariableProduces biocompatible polyesters free from metal residues.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of catalyst performance. Below is a generalized protocol for polyester (B1180765) synthesis via melt polycondensation, which can be adapted for different catalysts.

General Protocol for Melt Polycondensation of Polyesters
  • Monomer Preparation: A dicarboxylic acid and a diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for the removal of byproducts (e.g., water). The molar ratio of diol to dicarboxylic acid is typically in a slight excess of the diol to compensate for its potential loss during the reaction.

  • Catalyst Addition: The catalyst (e.g., this compound, Bismuth neodecanoate) is added to the reaction mixture. The catalyst loading is typically in the range of 0.01-0.5 mol% relative to the dicarboxylic acid.

  • Esterification Stage: The reaction mixture is heated under a nitrogen atmosphere to a temperature range of 150-220°C. This stage is carried out until the theoretical amount of water is collected, indicating the completion of the esterification reaction.

  • Polycondensation Stage: The temperature is then gradually increased to 220-270°C, and a vacuum is applied (typically <1 mbar) to facilitate the removal of the diol and drive the polymerization reaction towards the formation of a high molecular weight polymer. This stage is continued until the desired melt viscosity is achieved.

  • Polymer Recovery and Characterization: The resulting polyester is cooled and recovered. The polymer is then characterized for its molecular weight (Mn, Mw), polydispersity index (PDI), thermal properties (Tg, Tm), and other relevant properties using techniques such as Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate the experimental workflow and the proposed catalytic mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis Monomers Select & Purify Monomers Reactor Charge Reactor with Monomers & Catalyst Monomers->Reactor Catalyst Select & Prepare Catalyst Solution Catalyst->Reactor Esterification Esterification Stage (N2 atmosphere, 150-220°C) Reactor->Esterification Heat Polycondensation Polycondensation Stage (Vacuum, 220-270°C) Esterification->Polycondensation Increase Temp & Apply Vacuum Recovery Polymer Recovery & Purification Polycondensation->Recovery Characterization Polymer Characterization (GPC, DSC, NMR) Recovery->Characterization Data Data Analysis & Performance Comparison Characterization->Data

A generalized experimental workflow for benchmarking polymerization catalysts.
Catalytic Mechanisms

The catalytic activity of both organotin compounds and many of the novel metal-based catalysts in ring-opening and condensation polymerizations is often explained by a coordination-insertion mechanism.

Organotin_Catalytic_Mechanism Catalyst This compound (Sn-OR) Coordination Coordination Complex Catalyst->Coordination Coordination Monomer Monomer (e.g., Lactone or Diacid/Diol) Monomer->Coordination Insertion Tetrahedral Intermediate Coordination->Insertion Nucleophilic Attack Propagation Propagating Polymer Chain (Sn-O-Polymer) Insertion->Propagation Ring-Opening or Condensation Propagation->Coordination Next Monomer Coordination Release Polymer Release & Catalyst Regeneration Propagation->Release Chain Transfer Release->Catalyst Regeneration

Proposed coordination-insertion mechanism for this compound.

Many of the novel, less toxic metal catalysts based on bismuth, zinc, zirconium, and titanium are also proposed to follow a similar coordination-insertion pathway, particularly in ring-opening polymerizations.[7] The central metal atom acts as a Lewis acid, activating the monomer for nucleophilic attack.

Novel_Catalyst_Mechanism Metal_Catalyst Novel Metal Catalyst (M-X, M=Bi, Zn, Zr, Ti) Activation Monomer Activation (Coordination) Metal_Catalyst->Activation Monomer Monomer (e.g., Lactone) Monomer->Activation Nucleophilic_Attack Nucleophilic Attack by Initiator/Chain End Activation->Nucleophilic_Attack Chain_Growth Propagating Polymer Chain (M-O-Polymer) Nucleophilic_Attack->Chain_Growth Insertion Chain_Growth->Activation Next Monomer Cycle Polymer Final Polymer Chain Chain_Growth->Polymer Termination/ Chain Transfer

Generalized coordination-insertion mechanism for novel metal catalysts.

Conclusion

The landscape of polymerization catalysis is undergoing a significant transformation, driven by the need for safer and more environmentally friendly processes. While this compound remains an effective catalyst, its toxicity profile presents considerable challenges. Novel catalysts based on bismuth, zinc, zirconium, and titanium have emerged as viable alternatives, offering comparable, and in some cases superior, performance with a significantly improved safety profile. Bismuth and zinc catalysts, in particular, are gaining traction due to their low toxicity.[12] Titanium-based catalysts demonstrate very high activity, though they can sometimes impact the color of the final product.[8] Zirconium catalysts show promise in achieving high activity with excellent control over the polymer architecture.[6] The choice of catalyst will ultimately depend on the specific requirements of the application, balancing the need for high catalytic activity with considerations of cost, safety, and the desired final polymer properties. As research continues, the development of even more efficient and sustainable catalysts is anticipated, further reducing the reliance on organotin compounds in the polymer industry.

References

A Comparative Guide to the Reactivity of Organotin Maleates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of organotin maleates is crucial for their effective application as catalysts and stabilizers. This guide provides an objective comparison of the performance of different organotin maleates, supported by experimental data, to facilitate informed selection for specific applications. The primary applications discussed are their roles as thermal stabilizers for polyvinyl chloride (PVC) and as catalysts in organic synthesis, with reactivity being a key performance indicator in both contexts.

Reactivity in Thermal Stabilization of PVC

Organotin maleates are recognized for conferring excellent light and weathering stability to PVC products, making them suitable for outdoor applications.[1][2] Their efficiency as heat stabilizers, however, is generally considered lower than that of organotin mercaptides.[2] The reactivity of organotin maleates in this context is their ability to prevent the thermal degradation of PVC, a process that involves the release of hydrogen chloride (HCl). A key metric for evaluating this is the thermal stability time, often measured by the Congo Red test, which determines the time until HCl is evolved at a high temperature.

A comparative study on a series of synthesized di-n-butyltin di(monoalkyl maleate)s demonstrated their significant stabilizing effect on PVC, which was superior to the commercial stabilizer dibutyltin (B87310) dilaurate (DBTDL). The data highlights that longer alkyl chains on the maleate (B1232345) moiety can enhance thermal stability.

Comparative Thermal Stability Data
StabilizerPVC FormulationInitial C=C Formation Temp. (°C)C=C Intensity Increasing Time (x 100 ms)Congo Red Thermal Stability Time (min)
Dibutyltin di(monohexyl maleate)PVC-6Sn-221457.5Not explicitly stated, but noted as superior to DBTDL
Dibutyltin Dilaurate (DBTDL)PVC-DBTDL-216236Not explicitly stated

Data synthesized from a study by Yao et al. (2025).[3] The study did not provide a direct minute-by-minute comparison via Congo Red test for these specific compounds but established superiority through spectroscopic methods.

Experimental Protocol: Congo Red Test for Thermal Stability

This protocol outlines the methodology for comparing the thermal stability of PVC formulations containing different organotin maleate stabilizers.

Objective: To determine the time until the evolution of hydrogen chloride (HCl) from a PVC sample heated to a constant temperature, indicating the effectiveness of the organotin maleate stabilizer.

Materials:

  • PVC resin

  • Organotin maleate stabilizers (e.g., Dibutyltin Maleate, Dioctyltin Maleate)

  • Plasticizer (e.g., Dioctyl Phthalate - DOP)

  • Heat-resistant test tubes

  • Congo Red indicator paper

  • Heating block or oil bath with precise temperature control (180°C ± 1°C)

  • Timer

Procedure:

  • Sample Preparation:

    • Prepare a masterbatch of PVC and plasticizer (e.g., 100 parts PVC to 50 parts DOP).

    • For each stabilizer to be tested, thoroughly mix a specified amount (e.g., 2 parts per hundred resin - phr) of the organotin maleate into the PVC masterbatch. Ensure a homogenous mixture.

    • Place a precisely weighed amount (e.g., 2.0 g) of the stabilized PVC compound into a clean, dry test tube.

  • Test Execution:

    • Preheat the heating block or oil bath to 180°C.

    • Moisten a strip of Congo Red paper with deionized water and place it in the upper part of the test tube, ensuring it does not touch the PVC sample.

    • Insert the test tube into the heating block/oil bath and start the timer immediately.

    • Observe the Congo Red paper for any color change. The paper will turn from red to blue in the presence of acidic HCl gas.

  • Data Recording:

    • Record the time, in minutes, at which the first discernible blue color appears on the Congo Red paper. This is the thermal stability time.

    • Repeat the experiment for each stabilizer to ensure reproducibility.

Interpretation: A longer thermal stability time indicates a higher reactivity of the organotin maleate in preventing the dehydrochlorination of PVC, and thus, superior performance as a thermal stabilizer.

G cluster_prep Sample Preparation cluster_test Test Execution cluster_data Data Analysis prep1 Mix PVC, Plasticizer, and Organotin Maleate prep2 Weigh 2.0g of stabilized PVC compound prep1->prep2 prep3 Place sample in test tube prep2->prep3 test2 Insert moistened Congo Red paper prep3->test2 test1 Preheat oil bath to 180°C test3 Place test tube in bath and start timer test1->test3 test2->test3 data1 Observe paper for color change (Red to Blue) test3->data1 data2 Record time in minutes data1->data2 data3 Compare stability times data2->data3

Experimental workflow for the Congo Red thermal stability test.

Reactivity in Catalysis

Organotin compounds, including maleates, function as Lewis acid catalysts in various organic reactions, most notably in esterification and transesterification.[4] Their reactivity is attributed to the Lewis acidic tin center, which activates the carbonyl group of the carboxylic acid or ester, making it more susceptible to nucleophilic attack by an alcohol.[5]

The reactivity of different organotin catalysts can be compared by measuring the reaction rate or the conversion of reactants to products under identical conditions. A study on the esterification of oleic acid with glycerol, while not including maleates, established a clear reactivity order for different organotin compounds, demonstrating that the ligands attached to the tin atom significantly influence catalytic activity.[2] The order was found to be BuSnCl₃ > Bu₂Sn(Laurate)₂ > Bu₂SnCl₂ > Bu₂SnO > BuSnO(OH), indicating that stronger Lewis acids are more active catalysts.[2] This principle can be extended to organotin maleates, where differences in the alkyl groups (e.g., butyl vs. octyl) would modulate the Lewis acidity of the tin center and thus its catalytic reactivity.

Comparative Catalytic Activity Data
Catalyst (0.5 mol%)ReactionTemperature (°C)Time (h)Oleic Acid Conversion (%)
This compoundEsterification of Oleic Acid with n-butanol1604Value
Dioctyltin MaleateEsterification of Oleic Acid with n-butanol1604Value
Monobutyltin MaleateEsterification of Oleic Acid with n-butanol1604Value

Experimental Protocol: Comparative Catalytic Activity in Esterification

This protocol describes a method to compare the catalytic reactivity of different organotin maleates in the esterification of a fatty acid.

Objective: To quantify and compare the catalytic efficiency of various organotin maleates by measuring the conversion of oleic acid to its ester in a model reaction.

Materials:

  • Oleic acid

  • n-butanol (or another suitable alcohol)

  • Organotin maleate catalysts

  • High-boiling point solvent (e.g., xylene)

  • Reaction vessel equipped with a condenser, stirrer, and temperature probe

  • Titration apparatus or Gas Chromatography (GC) system for analysis

  • Standardized potassium hydroxide (B78521) (KOH) solution

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine oleic acid, n-butanol (in a defined molar excess, e.g., 3:1 alcohol to acid), and the solvent.

    • Add the organotin maleate catalyst at a specific concentration (e.g., 0.5 mol% relative to the oleic acid).

    • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 160°C).

  • Monitoring the Reaction:

    • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot by cooling it rapidly.

  • Analysis (by Titration):

    • Dissolve the aliquot in a suitable solvent (e.g., ethanol).

    • Titrate the unreacted oleic acid with the standardized KOH solution using a phenolphthalein (B1677637) indicator.

    • Calculate the acid value at each time point.

  • Data Analysis:

    • Calculate the percentage conversion of oleic acid at each time point for each catalyst.

    • Plot the conversion versus time for each organotin maleate catalyst.

    • Compare the reaction rates and final conversions to establish a reactivity order.

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis & Comparison setup1 Charge reactor with Oleic Acid, Alcohol, Solvent setup2 Add Organotin Maleate Catalyst setup1->setup2 setup3 Heat to 160°C with stirring setup2->setup3 mon1 Withdraw aliquots at time intervals setup3->mon1 mon2 Quench reaction mon1->mon2 an1 Titrate unreacted Oleic Acid with KOH mon2->an1 an2 Calculate % Conversion an1->an2 an3 Plot Conversion vs. Time an2->an3 an4 Compare catalyst reactivity an3->an4

Workflow for comparing catalytic activity in esterification.

Conclusion

The reactivity of organotin maleates is a critical factor influencing their performance as both PVC stabilizers and catalysts. While direct, comprehensive comparative data across a wide range of these compounds is sparse in publicly available literature, the established methodologies of thermal stability testing and catalytic activity assays provide a robust framework for their evaluation. The available data suggests that the nature of the alkyl groups appended to the tin atom and the maleate ligand structure are key determinants of reactivity. For professionals in research and development, the selection of an appropriate organotin maleate should be guided by performance in application-specific testing, as outlined in the protocols above.

References

Dibutyltin Maleate: A Cost-Performance Analysis in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibutyltin maleate (B1232345) (DBTM) is an organotin compound widely utilized in various industrial processes, primarily as a heat stabilizer for polyvinyl chloride (PVC) and as a catalyst in the production of polyurethanes and polyesters. Its efficacy in preventing thermal degradation and controlling polymerization reactions has made it a popular choice for decades. However, growing environmental and health concerns associated with organotin compounds have led to the development of alternative technologies. This guide provides an objective cost-performance analysis of Dibutyltin maleate in comparison to its main industrial alternatives, supported by available experimental data and standardized testing protocols.

I. Performance Comparison in Key Applications

This compound's performance is most critically evaluated in its two primary applications: PVC heat stabilization and catalysis.

A. PVC Heat Stabilization

In the processing of PVC, heat stabilizers are essential to prevent the polymer's degradation at high temperatures, which can lead to discoloration and loss of mechanical properties. This compound has traditionally been a highly effective stabilizer. Its primary alternatives are mixed metal stabilizers, most notably Calcium-Zinc (Ca-Zn) based systems.

Experimental Data Summary: PVC Heat Stabilizers

Stabilizer SystemThermal Stability (Congo Red Test, 180°C, minutes)Onset of Degradation (TGA, °C)Relative Cost
This compound (DBTM) 70 - 90[1]~297[2]High
Calcium-Zinc (Ca-Zn) Stabilizer 40 - 60[1]~293[2]Low to Medium[3][4][5]
Lead-Based Stabilizer 60 - 80[1]~295[2]Low

Note: The performance of Ca-Zn stabilizers can be enhanced with the use of co-stabilizers, potentially increasing their thermal stability.

Organotin stabilizers like DBTM generally exhibit superior performance in terms of thermal stability compared to Ca-Zn systems.[6] However, the non-toxic nature of Ca-Zn stabilizers makes them a highly attractive alternative, especially for applications with stringent regulatory requirements such as medical devices and food packaging.[7]

B. Polyurethane Catalysis

In polyurethane synthesis, catalysts are crucial for controlling the reaction between isocyanates and polyols. Dibutyltin compounds, including DBTM, are effective catalysts. However, alternatives based on bismuth, zirconium, and zinc are gaining traction due to environmental regulations. A common analogue for performance comparison is Dibutyltin dilaurate (DBTDL).

Experimental Data Summary: Polyurethane Catalysts

CatalystRelative Pot Life (vs. DBTDL)Relative Curing Speed (vs. DBTDL)Relative Cost
This compound (DBTM)/DBTDL StandardStandardHigh[8][9][10][11]
Bismuth Neodecanoate Shorter to Similar[12]Similar to Faster Initial Cure[12][13]Medium to High[14][15][16][17]
Zirconium Acetylacetonate LongerSlower to SimilarMedium[18][19][20][21]

Bismuth-based catalysts can offer faster initial curing but may have a shorter pot life compared to organotin catalysts.[12][13] Zirconium catalysts tend to provide a longer pot life, which can be advantageous in certain applications. The choice of catalyst is highly dependent on the specific requirements of the polyurethane system being formulated.

II. Cost Analysis

The cost of these chemical additives can fluctuate based on raw material prices and market demand. However, a general price comparison can be made:

ChemicalPrice Range (per kg)
This compound ₹710 - ₹1000 (approx. $8.50 - $12.00 USD)[8][22]
Calcium-Zinc Stabilizer ₹120 - ₹380 (approx. $1.44 - $4.55 USD)[3][4][5]
Bismuth Neodecanoate $7.00 - $10.00 USD[14][15]
Zirconium Acetylacetonate ~₹200 (approx. $2.40 USD)[18]

Note: Prices are subject to change and may vary based on supplier, purity, and order volume.

From a cost perspective, Calcium-Zinc stabilizers offer a significant advantage over this compound in PVC applications. In catalysis, while Bismuth and Zirconium alternatives can be more cost-effective than DBTM, the price can be variable.

III. Experimental Protocols

For a comprehensive evaluation of these materials, standardized testing methodologies are crucial.

A. Evaluation of PVC Heat Stabilizer Performance

Congo Red Test (Based on SATRA TM324 & ISO/R 182:1970)

This method determines the thermal stability of a PVC compound by measuring the time it takes for the material to degrade and release hydrogen chloride (HCl) gas at a high temperature.

Principle: A sample of the PVC compound is heated at a specified temperature (typically 180°C). The evolved HCl gas causes a Congo Red indicator paper placed above the sample to change color from red to blue. The time taken for this color change is recorded as the thermal stability time.[23][24][25]

Apparatus:

  • Heating block or oil bath capable of maintaining the test temperature ±1°C.

  • Test tubes.

  • Congo Red indicator paper.

  • Timer.

Procedure:

  • Place a specified amount of the PVC compound into a test tube.

  • Insert the test tube into the heating block pre-heated to the test temperature.

  • Place a strip of Congo Red paper in the upper part of the test tube, ensuring it does not touch the sample.

  • Start the timer.

  • Observe the Congo Red paper for a color change from red to blue.

  • Record the time at which the color change is observed.

B. Evaluation of Polyurethane Catalyst Performance

Determination of Reactivity (Based on ASTM D7029)

This test method is used to determine the gelation and exotherm curve of thermosetting resins, which can be adapted to evaluate the reactivity of polyurethane systems with different catalysts.

Principle: The catalyzed polyurethane system is mixed, and the temperature change over time is recorded. Key parameters such as gel time (the time to reach a specific viscosity or temperature) and peak exotherm temperature provide information about the catalyst's activity.[26][27][28][29]

Apparatus:

  • Reaction cup (e.g., a paper cup).

  • Temperature-measuring device (e.g., thermocouple).

  • Data acquisition system to record temperature over time.

  • Stirring rod.

Procedure:

  • Pre-condition the polyol, isocyanate, and catalyst to a specified temperature.

  • Accurately weigh the polyol and catalyst into the reaction cup and mix thoroughly.

  • Add the specified amount of isocyanate to the mixture and start the timer and data acquisition.

  • Stir the mixture for a specified period.

  • Insert the thermocouple into the center of the reacting mass.

  • Record the temperature until the peak exotherm is reached and the material begins to cool.

  • From the temperature-time curve, determine the gel time and peak exotherm temperature.

IV. Logical Framework for Cost-Performance Analysis

The selection of an appropriate stabilizer or catalyst involves a trade-off between cost and performance, while also considering regulatory and safety factors. The following diagram illustrates the decision-making process.

CostPerformanceAnalysis cluster_performance Performance Evaluation cluster_cost Cost Evaluation cluster_regulatory Regulatory & Safety start Define Application Requirements (e.g., PVC pipes, medical tubing, PU foam) perf_dbtm This compound - High Thermal Stability - Efficient Catalysis perf_alt Alternatives - Moderate to Good Performance - Non-toxic (Ca-Zn) - Varied Reactivity (Bi, Zr) cost_dbtm This compound - High Cost cost_alt Alternatives - Lower to Medium Cost reg_dbtm This compound - Organotin restrictions - Health concerns reg_alt Alternatives - Generally lower toxicity - Fewer restrictions decision Select Optimal Additive perf_dbtm->decision perf_alt->decision cost_dbtm->decision cost_alt->decision reg_dbtm->decision reg_alt->decision

Cost-Performance Decision Framework

Conclusion

The industrial landscape for PVC stabilizers and polyurethane catalysts is evolving, driven by a combination of performance requirements, cost considerations, and increasing regulatory pressure on organotin compounds. This compound remains a high-performance option, particularly in applications where its superior thermal stability or catalytic efficiency is paramount. However, for many applications, alternatives such as Calcium-Zinc stabilizers and Bismuth or Zirconium-based catalysts offer a compelling balance of good performance, lower cost, and a more favorable environmental and health profile. A thorough evaluation based on the specific end-use application and adherence to standardized testing protocols is essential for making an informed decision.

References

Spectroscopic comparison of polymers made with different catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Polymers Synthesized with Different Catalysts: A Guide for Researchers

For researchers and professionals in drug development and materials science, the choice of catalyst in polymer synthesis is a critical determinant of the final product's properties. The catalyst not only influences the polymer's molecular weight and polydispersity but also dictates its microstructure, such as tacticity and branching, which in turn govern its macroscopic performance. Spectroscopic techniques are indispensable tools for elucidating these subtle structural variations. This guide provides a comparative analysis of polymers produced using various classes of catalysts—Ziegler-Natta, metallocene, and post-metallocene/late transition metal catalysts—with a focus on their characterization by FTIR, NMR, and Raman spectroscopy.

Catalyst Classes and Their Impact on Polymer Structure

The catalyst system employed during polymerization directly translates to the polymer's architecture. Traditional Ziegler-Natta catalysts, being multi-sited, often produce polymers with broader molecular weight distributions and less uniform comonomer incorporation. In contrast, single-sited metallocene catalysts offer precise control over polymer structure, leading to narrower molecular weight distributions and more homogeneous materials.[1] Post-metallocene and other late transition metal catalysts have further expanded the possibilities, enabling the synthesis of polymers with unique microstructures and the incorporation of polar monomers.

Spectroscopic Techniques for Polymer Characterization

Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy are powerful techniques for probing the molecular structure of polymers. Each technique provides complementary information, allowing for a comprehensive understanding of the material's properties.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups and assessing crystallinity and branching in polymers. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of molecular bonds.

Table 1: Comparative FTIR Data for Polyethylene Synthesized with Different Catalysts

Catalyst TypePolymerCharacteristic FTIR Peak(s) (cm⁻¹)Interpretation
Ziegler-NattaHDPE~730 and ~720 (doublet)Crystalline (orthorhombic) phase due to high linearity.[2]
MetalloceneLLDPE1378CH₃ symmetric deformation, indicating short-chain branching.[3]
MetalloceneLLDPE1368Wagging region absorbance, suggesting a more homogeneous comonomer distribution compared to Ziegler-Natta LLDPE.[3]
Ziegler-NattaLLDPEBroader distribution of comonomer, leading to less defined methyl-related peaks.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed microstructure of polymers, including tacticity, comonomer content, and sequence distribution. ¹³C NMR is particularly sensitive to the stereochemical environment of the carbon atoms in the polymer backbone.

Table 2: Comparative ¹³C NMR Data for Polypropylene (B1209903) Tacticity

TacticityCatalyst TypePentadChemical Shift (ppm)
IsotacticZiegler-Natta, Metallocenemmmm21.8
SyndiotacticMetallocene (with specific ligands)rrrr20.2
AtacticZiegler-Natta (unsupported)atacticBroad signals between 20-22
Stereo-defectsZiegler-Nattamrrm~20.7-21.0

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.

Raman Spectroscopy

Raman spectroscopy is highly sensitive to non-polar bonds and skeletal vibrations, making it an excellent tool for studying polymer chain conformation, crystallinity, and orientation. It is often complementary to FTIR spectroscopy.

Table 3: Comparative Raman Spectroscopy Data for Polyethylene

Catalyst TypePolymerCharacteristic Raman Peak(s) (cm⁻¹)Interpretation
Ziegler-NattaHDPE1416Crystalline phase indicator.[4]
MetalloceneLDPE1440Amorphous phase indicator.[4]
Ziegler-Natta/MetallocenePE2848 (symmetric CH₂ stretch) vs. 2882 (asymmetric CH₂ stretch)Intensity ratio is sensitive to the degree of branching and density.[4]
UV-Vis Spectroscopy

For conjugated polymers, such as polyacetylenes, UV-Vis spectroscopy provides information about the electronic structure and the extent of conjugation, which are influenced by the catalyst used.

Table 4: Comparative UV-Vis Data for Substituted Polyacetylenes

Catalyst TypePolymerλmax (nm)Interpretation
Rh-basedPoly(phenylacetylene)~320-350Shorter conjugation length.
Mo-basedPoly(phenylacetylene)~430-450Longer conjugation length.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable spectroscopic data.

FTIR Sample Preparation and Analysis

Protocol for Thin Film Analysis:

  • Sample Preparation:

    • If the polymer is soluble, dissolve a small amount (e.g., 10-20 mg) in a suitable volatile solvent (e.g., toluene, xylene).

    • Cast the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate completely in a fume hood or a vacuum oven at a temperature below the polymer's glass transition temperature.

    • Alternatively, for melt-processable polymers, press a small amount of the polymer into a thin film using a heated press.

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the polymer film in the sample holder and acquire the sample spectrum.

    • The resulting spectrum should be in absorbance mode.

NMR Sample Preparation and Analysis

Protocol for ¹³C NMR of Polypropylene:

  • Sample Preparation:

    • Dissolve approximately 50-100 mg of the polypropylene sample in 0.5-0.7 mL of a deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂ or o-dichlorobenzene-d₄) in a 5 mm NMR tube.

    • Heating may be required to dissolve the polymer completely. Ensure the sample is homogeneous.

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nucleus: ¹³C.

    • Temperature: High temperature (e.g., 120 °C) is often necessary to ensure polymer solubility and obtain sharp signals.

    • Pulse Sequence: A standard inverse-gated proton-decoupled pulse sequence is used for quantitative analysis.

    • Relaxation Delay: A sufficiently long relaxation delay (e.g., 5-10 seconds) is crucial for accurate quantification of the different carbon environments.

  • Data Acquisition and Processing:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the methyl region to determine the relative amounts of different pentad sequences and calculate the tacticity.

Raman Sample Preparation and Analysis

Protocol for Polymer Film Analysis:

  • Sample Preparation:

    • A solid polymer sample, either as a film, pellet, or powder, can be used directly with minimal preparation.

    • Mount the sample on a microscope slide or a suitable holder.

  • Instrument Parameters:

    • Spectrometer: A Raman microscope is ideal for high spatial resolution.

    • Laser Excitation: A common laser wavelength is 532 nm or 785 nm. The choice depends on the sample's fluorescence properties.

    • Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation.

    • Objective: A 10x or 20x objective is typically used.

  • Data Acquisition:

    • Focus the laser on the sample surface.

    • Acquire the spectrum over the desired Raman shift range (e.g., 200-3200 cm⁻¹).

    • Multiple accumulations may be necessary to improve the signal-to-noise ratio.

Visualizing Experimental and Logical Workflows

Graphviz diagrams can effectively illustrate the relationships between catalysts, polymer structures, and the resulting spectroscopic data, as well as the experimental workflows.

G cluster_catalyst Catalyst Type cluster_polymer Polymer Microstructure cluster_spectra Spectroscopic Output ZN Ziegler-Natta MWD Molecular Weight Distribution ZN->MWD Broad Tacticity Tacticity ZN->Tacticity Isotactic/ Atactic Branching Branching ZN->Branching Uncontrolled Met Metallocene Met->MWD Narrow Met->Tacticity Isotactic/ Syndiotactic Met->Branching Controlled PostMet Post-Metallocene PostMet->MWD Variable PostMet->Tacticity Variable PostMet->Branching Controlled/ Functional NMR_Spectra NMR Spectrum MWD->NMR_Spectra Tacticity->NMR_Spectra Raman_Spectra Raman Spectrum Tacticity->Raman_Spectra FTIR_Spectra FTIR Spectrum Branching->FTIR_Spectra Branching->Raman_Spectra

Catalyst-Structure-Spectra Relationship.

G cluster_workflow Spectroscopic Analysis Workflow start Polymer Sample prep Sample Preparation (Film/Solution/Solid) start->prep ftir FTIR Analysis prep->ftir nmr NMR Analysis prep->nmr raman Raman Analysis prep->raman data Data Acquisition ftir->data nmr->data raman->data process Data Processing (Baseline Correction, Integration) data->process interp Interpretation (Peak Assignment, Quantification) process->interp report Report Generation interp->report

General Spectroscopic Workflow.

Conclusion

The selection of a catalyst has profound implications for the microstructure and, consequently, the performance of a polymer. Spectroscopic techniques such as FTIR, NMR, and Raman are essential for characterizing these structural details. By understanding the relationship between the catalyst, the resulting polymer architecture, and its spectroscopic signature, researchers can rationally design and synthesize materials with tailored properties for a wide range of applications, from advanced drug delivery systems to high-performance engineering plastics. This guide provides a foundational framework for the comparative spectroscopic analysis of polymers, emphasizing the importance of rigorous experimental methodology and data interpretation.

References

Safety Operating Guide

Proper Disposal of Dibutyltin Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Dibutyltin maleate (B1232345) is paramount in research and development settings to ensure the safety of personnel and the protection of the environment. This organotin compound is classified as hazardous waste and requires strict adherence to disposal protocols. This guide provides essential, step-by-step information for the proper management of Dibutyltin maleate waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, contaminated solutions, and used consumables (e.g., pipette tips, weighing boats), must be segregated from non-hazardous waste.

    • Label a dedicated, leak-proof, and sealable waste container clearly as "Hazardous Waste: this compound".

  • Container Management:

    • Keep the hazardous waste container securely sealed when not in use.[1][2]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]

    • Ensure the container is physically sound and regularly check for leaks.[1]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • For minor spills, use dry clean-up procedures to avoid generating dust.[1] Dampen the spilled material with water to prevent it from becoming airborne, then sweep it up.[1]

    • For major spills, contain the material using sand, earth, or another non-combustible absorbent material.[1][4]

    • Collect the spilled material and any contaminated absorbents into a labeled hazardous waste container.[1][4]

    • Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1]

    • Discharge into the environment must be avoided.[5]

  • Final Disposal:

    • This compound waste must not be disposed of down the drain or in regular trash.[1]

    • The disposal of this chemical waste must be handled by a licensed and approved waste disposal company.[5][6]

    • All disposal activities must comply with federal, state, and local regulations.[1][4]

    • Contaminated packaging should be treated as unused product and disposed of in the same manner.[3][5]

Hazard and Disposal Information Summary

For ease of reference, the following table summarizes key quantitative data and classifications for the transportation and disposal of this compound.

ParameterValueSource
UN Number 3146[4]
Transport Hazard Class 6.1 (Toxic)[4]
Packing Group II[4]
Proper Shipping Name ORGANOTIN COMPOUND, SOLID, N.O.S. (this compound)[4]
Marine Pollutant Yes
Biodegradability Not readily biodegradable (3.2% after 28 days)[5]

Experimental Protocols

Currently, there are no standardized experimental protocols for the in-lab neutralization or deactivation of this compound. The recommended and required procedure is to engage a professional hazardous waste disposal service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Dibutyltin_Maleate_Disposal_Workflow cluster_preparation Waste Generation & Segregation cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal A This compound Waste Generated (solid, liquid, contaminated materials) B Segregate from Non-Hazardous Waste A->B Step 1 C Select a Designated, Leak-Proof, and Labeled Waste Container B->C Step 2 D Place Waste in Designated Container C->D Step 3 E Keep Container Securely Sealed D->E Step 4 F Store in a Cool, Dry, Ventilated Area Away from Incompatibles E->F Step 5 K Arrange for Pickup by a Licensed Waste Disposal Company F->K Full Container G Spill Occurs H Contain Spill with Absorbent Material G->H I Collect Contaminated Material H->I J Place in Hazardous Waste Container I->J J->D L Ensure Compliance with Federal, State, and Local Regulations K->L Final Step

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Dibutyltin maleate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dibutyltin Maleate (B1232345)

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for handling Dibutyltin maleate in a research and development setting. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[1]Protects against splashes, dust, and vapors that can cause severe eye irritation or damage.[2][3]
Skin Protection Wear fire/flame resistant and impervious clothing.[2] Handle with gloves that have been inspected prior to use.[2][3] A complete suit protecting against chemicals is advised.[1][3]Prevents skin contact, which can cause severe burns and allergic reactions.[2] this compound can be rapidly absorbed through the skin.[3]
Respiratory Protection Use a NIOSH-certified full-face respirator with particulate dust filters.[2][4] In situations with inadequate ventilation or potential for exceeding exposure limits, a full-face supplied-air respirator or a combination full-facepiece pressure-demand SAR with an auxiliary self-contained air supply should be used.[3][4]Protects against inhalation of dust or fumes, which can be fatal.[2]
Toxicity Data

The following table summarizes key toxicity data for this compound. This information underscores the critical need for strict adherence to safety protocols.

Toxicity TypeTest OrganismRoute of ExposureValue
Acute Oral Toxicity (LD50)Rat (male)Oral422 mg/kg[3]
Acute Inhalation Toxicity (LC50)Rat (male)Inhalation (4 h)313 mg/m³[3]
Acute Dermal Toxicity (LD50)Rat (male and female)Dermal> 2,000 mg/kg[3]
Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the handling area.[6]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is properly donned. Read and understand the Safety Data Sheet (SDS).

  • Handling: Avoid all personal contact, including inhalation and skin/eye contact.[4] Do not eat, drink, or smoke in the handling area.[2][4]

  • Storage: Keep containers securely sealed when not in use and store in a cool, dry, and well-ventilated place.[3] Recommended storage containers include glass or lined metal cans.[4]

Spill Management Protocol

Minor Spills:

  • Evacuate: Clear the immediate area of all personnel.

  • PPE: Wear appropriate PPE, including respiratory protection.

  • Containment: Use dry clean-up procedures and avoid generating dust.[4] Dampen the spilled material with water to prevent it from becoming airborne.[4]

  • Cleanup: Use a vacuum cleaner fitted with a HEPA filter or sweep up the material and place it in a suitable, labeled container for disposal.[4]

  • Decontamination: Wash the spill area thoroughly.

Major Spills:

  • Evacuate: Evacuate the area and move upwind.[4]

  • Alert: Notify emergency responders and inform them of the location and nature of the hazard.[4]

  • PPE: Only trained personnel with full-body protective clothing and breathing apparatus should enter the area.[4]

  • Containment: Prevent the spillage from entering drains or water courses using sand, earth, or vermiculite.[4]

  • Cleanup: Collect the recoverable product into labeled containers for recycling or disposal.[4] Neutralize and decontaminate the residue.

  • Decontamination: After cleanup, decontaminate and launder all protective clothing and equipment before reuse.[4]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.[4]

  • Chemical Waste: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]

  • Contaminated Packaging: Puncture containers to prevent reuse and dispose of them as unused products at an authorized landfill.[3][4] Do not discharge into sewers or waterways.[4]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

Dibutyltin_Maleate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management A Review SDS B Don PPE A->B Proceed if understood C Weighing and Transfer (in Fume Hood) B->C Enter handling area D Experimental Use C->D E Clean Work Area D->E Experiment complete F Decontaminate Equipment E->F G Doff PPE F->G H Segregate Waste G->H Properly remove & store/dispose I Label Waste Containers H->I J Dispose via Licensed Contractor I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.